molecular formula C3H6N2O3 B563256 N-(Methyl-d3)-N-nitrosoglycine CAS No. 1189871-94-0

N-(Methyl-d3)-N-nitrosoglycine

Katalognummer: B563256
CAS-Nummer: 1189871-94-0
Molekulargewicht: 121.11 g/mol
InChI-Schlüssel: HJMPSKKJHVWPBK-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Nitrososarcosine-d3 is intended for use as an internal standard for the quantification of nitrososarcosine by GC- or LC-MS. N-Nitroso sarcosine is a nitrosamine. It has been found in smoked and cured meats and tobacco smoke. Dietary administration of N-nitroso sarcosine (0.25%) induces tumors in mice and administration via the drinking water at doses of 100 or 200 mg/kg induces tumors in rats.>

Eigenschaften

IUPAC Name

2-[nitroso(trideuteriomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPSKKJHVWPBK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662154
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189871-94-0
Record name [(~2~H_3_)Methyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Methyl-d3)-N-nitrosoglycine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Synthesis, Characterization, and Application in Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The increasing scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification. N-nitroso compounds are classified as probable human carcinogens, making their control essential for drug safety.[1][2] This technical guide provides a comprehensive overview of N-(Methyl-d3)-N-nitrosoglycine, a stable isotope-labeled internal standard crucial for the precise quantification of the potentially carcinogenic impurity, N-nitrosoglycine (N-nitrososarcosine). This document details its physicochemical properties, outlines a robust synthetic pathway, explores its spectral and spectrometric characteristics, and provides a detailed protocol for its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays.

Core Physicochemical Properties

This compound is the deuterated analog of N-nitrosoglycine, a nitrosamine that can form from precursors like sarcosine in the presence of nitrosating agents.[3] Its primary application is as an internal standard for quantitative analysis, where its chemical behavior closely mimics the unlabeled analyte, but its mass is distinct, allowing for precise measurement.[4][5]

PropertyValueSource(s)
Chemical Name 2-[nitroso(trideuteriomethyl)amino]acetic acid[6]
Common Synonyms N-Nitrososarcosine-d3, N-Methyl-d3-N-nitrosoglycine[6]
CAS Number 1189871-94-0[6]
Molecular Formula C₃H₃D₃N₂O₃[6]
Molecular Weight 121.11 g/mol [6]
Isotopic Enrichment Typically ≥99 atom % D[6]
Appearance Pale yellow crystalline solid (inferred from analog)[2]
Storage Conditions Store at room temperature (20-25°C), protected from light.[2][6]
Stability Stable under recommended storage conditions. Re-evaluation of chemical purity is recommended after three years. The unlabeled analog is sensitive to UV light and unstable in aqueous solution.[2][6]

Synthesis and Purification Workflow

The synthesis of isotopically labeled nitrosamines requires a controlled, multi-step process designed to achieve high isotopic purity and chemical stability. The most common strategy involves the introduction of the labeled alkyl group prior to the nitrosation step. This approach prevents isotopic scrambling and ensures the label is in a stable position.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved via a two-step process starting from glycine.

  • N-Alkylation: Glycine is first protected (e.g., as an ethyl ester) and then alkylated using a deuterated methylating agent (e.g., methyl-d3 iodide). This step introduces the stable isotopic label.

  • Hydrolysis and Nitrosation: The resulting N-(Methyl-d3)-glycine ester is hydrolyzed to the free acid. Subsequent reaction with a nitrosating agent, such as sodium nitrite (NaNO₂) under controlled acidic conditions and low temperature, yields the final product.

The causality behind this strategy is rooted in control. Performing the alkylation first ensures the deuterium label is precisely placed on the methyl group. The final nitrosation step is conducted under cold, acidic conditions to favor the formation of the N-nitroso bond while minimizing degradation of the product, which can be unstable.[2]

General Synthesis Protocol

This protocol is a representative methodology and should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

  • Step 1: Synthesis of N-(Methyl-d3)-glycine

    • To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the salt.

    • Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or LC-MS.

    • Remove the solvent under reduced pressure. The crude N-(Methyl-d3)-glycine ethyl ester is then subjected to basic hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture).

    • Acidify the reaction mixture to protonate the carboxylate, and extract the N-(Methyl-d3)-glycine product.

  • Step 2: Nitrosation

    • Dissolve the purified N-(Methyl-d3)-glycine in cold water/dilute acid (e.g., HCl).[4]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring.[4] Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring the reaction mixture at low temperature for 1-2 hours after the addition is complete.

    • The product, this compound, may precipitate or can be extracted using an appropriate organic solvent (e.g., dichloromethane).

  • Step 3: Purification and Verification

    • The crude product is purified, typically by recrystallization or flash column chromatography, to achieve high chemical purity (≥98%).

    • The final product's identity and isotopic enrichment are confirmed via NMR spectroscopy and mass spectrometry.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation & Hydrolysis cluster_nitrosation Step 2: Nitrosation cluster_purification Step 3: Purification & Analysis start Glycine Ethyl Ester step1 N-Alkylation start->step1 reagent1 Methyl-d3 Iodide (CD3I) reagent1->step1 intermediate N-(Methyl-d3)-glycine Ethyl Ester step1->intermediate step2 Hydrolysis (e.g., LiOH) intermediate->step2 product1 N-(Methyl-d3)-glycine step2->product1 step3 Nitrosation product1->step3 reagent2 Sodium Nitrite (NaNO2) Acidic conditions, 0-5 °C reagent2->step3 product2 Crude this compound step3->product2 step4 Purification (Chromatography/Recrystallization) product2->step4 final_product Purified Product (>98%) step4->final_product analysis QC Analysis (NMR, MS) final_product->analysis

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic and Spectrometric Characterization

Accurate characterization is paramount for confirming the identity, purity, and isotopic distribution of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Asymmetrical nitrosamines, including N-nitrosoglycine, exhibit E/Z isomerism due to the restricted rotation around the N-N partial double bond. This results in two distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the major (E) and minor (Z) conformers.[6]

For this compound, the ¹H NMR signal for the methyl group will be absent. The ¹³C NMR signal for the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet for each isomer) due to C-D coupling, confirming the location of the label.

NucleusGroupMajor Isomer (E) Chemical Shift (δ, ppm)Minor Isomer (Z) Chemical Shift (δ, ppm)Comments
¹H NMR -CH₂-~4.28 (s)~5.01 (s)Data from unlabeled analog.[6]
-CD₃N/AN/ASignal absent due to deuteration.
-COOHBroad singlet, variableBroad singlet, variableDependent on solvent and concentration.
¹³C NMR -C=O~167.6~170.3Data from unlabeled analog.[6]
-CH₂-~47.3~54.6Data from unlabeled analog.[6]
-CD₃~39.9~32.9Signal appears as a multiplet due to C-D coupling. Shift value from unlabeled analog.[6]
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight and is the basis for the compound's use in quantitative analysis. Under positive electrospray ionization (ESI+), the molecule will be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for selective reaction monitoring (SRM).

A primary and highly characteristic fragmentation pathway for protonated nitrosamines is the neutral loss of the nitroso radical (•NO), corresponding to a loss of 30 Da.[7][8] Further fragmentation often involves alpha-cleavage adjacent to the nitrogen atom.[9]

IonFormulaCalculated m/zFragmentation Pathway
Parent Ion [C₃H₄D₃N₂O₃]⁺122.07Protonated Molecule [M+H]⁺
Fragment 1 [C₃H₄D₃NO₂]⁺92.06[M+H - NO]⁺
Fragment 2 [C₂H₃D₃N]⁺48.08[M+H - NO - CO₂]⁺ (Alpha-cleavage and decarboxylation)

Application as an Internal Standard in LC-MS/MS Analysis

The Principle of Isotopic Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[10] The SIL-IS is chemically identical to the analyte of interest, meaning it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the MS source.[4] Any sample loss or variation in ionization efficiency (matrix effects) will affect both the analyte and the SIL-IS proportionally. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, effectively canceling out most sources of experimental error.[4][11]

Analytical Workflow for Impurity Quantification

This protocol provides a framework for the quantification of N-nitrosoglycine in a drug substance or product using this compound as the internal standard.

  • Preparation of Standards and Solutions

    • Stock Solutions: Prepare separate stock solutions of N-nitrosoglycine (analyte) and this compound (IS) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~100 µg/mL. Store protected from light.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS working solution (e.g., 10 ng/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix (e.g., a solution of the drug substance known to be free of the nitrosamine impurity).

  • Sample Preparation

    • Accurately weigh the drug substance/product and dissolve it in a suitable extraction solvent to a known concentration (e.g., 10 mg/mL).

    • Spike the sample solution with the same fixed concentration of the IS working solution used for the calibration standards.

    • Vortex and/or sonicate the sample to ensure complete dissolution and mixing.

    • Centrifuge the sample to pellet any excipients.[12]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • LC Conditions: Use a reverse-phase C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The method must ensure baseline separation of the analyte from other matrix components.

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Develop a Selective Reaction Monitoring (SRM) method using the parent-to-fragment transitions determined in Section 3.2.

      • Analyte (N-nitrosoglycine): m/z 119.0 -> 89.0 ([M+H - NO]⁺)

      • Internal Standard (this compound): m/z 122.1 -> 92.1 ([M+H - NO]⁺)

  • Data Processing and Quantification

    • Integrate the peak areas for both the analyte and the IS transitions in all samples and standards.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. Apply a linear regression model.

    • Determine the concentration of N-nitrosoglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Analytical Workflow

Analytical_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Quantification stock_analyte Analyte Stock (N-Nitrosoglycine) cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (this compound) stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples spike Spike with Internal Standard stock_is->spike lc HPLC Separation (C18 Column) cal_standards->lc qc_samples->lc drug_sample Weigh Drug Substance/Product dissolve Dissolve in Solvent drug_sample->dissolve dissolve->spike extract Vortex / Centrifuge spike->extract final_sample Transfer to Vial extract->final_sample final_sample->lc ms Tandem Mass Spec (SRM) Analyte: 119.0 -> 89.0 IS: 122.1 -> 92.1 lc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Figure 2: Workflow for quantitative analysis using this compound.

Safety, Handling, and Storage

N-nitroso compounds as a class are considered probable or possible human carcinogens and must be handled with extreme caution.[1][13]

  • Hazard Assessment: this compound should be treated as a potential carcinogen and mutagen.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and double nitrile gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use tools (spatulas, weigh boats) dedicated to handling potent compounds.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, and protect from direct light to prevent degradation.[2]

  • Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.

  • Spill Response: In case of a spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials. Clean the area thoroughly with an appropriate decontaminating solution.

Conclusion

This compound is an indispensable tool for the modern pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables drug development professionals and quality control scientists to achieve the highest level of accuracy and precision in the quantification of the N-nitrosoglycine impurity. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is fundamental to ensuring the safety and quality of pharmaceutical products worldwide.

References

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]

  • Zhang, Y., Wu, Y., Liu, T., Wang, Q., Li, H., & Si, D. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4758. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. PubChem. [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Bujnochemicals.com. [Link]

  • SpectraBase. (n.d.). (E)-N-Methyl-N-nitroso-glycine. SpectraBase.com. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts for asymmetrical N-nitrososarcosine 3-7 determined by DFT calculations. ResearchGate.net. [Link]

  • Ji, H. Y., Park, J. S., Lee, H. W., & Lee, H. S. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Oncotarget, 7(38), 61005–61014. [Link]

  • ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.net. [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Nitrosamines-exchange.com. [Link]

  • Apfel, M. D. (1972). Some Aspects of the Mass Spectra of N-Nitrosamines. Journal of Organic Chemistry, 37(12), 2050-2051. [Link]

  • U.S. Food and Drug Administration. (2021). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA.gov. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institute of Environmental Health Sciences. [Link]

  • Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass spectrometry of N-nitrosamines. Oak Ridge National Laboratory. [Link]

Sources

An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine (CAS 1189871-94-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl-d3)-N-nitrosoglycine, also known as N-Nitrososarcosine-d3, is the isotopically labeled form of N-nitrososarcosine, a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the pharmaceutical, food safety, and environmental science sectors due to their classification as probable human carcinogens.[1] The deuterium-labeled analogue, this compound, serves as a critical tool for the accurate quantification of its unlabeled counterpart in various complex matrices. This guide provides a comprehensive technical overview of its properties, synthesis, metabolism, and, most importantly, its application as an internal standard in analytical methodologies.

Chemical and Physical Properties

This compound is a stable, isotopically enriched compound with well-defined physical and chemical characteristics. These properties are fundamental to its application in analytical chemistry.

PropertyValueSource(s)
CAS Number 1189871-94-0[2]
Molecular Formula C₃H₃D₃N₂O₃[3]
Molecular Weight 121.11 g/mol [1][2]
Synonyms N-Nitrososarcosine-d3, 2-[nitroso(trideuteriomethyl)amino]acetic acid[1][2]
Isotopic Enrichment ≥99 atom % D[2]
Appearance Pale yellow crystalline solid[1]
Functional Groups Amine, Carboxylic Acid, Nitroso Compound[2]
Storage Conditions Store at room temperature, protected from light.[1][2]
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.[2]

Synthesis and Mechanism

The synthesis of this compound involves the nitrosation of its secondary amine precursor, N-(Methyl-d3)-glycine (Sarcosine-d3). This reaction is typically carried out under acidic conditions using a nitrosating agent.

General Reaction Pathway

The fundamental reaction is the electrophilic attack of a nitrosonium ion (NO⁺), or a carrier thereof, on the lone pair of electrons of the secondary amine nitrogen.

Synthesis cluster_reactants Reactants cluster_products Products Sarcosine-d3 N-(Methyl-d3)-glycine (Sarcosine-d3) Reaction Nitrosation Sarcosine-d3->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂, H⁺) Nitrosating_Agent->Reaction Product This compound Reaction->Product

Caption: General synthesis pathway for this compound.

Exemplary Synthesis Protocol

This protocol is a representative method for the N-nitrosation of a secondary amine under mild conditions.[4]

  • Dissolution: Dissolve N-(Methyl-d3)-glycine in an appropriate organic solvent such as dichloromethane.

  • Addition of Nitrosating Agent: Add sodium nitrite (NaNO₂) and a mild acid catalyst, such as p-toluenesulfonic acid, to the solution.[4] The acid facilitates the in-situ formation of the nitrosating species.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered. The organic solvent is then evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Metabolism, Carcinogenicity, and Toxicity

Metabolic Fate of N-Nitrososarcosine

The metabolism of N-nitrosamines is a critical factor in their carcinogenicity, as it often involves metabolic activation to DNA-reactive electrophiles.[2] This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][5] However, studies on rats have shown that N-nitrosamino acids, including N-nitrososarcosine, are excreted almost quantitatively unchanged in urine and feces.[1] This suggests that N-nitrososarcosine is a weak carcinogen partly because it is not extensively metabolized to a DNA-alkylating agent.

The minor metabolic activation that may occur follows the general pathway for N-nitrosamines, which involves α-hydroxylation by CYP enzymes. This unstable intermediate then decomposes to form an electrophilic diazonium ion, which can subsequently alkylate DNA.

Metabolism NSAR N-Nitrososarcosine CYP Cytochrome P450 (α-hydroxylation) NSAR->CYP Excretion Major Pathway: Excreted Unchanged NSAR->Excretion Intermediate α-Hydroxy-N-nitrososarcosine (Unstable) CYP->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Methyldiazonium Ion (Electrophile) Decomposition->Diazonium DNA_Adduct Alkylated DNA (e.g., O⁶-methylguanine) Diazonium->DNA_Adduct DNA Alkylation

Caption: Metabolic activation pathway of N-nitrososarcosine.

Carcinogenicity and Regulatory Context

N-nitrososarcosine is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[6] It has been shown to cause tumors in the esophagus and nasal cavity of rodents.[6][7] Due to the carboxylic acid group, it is considered a weak carcinogen, and under the Carcinogenic Potency Categorization Approach (CPCA), it falls into Category 4 with a corresponding acceptable intake (AI) limit of 1500 ng/day.[7]

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of N-nitrososarcosine by isotope dilution mass spectrometry.[8]

The Principle of Isotope Dilution

Isotope dilution is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte (N-nitrososarcosine) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation.[8][9] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Mass spectrometry can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z) difference. The ratio of the signal from the analyte to the signal from the internal standard is used for accurate quantification, compensating for matrix effects and variations in instrument response.

Analytical Workflow: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level quantification of nitrosamines in complex matrices like food, tobacco, and pharmaceutical products.[8][10]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., tobacco, drug product) Spike 2. Spiking Add known amount of This compound Sample->Spike Extraction 3. Extraction (e.g., with 2% formic acid) Spike->Extraction Cleanup 4. Cleanup (e.g., Supported Liquid-Liquid Extraction) Extraction->Cleanup LC 5. LC Separation (Reversed-Phase C18) Cleanup->LC MS 6. MS/MS Detection (ESI+, MRM mode) LC->MS Quantification 7. Quantification (Ratio of Analyte/Internal Standard) MS->Quantification

Caption: Workflow for N-nitrososarcosine quantification using an isotopic standard.

Detailed LC-MS/MS Protocol for N-Nitrososarcosine

The following is a robust protocol adapted from validated methods for the analysis of N-nitrososarcosine in complex matrices.[8][9]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Weigh approximately 1 gram of the homogenized sample (e.g., tobacco powder, ground tablets).

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add an extraction solvent, such as 2% formic acid in water, and extract using mechanical shaking.[9]

    • Centrifuge the sample and collect the supernatant.

  • Sample Cleanup (Supported Liquid-Liquid Extraction):

    • Load the aqueous extract onto a supported liquid-liquid extraction (SLE) cartridge.

    • Allow the sample to absorb for 5-10 minutes.

    • Elute the analyte and internal standard from the cartridge using an organic solvent like dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Mass Spectrometry Parameters and Fragmentation: Protonated nitrosamines typically exhibit a characteristic loss of the NO radical (30 Da).[11] The MRM transitions are selected to monitor the parent ion to a specific, stable fragment ion for both the analyte and the internal standard.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    N-Nitrososarcosine119.173.1 (Loss of NO and H₂O)~10-15
    This compound 122.1 76.1 (Loss of NO and H₂O) ~10-15

Fragmentation Parent This compound [M+H]⁺ m/z = 122.1 Loss_NO {Loss of NO• | (30 Da)} Parent:ion->Loss_NO Fragment1 Intermediate Ion m/z = 92.1 Loss_NO->Fragment1:mass Loss_H2O {Loss of H₂O | (18 Da)} Fragment1:ion->Loss_H2O Fragment2 Product Ion m/z = 74.1 (or 76.1 with rearrangement) Loss_H2O->Fragment2:mass

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

This compound is an indispensable tool for the accurate risk assessment of N-nitrososarcosine in consumer products and pharmaceuticals. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it the gold standard for use as an internal standard in isotope dilution mass spectrometry. A thorough understanding of its synthesis, metabolic profile, and application in validated analytical methods, such as the LC-MS/MS protocol detailed herein, is crucial for any scientist working in the field of nitrosamine analysis. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this critical analytical standard, thereby ensuring data integrity and contributing to public health and safety.

References

  • Nitrosamines Exchange. (2024). N-nitrososarcosine limit.

  • Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. Retrieved January 23, 2026, from

  • Wu, J., Joili, S., & Stevens, C. (2018). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 10(28), 3469-3475.

  • Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple matrices.

  • Challis, B. C., & Edwards, A. (1978). The in vivo genotoxic properties of the nitrosopeptide N-(N-acetyl-L-prolyl)-N-nitrosoglycine. Toxicology Letters, 2(3-4), 133-137.
  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408.
  • Baxter, R. D., et al. (2021). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Organic Letters, 23(9), 3253-3258.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Lameiri, S., et al. (2022). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Molecules, 27(19), 6296.
  • Ngongang, A. D., Duy, S. V., & Sauvé, S. (2015). Analysis of nine N-nitrosamines using liquid chromatography—high-resolution, accurate-mass mass spectrometry on a Q-exactive instrument. Analytical Methods, 7(14), 5748-5759.
  • Hages, M., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of Agricultural and Food Chemistry, 69(6), 2008-2015.
  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved January 23, 2026, from

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • de Oliveira, A. C. C., et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714.
  • Magee, P. N. (1971). In vivo reactions of nitroso compounds. Annals of the New York Academy of Sciences, 163(2), 717-730.
  • CORESTA. (n.d.). Determination of N-nitrososarcosine in tobacco and tobacco products using Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved January 23, 2026, from

  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.

  • Cayman Chemical. (n.d.). N-Nitroso Sarcosine-d3. Retrieved January 23, 2026, from

  • Mirvish, S. S. (1975). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 1(1), 1-21.
  • Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic, 1028-1031.
  • Lijinsky, W., et al. (1970). Mass spectrometry of N-nitrosamines. Analytical Chemistry, 42(14), 1749-1751.
  • Michejda, C. J., et al. (1979). N-Nitroso Compounds: Activation of Nitrosamines to Biological Alkylating Agents. ACS Symposium Series, 101, 1-20.
  • U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. Retrieved January 23, 2026, from

  • Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds. Retrieved January 23, 2026, from

  • U.S. Food and Drug Administration. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. Retrieved January 23, 2026, from

  • Wu, J., et al. (2018). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 10(28), 3469-3475.
  • C/D/N Isotopes. (n.d.). N-Methyl-d3-N-nitrosoglycine. Retrieved January 23, 2026, from

  • Valadez, J. G., et al. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 19(19), 12345.
  • Shephard, S. E., et al. (1987). Nitrosation of dietary precursors. Food and Chemical Toxicology, 25(1), 91-108.
  • Zhang, S., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 186.
  • Mischnick, P., et al. (1997). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation.
  • University of Rochester Biochemistry (Biol252). (2017, June 2). Cytochrome P450 [Video]. YouTube.

  • Shuker, D. E., & Margison, G. P. (1997). Nitrosated glycine derivatives as a potential source of O6-methylguanine in DNA. Cancer Research, 57(3), 366-369.
  • Kumar, P., et al. (2023). A Highly Sensitive Green Analytical UHPLC-MS/MS Method for the Quantification of Trace Level of N-Nitroso Meglumine Impurity in Tafamidis Meglumine Applying the Quality by Design.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • El-Gendy, Z., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Journal of the Serbian Chemical Society, 74(1), 25-36.
  • Borikar, S. P., & Paul, V. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions.
  • Guengerich, F. P. (2001). The Role of Cytochrome P450 in drug metabolism.

Sources

An In-depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Properties, Synthesis, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methyl-d3)-N-nitrosoglycine is a stable, isotopically labeled form of the N-nitroso compound, N-nitrosoglycine (also known as N-nitrososarcosine). Its significance in the scientific community, particularly in the fields of analytical chemistry, drug safety, and food science, is intrinsically linked to its role as a superior internal standard for quantitative analysis. The presence of N-nitroso compounds in pharmaceutical products, consumer goods, and foodstuffs is a major safety concern due to their classification as probable human carcinogens.[1][2][3] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate stringent control and monitoring of these impurities.[1][4]

This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a proposed synthetic route, and its critical application in isotope dilution mass spectrometry for the precise quantification of its non-labeled analogue.

Core Molecular Profile

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 121.11 g/mol
Chemical Formula C₃H₃D₃N₂O₃
Canonical Formula CD₃N(NO)CH₂COOH
CAS Number 1189871-94-0
Synonyms N-Nitrososarcosine-d3, 2-(Methyl-d3-nitrosoamino)acetic acid
Isotopic Enrichment ≥99 atom % D
Physical Form Typically a solid
Storage Store at room temperature, protected from light

The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System

The core utility of this compound lies in its application as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This technique is considered the "gold standard" for quantitative analysis due to its high precision and accuracy.[1]

Expertise & Experience: The Rationale for a Deuterated Standard

An ideal internal standard must behave as identically as possible to the analyte of interest (in this case, N-nitrosoglycine) throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[5][6] By spiking a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same procedural losses and variations as the native analyte.

The mass spectrometer can readily distinguish between the analyte and the standard due to the mass difference imparted by the three deuterium atoms. Quantification is then based on the ratio of the analyte's signal to the standard's signal, rather than the absolute signal of the analyte.[1] This ratio remains constant even if sample is lost during preparation or if there are fluctuations in the instrument's performance, thereby correcting for these potential sources of error and ensuring a self-validating system.[1]

Trustworthiness: Mitigating Analytical Challenges
  • Matrix Effects: Complex sample matrices (e.g., biological fluids, food extracts, drug formulations) contain numerous co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because the deuterated standard has virtually identical physicochemical properties, it co-elutes with the analyte and experiences the same matrix effects. This ensures that the analyte-to-IS ratio remains a true reflection of the analyte's concentration.

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[7] This can sometimes lead to a "Kinetic Isotope Effect," where the deuterated compound reacts or is metabolized at a slightly different rate if the C-H bond is broken in a rate-determining step.[8] For its use as an analytical standard, the deuterium atoms are strategically placed on the methyl group, which is not typically involved in bond-breaking during the analytical process, thus minimizing any potential KIE.

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts. While often minor, this can be significant if the analyte and standard elute into regions with different levels of matrix effects. The small mass increase of this compound generally results in negligible chromatographic separation from the native compound, ensuring they are subjected to the same conditions.

Proposed Synthetic Strategy

While specific, proprietary synthesis methods for commercial standards are not always published, a logical and scientifically sound pathway for the synthesis of this compound can be proposed based on established chemical reactions. The synthesis involves two key steps: the formation of the N-methyl-d3 glycine precursor, followed by nitrosation.

G cluster_0 Step 1: Deuteromethylation cluster_1 Step 2: Nitrosation A Glycine B N-(Methyl-d3)glycine A->B Alkylation C N-(Methyl-d3)glycine reagent1 Deuterated Methylating Agent (e.g., CD₃I or (CD₃)₂SO₄) + Base (e.g., K₂CO₃) D This compound C->D Nitrosation reagent2 Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) (0-5 °C) G A 1. Sample Homogenization (e.g., Food, Drug Product) B 2. Spiking Add known amount of This compound A->B C 3. Extraction (e.g., LLE or SPE) B->C D 4. Concentration (e.g., Nitrogen Evaporation) C->D E 5. LC-MS/MS Analysis (Triple Quadrupole) D->E F 6. Data Processing Calculate Analyte/IS Ratio Quantify against Calibration Curve E->F

Sources

An In-depth Technical Guide to the Safe Handling of N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of a Research Tool

N-(Methyl-d3)-N-nitrosoglycine is a deuterated analog of N-nitrosoglycine. The incorporation of a stable heavy isotope (deuterium) on the methyl group makes it an invaluable tool in biomedical research, primarily as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1] While its application is precise and sophisticated, the core chemical structure, containing an N-nitroso group, places it in a class of compounds notorious for their carcinogenic potential.[2]

This guide provides a deep dive into the safety considerations and handling protocols for this compound. It moves beyond a mere recitation of SDS categories to explain the causality behind the hazards and the rationale for the recommended safety procedures. For the research professional, understanding the "why" is paramount to fostering a true culture of safety and ensuring the integrity of both personnel and experimental outcomes.

PART 1: Core Hazard Analysis & Mechanistic Toxicology

The primary hazard associated with this compound stems from its N-nitroso moiety. N-nitroso compounds are widely recognized as a class of potent genotoxic carcinogens.[2] This means they can directly damage DNA, leading to mutations that can initiate carcinogenesis.[2]

GHS Classification (Anticipated)

Based on data from analogous N-nitroso compounds, the Globally Harmonized System (GHS) classification for this compound is anticipated to be severe.[3][4]

Hazard Class Hazard Category Anticipated Statements
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[4]
Acute Toxicity, InhalationCategory 3 / 4H332: Harmful if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
CarcinogenicityCategory 1BH350: May cause cancer.[3][4][5][6]
Germ Cell MutagenicityCategory 1BMay cause genetic defects.[7]
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects.[3][4]

This table is a synthesis based on data for structurally related compounds and should be used for risk assessment guidance only.

The Mechanism of Carcinogenicity: Why N-Nitroso Compounds are Dangerous

The carcinogenicity of N-nitroso compounds is not due to the parent molecule itself but rather its metabolic activation products.[8] This is a critical concept for understanding the risk. The compound is a pro-carcinogen that, upon entering the body, is converted by enzymes (primarily cytochrome P450) into a highly reactive electrophile.[8]

This reactive intermediate is a diazonium ion, which has a high affinity for nucleophilic sites on DNA bases.[8] It readily alkylates DNA, forming adducts (e.g., O⁶-alkyl-guanine). These adducts disrupt the normal DNA structure, leading to mispairing during replication and causing GC-to-AT transition mutations.[9] If this damage is not repaired by the cell's endogenous mechanisms, it can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, initiating cancer.[9]

Metabolic Activation of N-Nitrosoglycine cluster_0 In Vivo Metabolism Parent This compound Metabolite Reactive Diazonium Ion (Electrophile) Parent->Metabolite Cytochrome P450 α-hydroxylation DNA Cellular DNA (Nucleophile) Metabolite->DNA Alkylation Adduct Alkylated DNA Adduct (e.g., O⁶-methylguanine) DNA->Adduct Mutation DNA Mispairing (Mutation) Adduct->Mutation DNA Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Metabolic activation pathway of N-nitroso compounds.

PART 2: Exposure Controls & Personal Protection Protocol

A self-validating protocol for handling this compound relies on a multi-layered defense system, assuming that the compound is a potent carcinogen and skin/respiratory irritant.

Engineering Controls: The First Line of Defense

The primary engineering control is the mandatory use of a certified chemical fume hood. This is non-negotiable. The rationale is to maintain a negative pressure environment that continuously sweeps potentially harmful vapors or aerosolized dust away from the user's breathing zone.[10] An eyewash station and safety shower must be immediately accessible.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be relied upon as the sole means of protection.

  • Hand Protection: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contact. The causality here is that N-nitroso compounds can be absorbed through the skin.[10] Double gloving provides a backup barrier and a protocol for rapid decontamination (removing the outer glove) without exposing the skin.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[10] This protects against accidental splashes during solution preparation or transfer.

  • Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[7] Cuffed sleeves are preferable to prevent dust from entering. Ensure clothing fully covers the skin; no shorts or open-toed shoes are permitted.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for specific high-risk procedures like cleaning large spills or if there is a fume hood failure.[7] This decision must be based on a formal risk assessment.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Start Verify Fume Hood Certification PPE Don PPE: - Double Nitrile Gloves - Goggles - Lab Coat Start->PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Prep Prepare Solution in Fume Hood Weigh->Prep Decon Decontaminate Work Surface Prep->Decon Waste Dispose of Waste in Labeled Hazardous Waste Container Decon->Waste Doff Doff PPE (Outer Gloves First) Waste->Doff Wash Wash Hands Thoroughly Doff->Wash End Exit Lab Wash->End

Caption: Step-by-step workflow for safely handling this compound.

PART 3: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating exposure.

First Aid Measures

The immediate actions taken after an exposure can significantly impact the outcome. The overarching principle is immediate decontamination and seeking professional medical attention.

Exposure Route Protocol Rationale
Inhalation 1. Immediately move the affected person to fresh air.[3][4] 2. Keep the person warm and at rest.[11] 3. If breathing is difficult or stops, provide artificial respiration (avoid mouth-to-mouth).[3] 4. Seek immediate medical attention.[3]To remove the individual from the contaminated atmosphere and provide oxygen. N-nitroso compounds can be harmful if inhaled.[4]
Skin Contact 1. Immediately remove all contaminated clothing, including shoes.[3][11] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][7] 3. Wash gently with soap and water.[7] 4. Seek immediate medical attention.[3]To quickly remove the substance from the skin, minimizing absorption. These compounds are known skin irritants.[3][4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][7] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention, specifically from an ophthalmologist.[3]To dilute and wash away the chemical, preventing serious eye damage.[3][4]
Ingestion 1. Do NOT induce vomiting.[7][12] 2. Rinse the mouth thoroughly with water.[12] 3. If the person is conscious, have them drink one or two glasses of water.[3] 4. Seek immediate medical attention.[7]Inducing vomiting can cause aspiration of the chemical into the lungs. The substance is considered highly toxic if swallowed.[4]
Accidental Release & Fire Fighting
  • Accidental Release: For a small spill, ensure you are wearing appropriate PPE, cover the spill with a non-combustible absorbent material (like vermiculite or sand), and collect the mixture into a sealed, labeled container for hazardous waste disposal.[11] For a large spill, evacuate the area immediately and alert emergency personnel.[11]

  • Fire Fighting: This compound may be a flammable solid.[3][4][13] Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[3] Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous combustion products like carbon oxides and nitrogen oxides will be generated.[3][10]

Spill Response Decision Tree Spill Spill Occurs Size Is the spill large or are you untrained? Spill->Size Evacuate Evacuate Area Alert Emergency Services Size->Evacuate Yes SmallSpill Small, Contained Spill Size->SmallSpill No PPE Don Full PPE (Double Gloves, Goggles, Coat) SmallSpill->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect into Sealed, Labeled Waste Container Absorb->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Sources

A Technical Guide to the Synthesis and Isotopic Enrichment of N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopically Labeled Standards

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the demand for precision and accuracy is paramount. Quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the gold standard for detecting and quantifying trace-level compounds. However, the accuracy of these measurements can be compromised by several factors, including variations in sample preparation, instrument performance, and matrix effects, where components of a complex sample can suppress or enhance the analyte's signal[1][2].

To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS) is employed. This method relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)[1]. N-(Methyl-d3)-N-nitrosoglycine (d3-MNG) is one such SIL, serving as an ideal internal standard for the quantification of its unlabeled counterpart, N-Methyl-N-nitrosoglycine (MNG), a member of the N-nitrosamine class of compounds which are of significant concern as potential carcinogens[3].

Because the SIL and the analyte have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects[1]. By adding a known quantity of the SIL to a sample and measuring the response ratio of the analyte to the SIL, one can calculate the analyte's concentration with high accuracy and precision, effectively normalizing for variations throughout the analytical workflow[2][4]. The efficacy of this technique hinges on the high isotopic enrichment of the SIL. This guide provides an in-depth examination of the synthesis of d3-MNG and the rigorous analytical methods required to validate its isotopic enrichment.

Part 1: Synthetic Pathway to this compound

The synthesis of d3-MNG is a two-step process involving the deuterated methylation of a glycine precursor followed by nitrosation. The choice of reagents and reaction conditions is critical to ensure high yield and, most importantly, high isotopic incorporation.

Step 1: N-Methylation of Glycine with a Deuterated Source

The foundational step is the introduction of the trideuteromethyl (-CD₃) group onto the nitrogen atom of glycine. The logical precursor for this reaction is sarcosine (N-methylglycine), but to achieve the desired labeling, the synthesis must start from glycine and a deuterated methylating agent.

  • Precursor Selection: Glycine is the ideal starting material due to its simple structure and commercial availability.

  • Deuterated Reagent: Iodomethane-d₃ (CD₃I) is the preferred methylating agent. Its high isotopic enrichment (typically >99 atom % D) is commercially available, and it is a highly reactive electrophile suitable for N-alkylation[5]. The choice of a high-purity labeled reagent is the first and most crucial decision in ensuring high final enrichment of the product.

  • Reaction Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Glycine's amino group, a nucleophile, attacks the electrophilic carbon of iodomethane-d₃. To facilitate this, the reaction is conducted under basic conditions. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), deprotonates the amino group, increasing its nucleophilicity and driving the reaction forward to form N-(Methyl-d3)-glycine (d3-sarcosine).

Experimental Protocol: Synthesis of N-(Methyl-d3)-glycine

  • Dissolution: Dissolve glycine (1.0 eq) in an appropriate aqueous or polar aprotic solvent (e.g., water, DMF) containing a base such as K₂CO₃ (2.5 eq).

  • Addition of Reagent: Cool the solution in an ice bath. Add iodomethane-d₃ (1.1 eq) dropwise while stirring. Causality: The reaction is exothermic; controlling the temperature prevents side reactions and ensures selective mono-methylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of glycine.

  • Work-up: Upon completion, acidify the reaction mixture with HCl to a pH of ~6. This protonates the product, which can then be isolated, often through crystallization or chromatographic purification, although for the subsequent step, the crude product in solution is often sufficient.

Step 2: Nitrosation of N-(Methyl-d3)-glycine

The second step converts the secondary amine functionality of d3-sarcosine into an N-nitrosamine. This is a classic and well-established chemical transformation.

  • Nitrosating Agent: The most common and cost-effective nitrosating agent is sodium nitrite (NaNO₂) used under acidic conditions[6].

  • Reaction Rationale: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺)[7]. The non-bonding electron pair on the nitrogen of d3-sarcosine then attacks the nitrosonium ion, and after deprotonation, the final product, this compound, is formed. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the nitrous acid and prevent unwanted side reactions[6].

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the N-(Methyl-d3)-glycine from the previous step in cold water.

  • Acidification: Add one drop of concentrated HCl to the suspension[6].

  • Nitrosation: Prepare a solution of sodium nitrite (3.0 eq) in cold water. Add this solution dropwise to the d3-sarcosine solution while maintaining the temperature between 0-5 °C with vigorous stirring[6]. Causality: Dropwise addition and low temperature are critical to control the reaction rate and prevent the decomposition of nitrous acid.

  • Reaction: Continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material.

  • Isolation: After the reaction is complete, the product can be isolated. Often, acidification of the mixture will precipitate the N-nitroso derivative, which can then be collected by vacuum filtration[6]. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of this compound Glycine Glycine (H₂NCH₂COOH) step1_reagents Glycine->step1_reagents CD3I Iodomethane-d₃ (CD₃I) CD3I->step1_reagents d3_Sarcosine N-(Methyl-d3)-glycine (CD₃NHCH₂COOH) step2_reagents d3_Sarcosine->step2_reagents NaNO2 Sodium Nitrite (NaNO₂) NaNO2->step2_reagents d3_MNG This compound (CD₃N(NO)CH₂COOH) step1_reagents->d3_Sarcosine Step 1: N-Methylation (K₂CO₃) step2_reagents->d3_MNG Step 2: Nitrosation (HCl, 0-5°C)

Caption: Chemical synthesis pathway for this compound.

Part 2: Verification and Quantification of Isotopic Enrichment

The synthesis of the molecule is only half the battle; rigorous analytical validation is required to confirm its identity and, critically, to quantify the isotopic enrichment. This self-validating process primarily employs High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[8].

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining isotopic enrichment. It can distinguish between the masses of different isotopologues with high precision.

  • Principle: The analysis compares the measured isotopic distribution of the synthesized d3-MNG with the theoretical distribution. The molecular formula of unlabeled MNG is C₃H₆N₂O₃ (MW: 118.04), while the target labeled compound, d3-MNG, is C₃H₃D₃N₂O₃ (MW: 121.06)[5]. The mass difference of ~3 Da is easily resolved.

  • Calculating Isotopic Enrichment: Isotopic enrichment is not simply the percentage of molecules with a mass of 121.06 Da. Due to the natural abundance of ¹³C, ¹⁵N, and other isotopes, even a 100% pure sample of d3-MNG will have signals at M+1, M+2, etc. Furthermore, the starting deuterated reagent (CD₃I) is never 100.00% pure, leading to the presence of minor isotopologues like d2-MNG (CD₂H) and d1-MNG (CDH₂).

A robust method for calculating enrichment involves several steps[8][9]:

  • Acquire HRMS Data: Obtain a full-scan, high-resolution mass spectrum of the synthesized sample.

  • Extract Ion Intensities: Integrate the peak areas for each ion in the molecular cluster (e.g., m/z for d0, d1, d2, d3 species).

  • Correct for Natural Abundance: The observed signal for each mass is a convolution of different isotopologues. For example, the signal at the mass of d2-MNG is not just from the d2 species but also from the ¹³C contribution of the d1 species. This deconvolution can be performed using specialized software or algorithms that use matrix calculations to solve for the true abundance of each deuterated species[10][11].

  • Calculate Atom % D: The final isotopic enrichment is reported as "atom percent D," which is the percentage of deuterium at the labeled positions. For a sample containing d3, d2, d1, and d0 species, the calculation is:

    Atom % D = [ (3 × Abd(d3)) + (2 × Abd(d2)) + (1 × Abd(d1)) ] / [ 3 × (Abd(d3) + Abd(d2) + Abd(d1) + Abd(d0)) ] × 100

    Where Abd(dx) is the corrected relative abundance of the species with 'x' deuterium atoms. Commercially available standards often achieve ≥99 atom % D enrichment[5].

CompoundFormulaMonoisotopic Mass (Da)Key IsotopologuesExpected m/z [M+H]⁺
MNG (unlabeled)C₃H₆N₂O₃118.0378C₃H₆N₂O₃119.0451
d1-MNGC₃H₅DN₂O₃119.0441CDH₂N(NO)CH₂COOH120.0514
d2-MNGC₃H₄D₂N₂O₃120.0504CD₂HN(NO)CH₂COOH121.0577
d3-MNG C₃H₃D₃N₂O₃ 121.0567 CD₃N(NO)CH₂COOH 122.0640

Table 1: Theoretical mass data for N-nitrosoglycine and its deuterated isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary structural confirmation and can also give insights into isotopic purity.

  • ¹H NMR (Proton NMR): This is the most direct method to confirm the position of labeling. In the spectrum of unlabeled MNG, a distinct singlet corresponding to the N-CH₃ protons would be present. In a highly enriched sample of d3-MNG, this signal should be almost entirely absent. The presence of a small residual singlet at this chemical shift directly indicates the amount of the unlabeled (d0) or partially labeled (d1, d2) impurity.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl position, confirming the incorporation of deuterium at the desired site.

  • ¹³C NMR: The carbon of the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1), providing further evidence of successful labeling.

Analytical_Workflow Start Synthesized d3-MNG Product HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Start->NMR Data_Analysis Data Processing & Deconvolution HRMS->Data_Analysis Structure_Confirm Confirm Structure & Labeling Position NMR->Structure_Confirm Enrichment_Calc Calculate Isotopic Enrichment (Atom % D) Data_Analysis->Enrichment_Calc Final_Product Qualified Internal Standard (>99 Atom % D) Enrichment_Calc->Final_Product Structure_Confirm->Final_Product

Caption: Analytical workflow for the validation of d3-MNG.

Conclusion

The isotopic enrichment of this compound is a multi-stage process that combines precise organic synthesis with rigorous analytical validation. The success of the final product as a reliable internal standard for isotope dilution mass spectrometry is entirely dependent on the quality of each step. By selecting high-purity deuterated starting materials and employing controlled reaction conditions, high incorporation of the deuterium label can be achieved. Subsequent, meticulous analysis by HRMS and NMR provides the self-validating framework necessary to confirm the structure and accurately quantify the isotopic enrichment. This ensures that researchers, scientists, and drug development professionals have access to a high-quality internal standard, which is fundamental to achieving accurate, precise, and trustworthy quantitative results in their critical work.

References

  • Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Daicel Chiral Technologies.
  • Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). Synthesis of N-nitroso glycine. ResearchGate. Retrieved from [Link]

  • Debrauwer, L., & Rathahao, E. (2021). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Cardiff University. Retrieved from [Link]

  • Srinivas, N. R., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4275-4283. Royal Society of Chemistry. Retrieved from [Link]

  • Baxter, R. D., & Hratchian, H. P. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3059-3077. ACS Publications. Retrieved from [Link]

  • Lockwood, D. J., & Angeloski, A. (2024). DGet! An open source deuteration calculator for mass spectrometry data. Journal of Cheminformatics, 16(1), 36. Springer. Retrieved from [Link]

  • Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1695-1702. PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

Sources

Deconstructing the Certificate of Analysis: A Technical Guide to N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Document

To the discerning scientist, a Certificate of Analysis (CoA) is more than a mere statement of product specifications; it is the culmination of a rigorous, multi-faceted analytical process designed to guarantee the identity, purity, and quality of a specific chemical entity. This guide provides an in-depth technical examination of the CoA for N-(Methyl-d3)-N-nitrosoglycine, a deuterated isotopologue of the N-nitrosamino acid, N-nitrososarcosine. Such isotopically labeled compounds are critical tools in drug metabolism studies, pharmacokinetic assessments, and as internal standards for quantitative mass spectrometry assays.[1]

Understanding the methodologies that underpin each reported value on the CoA is paramount for ensuring data integrity and the success of downstream applications. This document will deconstruct the typical components of such a CoA, elucidating the scientific principles behind the analytical techniques employed and providing field-proven insights into the interpretation of the resulting data. The entire process is grounded in a framework of robust quality management, as outlined in Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs).[2][3]

The Quality Control & Certification Workflow

The generation of a reliable CoA is a systematic process. It begins with receipt of a material batch and proceeds through a series of validated analytical tests to the final quality assurance review and certificate issuance. Each step is critical for ensuring the final document is a trustworthy attestation of quality.

CoA_Workflow cluster_0 Batch Receipt & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Certification raw_material Batch of N-(Methyl-d3)- N-nitrosoglycine sampling Representative Sampling raw_material->sampling ICH Q7 tests Identity Confirmation (NMR, MS) sampling->tests purity Chemical Purity (HPLC) sampling->purity isotopic Isotopic Purity (NMR, MS) sampling->isotopic residual Residual Solvents (GC, NMR) sampling->residual data_review Data Analysis & Peer Review tests->data_review purity->data_review isotopic->data_review residual->data_review qa_approval QA Approval vs. Specifications data_review->qa_approval coa_generation CoA Generation qa_approval->coa_generation

Caption: High-level workflow for CoA generation.

Anatomy of the this compound CoA

A typical CoA for this compound will be structured to report on several key quality attributes. Below is a representative summary table, which we will dissect in the subsequent sections.

Test ParameterSpecificationResultMethod Reference
Identification
¹H NMRConforms to structureConformsInternal SOP-NMR-01
Mass SpectrometryConforms to structureConformsInternal SOP-MS-01
Purity
Chemical Purity (HPLC)≥ 98.0% (AUC)99.5%Internal SOP-HPLC-01
Isotopic Purity
Deuterium Incorporation≥ 99 atom % D99.6 atom % DInternal SOP-NMR-01
Physical Properties
AppearanceWhite to off-white solidOff-white solidVisual Inspection
Residual Solvents Conforms to ICH Q3C< 0.1% Ethyl AcetateInternal SOP-GC-01
Stability
Retest Date3 years from date of analysisN/ABased on stability data

Section 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the compound is indeed this compound. This is a qualitative assessment, and redundancy is key, which is why two independent spectroscopic methods are typically employed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR is a powerful tool for identity confirmation because it provides a unique fingerprint of the hydrogen atoms within a molecule. For this compound, it serves a dual purpose: confirming the overall structure and verifying the specific location of the deuterium label. The fundamental principle is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Expected Results & Interpretation: The structure of this compound is CD₃N(NO)CH₂COOH.

  • Methylene (CH₂) Signal: A sharp singlet is expected for the two protons on the carbon adjacent to the carboxylic acid. In a typical ¹H NMR spectrum of non-deuterated glycine, this signal appears around 3.57 ppm (in D₂O).[4] The presence of this singlet confirms the glycine backbone.

  • Methyl (CD₃) Signal: The most telling feature for this specific compound is the absence or significant reduction of the N-methyl proton signal. In the non-deuterated analogue (N-nitrososarcosine), this would appear as a singlet. Its absence directly supports the successful incorporation of three deuterium atoms at the methyl position, confirming the isotopic labeling. A very small residual peak might be observed, which is quantified to determine isotopic purity (see Section 3.1).

  • Carboxylic Acid (COOH) Signal: This proton is acidic and readily exchanges with deuterium from the solvent (if a deuterated solvent like D₂O or CDCl₃ is used). Therefore, this peak is often broad or not observed.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a fundamental physical property. For an isotopically labeled compound, MS directly confirms the mass increase due to the incorporation of heavier isotopes (deuterium in this case). LC-MS/MS is the preferred technique for non-volatile N-nitroso compounds as it avoids the thermal degradation that can occur with Gas Chromatography (GC-MS).[5]

Expected Results & Interpretation:

  • Molecular Weight: The molecular weight of this compound (C₃H₃D₃N₂O₃) is approximately 121.11 g/mol . The unlabeled analogue has a molecular weight of approximately 118.09 g/mol .

  • Mass Spectrum: In the mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 122.1. The presence of this peak as the base peak or a major peak confirms the molecular weight.

  • Fragmentation: N-nitroso compounds often exhibit characteristic fragmentation patterns, such as the loss of the nitroso group (-NO), which would result in a fragment ion at M-30.[6] Observing these expected fragments provides further structural confirmation.

Identity_Logic cluster_NMR ¹H NMR Analysis cluster_MS Mass Spec Analysis nmr_obs Observed Spectrum nmr_comp Compare nmr_obs->nmr_comp nmr_exp Expected Signals: - CH₂ singlet - Absence of N-CH₃ signal nmr_exp->nmr_comp nmr_conf Structure Conforms nmr_comp->nmr_conf final_id Identity Confirmed nmr_conf->final_id ms_obs Observed Spectrum ms_comp Compare ms_obs->ms_comp ms_exp Expected m/z: - [M+H]⁺ ≈ 122.1 - Fragments (e.g., M-30) ms_exp->ms_comp ms_conf Structure Conforms ms_comp->ms_conf ms_conf->final_id

Caption: Logic diagram for identity confirmation.

Section 2: Purity Assessment

Chemical purity determines the percentage of the desired compound in the material, excluding solvents and inorganic impurities. For this, High-Performance Liquid Chromatography (HPLC) is the industry standard.

Chemical Purity by HPLC

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). For N-nitrosoglycine, a polar compound, a method like anion-exchange or reversed-phase chromatography is suitable.[7] The area under the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage (Area %). The entire method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its purpose, demonstrating specificity, linearity, accuracy, and precision.[8][9]

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a mobile phase, for example, consisting of monobasic ammonium phosphate in water with methanol, adjusting the pH to ~2.1 with phosphoric acid.[7] All solvents must be HPLC or LC-MS grade.

  • Standard/Sample Preparation: Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable diluent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: Strong Anion Exchange (SAX) column or a suitable C18 reversed-phase column.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to an appropriate wavelength (e.g., 230 nm) or a post-column derivatization reactor followed by a visible light detector (e.g., 550 nm) for enhanced sensitivity and specificity.[7]

  • Analysis: Inject the blank (diluent), followed by the reference standard, and then the test sample.

  • Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Section 3: Isotopic Purity Assessment

For an isotopically labeled compound, it is crucial to quantify the percentage of molecules that contain the heavy isotope. This is known as isotopic purity or deuterium incorporation.

Isotopic Purity by ¹H NMR

Causality: As mentioned for identity, ¹H NMR is exquisitely sensitive to the presence of protons. By comparing the integral of a residual (non-deuterated) proton signal to the integral of a signal from a part of the molecule that is known to be non-deuterated, one can calculate the isotopic incorporation with high precision.

Expected Results & Interpretation:

  • Integration: In the ¹H NMR spectrum, a very small signal may be present where the N-methyl (N-CH₃) protons would normally appear. This represents the residual, non-deuterated N-nitrososarcosine impurity.

  • Calculation: The integral of this residual N-CH₃ peak is compared to the integral of the methylene (CH₂) peak. Since the methylene group has 2 protons and the methyl group has 3, a correction factor is applied.

    Let I(CH₂) be the integral of the methylene peak and I(CH₃) be the integral of the residual methyl peak.

    Relative % of non-deuterated species = [ (I(CH₃) / 3) / (I(CH₂) / 2) ] x 100

    Isotopic Purity (atom % D) = 100 - Relative % of non-deuterated species

A specification of ≥ 99 atom % D is common for high-quality labeled compounds.[6]

Section 4: Concluding Remarks and Data Integrity

The Certificate of Analysis for a specialized reagent like this compound is a testament to a robust quality control system. Each data point is the result of a validated analytical procedure, grounded in established scientific principles and international regulatory standards like those from the ICH.[2][8] By understanding the causality behind the choice of each test—NMR and MS for unambiguous identity and isotopic composition, and HPLC for orthogonal purity assessment—researchers can use this compound with the highest degree of confidence in their experimental outcomes. The stability and recommended storage conditions, often at room temperature for this compound, are also critical pieces of information derived from long-term stability studies to ensure the material maintains its quality over time.[6]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Method for the Analysis of N-Nitrosoglyphosate (NNG). U.S. Environmental Protection Agency. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis via PMC, NIH. [Link]

  • Mass Spectra of N-Nitroso Compounds. Office of Scientific and Technical Information (OSTI). [Link]

  • Glycine ¹H NMR Spectrum (HMDB0000123). Human Metabolome Database. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Pattern of N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated a thorough understanding of their analytical profiles. This guide provides a detailed examination of the mass spectrometric fragmentation pattern of N-(Methyl-d3)-N-nitrosoglycine, a deuterated analog of the potential impurity N-nitrososarcosine. By leveraging established principles of mass spectrometry and data from its non-deuterated counterpart, this document elucidates the primary fragmentation pathways, the influence of isotopic labeling, and the practical considerations for its analysis. This technical guide is intended to serve as a vital resource for researchers and analytical scientists in the pharmaceutical industry, aiding in the development of robust analytical methods for the detection and characterization of N-nitrosamine impurities.

Introduction: The Imperative for Understanding N-Nitrosamine Fragmentation

N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties.[1] Their detection at trace levels in various drug substances has prompted stringent regulatory requirements for their monitoring and control. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as the definitive analytical tool for the identification and quantification of these impurities.[2]

A comprehensive understanding of the fragmentation patterns of N-nitrosamines under different ionization conditions is paramount for developing sensitive and specific analytical methods. This guide focuses on this compound, an isotopically labeled version of N-nitrososarcosine. The incorporation of a deuterium-labeled methyl group serves as a powerful tool for quantitative analysis via isotope dilution mass spectrometry and for elucidating fragmentation mechanisms.

Foundational Principles of N-Nitrosamine Fragmentation in Mass Spectrometry

The fragmentation of N-nitrosamines in mass spectrometry is governed by the inherent chemical properties of the N-nitroso group and the influence of the adjoining molecular structure. Several characteristic fragmentation pathways are consistently observed across a range of N-nitroso compounds.

Ionization Techniques and Their Impact

The choice of ionization technique significantly influences the initial ion generated and its subsequent fragmentation.

  • Electron Ionization (EI): Typically employed in GC-MS, EI is a high-energy ionization technique that often results in extensive fragmentation. The molecular ion (M•+) is frequently observed, albeit sometimes in low abundance.[1]

  • Electrospray Ionization (ESI): Commonly used in LC-MS, ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[3] Collision-induced dissociation (CID) is then required to induce fragmentation for structural elucidation.

Common Fragmentation Pathways of N-Nitrosamines

Regardless of the ionization method, several key fragmentation reactions are characteristic of N-nitrosamines:

  • Loss of the Nitroso Radical (•NO): A hallmark of N-nitrosamine mass spectra is the neutral loss of 30 Da, corresponding to the cleavage of the N-N bond and the elimination of a nitric oxide radical (•NO).[3][4] This fragmentation is a primary diagnostic tool for identifying this class of compounds.

  • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for aliphatic amines and their derivatives, including N-nitrosamines.[2] This process is often a dominant fragmentation route and is crucial for understanding the fragmentation of the substituents on the amine nitrogen.

  • Loss of •OH: The loss of a hydroxyl radical (17 Da) is another frequently observed fragmentation, particularly in electron ionization.[4] This is often rationalized as occurring through a McLafferty-type rearrangement.[5]

Predicted Fragmentation Pattern of this compound

The fragmentation pattern of this compound can be predicted with a high degree of confidence by analyzing the known fragmentation of its non-deuterated analog, N-nitrososarcosine, and considering the mass shift introduced by the three deuterium atoms. The molecular weight of this compound is 121.05 g/mol , while that of N-nitrososarcosine is 118.04 g/mol .

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the carboxylic acid group, derivatization is typically required for the analysis of N-nitrosamino acids by GC-MS.[6] Silylation, to form a trimethylsilyl (TMS) ester, is a common approach. For the purpose of this guide, we will first consider the fragmentation of the underivatized molecule as might be observed with direct injection techniques or certain derivatization approaches, and then discuss the impact of derivatization.

The electron ionization (EI) mass spectrum of N-nitrososarcosine provides a solid foundation for predicting the fragmentation of its deuterated analog. The key fragments observed for N-nitrososarcosine can be extrapolated to this compound.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z (Predicted for Deuterated)m/z (Observed for Non-deuterated)Proposed Fragment StructureFragmentation Pathway
121118[C3H3D3N2O3]+•Molecular Ion
9188[C3H3D3N2O2]+Loss of •OCH3 from esterified analyte or complex rearrangement
76 73 [C2H3D3NO2]+ Loss of •NO and subsequent rearrangement
46 43 [CD3N]+• α-Cleavage with charge retention on the deuterated methylamino group
4444[CH2N]+α-Cleavage with charge retention on the glycine backbone

Diagram 1: Predicted EI Fragmentation of this compound

G M This compound [M]+• m/z 121 F1 [M - •NO]+ m/z 91 M->F1 - •NO (30 Da) F3 [CD3N]+• m/z 46 M->F3 α-Cleavage F4 [CH2COOH]+ m/z 59 M->F4 α-Cleavage F2 [C2H3D3NO2]+ m/z 76 F1->F2 - •CH3 F5 [COOH]+ m/z 45 F4->F5 - CH2

Caption: Predicted major EI fragmentation pathways of this compound.

Mechanistic Insights into the Fragmentation
  • Molecular Ion (m/z 121): The molecular ion is expected to be observed, though its abundance may be low due to the lability of the N-NO bond.

  • Loss of •NO (leading to m/z 91): The initial and most characteristic fragmentation is the loss of a nitric oxide radical, resulting in an ion at m/z 91.

  • Formation of the Ion at m/z 76: Subsequent fragmentation of the [M - •NO]+ ion through the loss of a methyl radical would lead to the ion at m/z 76.

  • α-Cleavage and the Impact of Deuterium Labeling (m/z 46): A crucial fragmentation pathway is the cleavage of the bond between the nitrogen and the glycine methylene group (α-cleavage). This results in the formation of a radical cation corresponding to the methylamino group. Due to the deuterium labeling, this fragment will have a mass-to-charge ratio of 46 ([CD3N]+•). The corresponding fragment for the non-deuterated compound is observed at m/z 43 ([CH3N]+•). This 3 Da mass shift is a direct and unambiguous indicator of the presence of the methyl-d3 group.

  • Fragmentation of the Glycine Moiety (m/z 59 and 45): The alternative α-cleavage can result in a fragment containing the glycine backbone. The carboxymethyl radical cation ([•CH2COOH]+) would appear at m/z 59. Further fragmentation through the loss of a methylene group would yield the carboxyl cation at m/z 45.

Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In ESI-MS, this compound is expected to be readily protonated to form the [M+H]+ ion at m/z 122. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
1229230 (NO)Loss of nitric oxide from the protonated molecule.
1227448 (NO + H2O)Loss of nitric oxide followed by loss of water.
1224676 (C2H3NO2)Cleavage of the N-C bond of the glycine moiety.

Diagram 2: Predicted ESI-MS/MS Fragmentation of this compound

G Precursor [M+H]+ m/z 122 Frag1 [M+H - NO]+ m/z 92 Precursor->Frag1 - NO (30 Da) Frag3 [CD3NH2]+• m/z 46 Precursor->Frag3 α-Cleavage Frag2 [M+H - NO - H2O]+ m/z 74 Frag1->Frag2 - H2O (18 Da)

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated this compound.

The dominant fragmentation in ESI-MS/MS is also expected to be the loss of nitric oxide, yielding a fragment at m/z 92. Subsequent loss of water from the carboxylic acid group would produce an ion at m/z 74. The α-cleavage leading to the deuterated methylaminium ion at m/z 46 is also a probable and highly diagnostic fragmentation pathway.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.

GC-MS Analysis Protocol

Objective: To analyze this compound by GC-MS following derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in a suitable solvent (e.g., 1 mL of methanol).

    • To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

Diagram 3: GC-MS Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis a Weigh Standard b Dissolve in Solvent a->b c Add Silylating Agent b->c d Heat at 70°C c->d e Inject Sample d->e f Chromatographic Separation e->f g Electron Ionization f->g h Mass Analysis g->h i Data Acquisition h->i

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

LC-MS/MS Analysis Protocol

Objective: To analyze this compound by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve in 10 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare working standards at the desired concentrations.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5-95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95-5% B.

      • 6.1-8 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • This compound: 122 > 92 (Quantifier), 122 > 46 (Qualifier).

      • Collision Energy: Optimize for each transition (typically 10-20 eV).

Diagram 4: LC-MS/MS Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis a Weigh Standard b Prepare Stock Solution a->b c Serial Dilutions b->c d Inject Sample c->d e Chromatographic Separation d->e f Electrospray Ionization e->f g Precursor Ion Selection f->g h Collision-Induced Dissociation g->h i Fragment Ion Analysis (MRM) h->i j Data Acquisition i->j

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and diagnostic pathways, primarily driven by the lability of the N-nitroso group and α-cleavage. The presence of the methyl-d3 group provides a distinct isotopic signature, particularly in the fragment ion resulting from α-cleavage, which is invaluable for both qualitative identification and quantitative analysis. This technical guide provides a comprehensive framework for understanding and predicting the fragmentation of this important isotopically labeled compound. The detailed experimental protocols offer a starting point for the development of robust and reliable analytical methods for the surveillance of N-nitrosamine impurities in pharmaceutical products, thereby ensuring patient safety and regulatory compliance.

References

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

  • Ap Simon, J. W., & Cooney, J. D. (1971). Some aspects of the mass spectra of N-nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. [Link]

  • U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Metformin Drug Products. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. Retrieved January 23, 2026 from [Link].

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261. [Link]

  • Lijinsky, W. (1984). Deuterium isotope effects in carcinogenesis by N-nitroso compounds. IARC scientific publications, (57), 617–623. [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]

  • Poole, C. F. (2012).
  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • Canadian Science Publishing. (1971). Some Aspects of the Mass Spectra of.N-Nitrosamines. Canadian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine for Carcinogenicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Methyl-d3)-N-nitrosoglycine, a deuterated analog of the known carcinogen N-nitrososarcosine, for its application in carcinogenicity studies. The guide delves into the scientific rationale for utilizing deuterium labeling to probe the mechanisms of N-nitrosamine-induced cancer. It offers detailed insights into the metabolic activation pathways of N-nitrosamines, the critical role of cytochrome P450 enzymes, and the subsequent formation of DNA adducts that initiate the carcinogenic cascade. Furthermore, this document provides detailed, field-proven experimental protocols for conducting in vivo carcinogenicity studies using rodent models, including methodologies for dose formulation, administration, and comprehensive endpoint analysis with a focus on histopathology and DNA adduct quantification. Visual diagrams of key pathways and experimental workflows are included to enhance understanding. This guide is intended to be an essential resource for researchers designing and executing studies to investigate the carcinogenic potential of N-nitroso compounds and the modulatory effects of isotopic labeling.

Introduction: The Rationale for Deuterium Labeling in N-Nitrosamine Carcinogenicity Research

N-nitroso compounds are a significant class of chemical carcinogens found in various environmental sources, including certain foods, cosmetics, and tobacco smoke.[1] Their carcinogenic properties are intrinsically linked to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[1][2] N-nitrososarcosine (N-Methyl-N-nitrosoglycine) is a recognized animal carcinogen, known to induce tumors in the nasal cavity and esophagus of rodents.[3][4]

The study of this compound offers a unique opportunity to dissect the metabolic activation pathway of N-nitrososarcosine. The substitution of hydrogen atoms with their heavier isotope, deuterium, at the methyl group introduces a kinetic isotope effect. This effect can significantly alter the rate of metabolic reactions that involve the cleavage of the carbon-deuterium (C-D) bond.[5][6] Since the metabolic activation of many N-nitrosamines is initiated by the hydroxylation of the α-carbon adjacent to the nitroso group, a process often catalyzed by cytochrome P450 (CYP) enzymes, deuteration at this position is expected to slow down this rate-limiting step.[1][7]

By comparing the carcinogenic potency and metabolic profile of this compound with its non-deuterated counterpart, researchers can gain critical insights into:

  • The significance of α-hydroxylation in the bioactivation of N-nitrososarcosine.

  • The contribution of the methyl group to the overall carcinogenicity of the molecule.

  • The potential for isotopic substitution to modulate the toxicological profile of N-nitrosamines.

This guide will provide the necessary technical information to design and conduct robust carcinogenicity studies utilizing this compound.

The Carcinogenic Mechanism of N-Nitrosamines: A Focus on Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but is a consequence of their metabolic transformation within the body.[1] This process, primarily occurring in the liver, is a critical area of study for understanding and mitigating the risks associated with these compounds.

Metabolic Activation Pathway

The generally accepted mechanism for the metabolic activation of N-nitrosamines like N-nitrososarcosine involves enzymatic hydroxylation at the α-carbon position.[7] This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly the CYP2E1 isoform.[6]

Diagram: Metabolic Activation of N-Nitrososarcosine

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation cluster_2 Carcinogenesis N-Nitrososarcosine N-Nitrososarcosine alpha-Hydroxy-N-nitrososarcosine alpha-Hydroxy-N-nitrososarcosine N-Nitrososarcosine->alpha-Hydroxy-N-nitrososarcosine CYP450 (e.g., CYP2E1) α-hydroxylation Methyldiazonium_ion Methyldiazonium_ion alpha-Hydroxy-N-nitrososarcosine->Methyldiazonium_ion Spontaneous Decomposition Glyoxal Glyoxal alpha-Hydroxy-N-nitrososarcosine->Glyoxal DNA_Adducts DNA_Adducts Methyldiazonium_ion->DNA_Adducts Alkylation of DNA bases (e.g., O6-methylguanine) Mutations Mutations DNA_Adducts->Mutations Miscoding during DNA replication Cancer Cancer Mutations->Cancer Uncontrolled cell proliferation

Caption: Metabolic activation of N-nitrososarcosine leading to DNA adduct formation and carcinogenesis.

The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to yield a reactive electrophile, in this case, a methyldiazonium ion, and an aldehyde.[1] It is this highly reactive diazonium ion that is responsible for the alkylation of cellular macromolecules, most importantly, DNA.

DNA Adducts: The Molecular Initiators of Cancer

The methyldiazonium ion can react with nucleophilic sites on DNA bases, forming covalent adducts.[1] A critical DNA adduct implicated in the carcinogenicity of many methylating agents is O⁶-methylguanine (O⁶-MeG).[1] This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.[6]

The analysis of DNA adducts in target tissues is a key component of carcinogenicity studies, providing a direct link between exposure to the carcinogen and the initial molecular events of cancer development.[8]

The Deuterium Isotope Effect: A Tool to Probe Carcinogenic Mechanisms

The substitution of hydrogen with deuterium in the methyl group of N-nitrososarcosine to form this compound is predicted to have a significant impact on its metabolism and, consequently, its carcinogenicity. Studies on the structurally similar N-nitrosodimethylamine (NDMA) have shown that deuteration of the methyl groups (NDMA-d6) leads to a decreased rate of metabolism.[5][6]

Specifically, the deuteration of NDMA resulted in a 5-fold increase in the apparent Michaelis-Menten constant (Km) for both demethylation and denitrosation, without a significant change in the maximum reaction velocity (Vmax).[6][9] This indicates that the affinity of the enzyme for the deuterated substrate is reduced, and that C-H (or C-D) bond cleavage is a rate-determining step in the metabolic activation. This reduced rate of metabolic activation for NDMA-d6 has been correlated with a decrease in its carcinogenic potency in vivo.[5][6]

Based on these findings, it is hypothesized that this compound will exhibit a similar deuterium isotope effect, leading to:

  • A reduced rate of α-hydroxylation compared to N-nitrososarcosine.

  • Lower levels of the reactive methyldiazonium ion.

  • Decreased formation of DNA adducts in target tissues.

  • A reduction in carcinogenic potential.

Carcinogenicity studies comparing this compound and N-nitrososarcosine can therefore provide direct evidence for the role of metabolic activation in the carcinogenicity of this class of compounds.

In Vivo Carcinogenicity Study Design and Protocols

A well-designed in vivo carcinogenicity study is essential to evaluate the carcinogenic potential of this compound and to compare it with its non-deuterated analog. Rodent models, such as rats and mice, are commonly used for such studies due to their well-characterized biology and relative cost-effectiveness.[10]

Animal Model Selection

The choice of animal model should be based on historical data regarding their sensitivity to N-nitrosamine-induced carcinogenesis. Strains such as the A/J mouse and the F344 rat have been shown to be susceptible to the carcinogenic effects of various nitrosamines.[10]

Experimental Design

A typical experimental design for a comparative carcinogenicity study would include the following groups:

GroupTreatmentNumber of Animals (per sex)
1Vehicle Control (e.g., drinking water, basal diet)50
2N-nitrososarcosine (Low Dose)50
3N-nitrososarcosine (High Dose)50
4This compound (Low Dose)50
5This compound (High Dose)50

Dose selection should be based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).

Diagram: Experimental Workflow for a Comparative Carcinogenicity Study

experimental_workflow cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Terminal Phase cluster_3 Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Dose_Preparation Dose_Preparation Clinical_Observation Clinical_Observation Dosing->Clinical_Observation Body_Weight_Food_Consumption Body_Weight_Food_Consumption Clinical_Observation->Body_Weight_Food_Consumption Necropsy Necropsy Body_Weight_Food_Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology DNA_Adduct_Analysis DNA_Adduct_Analysis Necropsy->DNA_Adduct_Analysis Statistical_Analysis Statistical_Analysis Histopathology->Statistical_Analysis DNA_Adduct_Analysis->Statistical_Analysis Report_Generation Report_Generation Statistical_Analysis->Report_Generation

Caption: A typical experimental workflow for an in vivo carcinogenicity study.

Detailed Experimental Protocols
  • Dose Formulation:

    • For administration in drinking water, accurately weigh the required amount of this compound or N-nitrososarcosine.

    • Dissolve the compound in the drinking water to achieve the target concentrations. Prepare fresh solutions regularly (e.g., weekly) and protect them from light, as N-nitrosamines can be light-sensitive.[4]

    • For dietary administration, mix the test compound with a small amount of the basal diet and then incorporate this premix into the bulk of the diet to ensure uniform distribution.

  • Administration:

    • Provide the formulated drinking water or diet ad libitum to the respective animal groups.

    • Monitor water or food consumption regularly to calculate the actual compound intake.

  • Clinical Observations:

    • Conduct daily cage-side observations for any signs of toxicity, such as changes in appearance, behavior, or palpable masses.

    • Perform a more detailed clinical examination weekly.

  • Body Weight and Food/Water Consumption:

    • Record the body weight of each animal weekly for the first 13 weeks and then monthly thereafter.

    • Measure food and water consumption weekly for the first 13 weeks and then monthly.

  • Necropsy:

    • At the end of the study (typically 18-24 months for mice and 24-30 months for rats), or when animals are euthanized in a moribund condition, perform a complete necropsy.

    • Examine all external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Tissue Collection and Preservation:

    • Collect all organs and tissues, with special attention to the target organs of N-nitrososarcosine (nasal cavity, esophagus, and liver).[3][11]

    • Preserve tissues in 10% neutral buffered formalin for histopathological examination.

    • For DNA adduct analysis, collect fresh tissue samples (e.g., liver, esophagus) and immediately snap-freeze them in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Processing and Staining:

    • Trim and process the formalin-fixed tissues, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination:

    • A qualified veterinary pathologist should perform a microscopic examination of all tissues from the control and high-dose groups.

    • Examine any gross lesions and target tissues from all animals.

    • Characterize and record all neoplastic and non-neoplastic lesions.

  • DNA Isolation:

    • Isolate genomic DNA from the frozen tissue samples using standard DNA extraction methods (e.g., phenol-chloroform extraction or commercial kits).[8]

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNAse I, nuclease P1, and alkaline phosphatase.[8]

  • LC-MS/MS Analysis:

    • Analyze the hydrolyzed DNA samples using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to detect and quantify specific DNA adducts, such as O⁶-methylguanine.[12]

    • Use stable isotope-labeled internal standards for accurate quantification.

Data Analysis and Interpretation

The data collected from the in-vivo study should be analyzed using appropriate statistical methods to determine the carcinogenic potential of the test compounds.

  • Tumor Incidence: Analyze the incidence of tumors in each group using survival-adjusted statistical methods, such as the Poly-3 test.

  • Clinical Observations and Body Weights: Compare data on clinical signs, body weights, and food/water consumption between the treated and control groups.

  • DNA Adduct Levels: Statistically compare the levels of DNA adducts in the target tissues of animals treated with this compound and N-nitrososarcosine.

A significant reduction in tumor incidence and DNA adduct levels in the groups treated with this compound compared to the N-nitrososarcosine groups would provide strong evidence for the role of α-hydroxylation in the carcinogenicity of N-nitrososarcosine.

Conclusion

The use of this compound in carcinogenicity studies represents a powerful approach to investigate the mechanistic underpinnings of N-nitrosamine-induced cancer. By leveraging the deuterium isotope effect, researchers can gain valuable insights into the critical role of metabolic activation in the carcinogenic process. The detailed protocols and experimental design considerations outlined in this guide provide a robust framework for conducting these important studies. The findings from such research will not only enhance our fundamental understanding of chemical carcinogenesis but may also inform risk assessment strategies and the development of safer chemicals and pharmaceuticals.

References

  • Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link][1][13][14][15]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. N-Nitrososarcosine. [Link][3]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical research in toxicology, 13(8), 673-692. [Link][11]

  • European Medicines Agency. (2023). Nitrosamine impurities. [Link][16]

  • PubChem. (n.d.). N-Nitrososarcosine. National Center for Biotechnology Information. [Link][4]

  • Gao, Y., et al. (2015). Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Acta biochimica et biophysica Sinica, 47(7), 477-487. [Link][10]

  • Swann, P. F., et al. (1983). Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat. Carcinogenesis, 4(7), 821-825. [Link][5]

  • K-W. Lee, et al. (2017). DNA adducts as a link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 280, S104. [Link][17]

  • Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 23(9), 5109. [Link][13][14][15]

  • ToxMinds. (2022). Nitrosamines Impurities Carcinogenicity Assessment – Regulatory Requirements, Challenges and Recommendations. [Link][18]

  • Nitrosamines Exchange. (2024). N-nitrososarcosine limit. [Link][19]

  • Ma, B., et al. (2021). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 9(11), 297. [Link][8]

  • Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 23(9), 5109. [Link][13][14][15]

  • Poirier, M. C. (2016). DNA adducts as a link between in vitro and in vivo carcinogenicity. Environmental and molecular mutagenesis, 57(7), 487-497. [Link][20]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link][21]

  • Wade, D., & Yang, C. S. (1992). Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1. Xenobiotica, 22(8), 957-965. [Link][6]

  • Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International journal of molecular sciences, 23(9), 5109. [Link][13][14][15]

  • Weng, M. W., et al. (2012). NNK-induced lung tumors: a review of animal model. Journal of cancer research and clinical oncology, 138(7), 1083-1092. [Link][22]

  • Cross, A. J., & Sinha, R. (2004). Meat-related mutagens/carcinogens in the etiology of colorectal cancer. Environmental and molecular mutagenesis, 44(1), 44-55. [Link][7]

  • U.S. Food and Drug Administration. (2021). MDCPSS Webinar Questions and Answers - Nitrosamines: Evolving Regulatory Landscape and Its Potential Impact on Medical Devices. [Link][23]

  • Loh, Y. L., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 18(6), 2969. [Link][24]

  • Liu, K. (2021). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Genes, 12(11), 1686. [Link][12]

  • Zhang, S., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 186. [Link]

  • Keefer, L. K., et al. (1987). Deuterium isotope effect on denitrosation and demethylation of N-nitrosodimethylamine by rat liver microsomes. Cancer research, 47(13), 3583-3586. [Link][9]

  • JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. [Link][25]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosoglycine using N-(Methyl-d3)-N-nitrosoglycine as an Internal Standard by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N-Nitrosoglycine (N-nitrososarcosine), a potential carcinogenic impurity, in various matrices. Leveraging the precision of isotope dilution mass spectrometry (IDMS), this guide details the application of N-(Methyl-d3)-N-nitrosoglycine as a stable isotope-labeled (SIL) internal standard. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in food safety, environmental analysis, and pharmaceutical quality control. The methodologies aim to establish a robust, accurate, and reproducible analytical workflow, ensuring compliance with stringent regulatory standards for nitrosamine impurity detection.

Introduction: The Imperative for Accurate N-Nitrosoglycine Quantification

N-nitrosamines are a class of compounds that have garnered significant regulatory and scientific attention due to their classification as probable human carcinogens.[1][2] These compounds can form in various products, including pharmaceuticals, cured meats, and tobacco, from the reaction of secondary or tertiary amines with a nitrosating agent.[3] N-Nitrosoglycine, also known as N-nitrososarcosine, is a non-volatile N-nitrosamine that has been identified in a range of consumer products.[2][4]

The potential health risks associated with nitrosamine exposure have led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish strict acceptable intake (AI) limits for these impurities in drug products.[5] This regulatory landscape necessitates the use of highly sensitive and specific analytical methods for the accurate quantification of nitrosamines at trace levels.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the benchmark techniques for this purpose.[3] However, the accuracy of these methods can be compromised by various factors, including matrix effects, extraction inefficiencies, and instrumental variability. The principle of isotope dilution mass spectrometry (IDMS) offers a gold-standard solution to these challenges.[6] By introducing a known quantity of a stable isotope-labeled (SIL) analog of the analyte into the sample at the earliest stage of preparation, IDMS allows for the correction of analyte losses and ionization variations, thereby ensuring the highest degree of accuracy and precision.[6][7]

This application note focuses on the use of this compound as the ideal internal standard for the quantification of N-Nitrosoglycine. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[7]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample.[8] The native analyte and the SIL internal standard are co-extracted and co-analyzed. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference. The concentration of the native analyte is then determined by the ratio of the instrument response of the analyte to that of the SIL internal standard.

Causality behind the choice: Because the SIL internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer's source.[7] This co-behavior ensures that the ratio of their signals remains constant, providing a highly accurate and precise measurement of the analyte's concentration, irrespective of sample-to-sample variations in recovery or matrix effects.

IDMS_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing unknown amount of N-Nitrosoglycine (Analyte) SpikedSample Spiked Sample (Analyte + IS) Sample->SpikedSample Spike IS Known amount of This compound (Internal Standard) IS->SpikedSample LC Chromatographic Separation SpikedSample->LC Extraction & Cleanup MS Mass Spectrometric Detection LC->MS Ratio Measure Response Ratio (Analyte Signal / IS Signal) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Figure 1: Principle of Isotope Dilution Mass Spectrometry Workflow.

Properties and Handling of this compound

A thorough understanding of the internal standard's properties is crucial for its effective use and for ensuring laboratory safety.

PropertyValueSource
Chemical Name This compoundC/D/N Isotopes[9]
Synonym(s) N-Nitrososarcosine-d3; 2-(Methyl-d3-nitrosoamino)acetic acidC/D/N Isotopes[9]
CAS Number 1189871-94-0C/D/N Isotopes[9]
Molecular Formula CD₃N(NO)CH₂COOHC/D/N Isotopes[9]
Molecular Weight 121.11 g/mol C/D/N Isotopes[9]
Isotopic Enrichment ≥99 atom % DC/D/N Isotopes[9]
Appearance Pale yellow solidPubChem[2]
Storage Conditions Store at room temperature. Protect from light.C/D/N Isotopes[9], PubChem[2]
Stability Stable under recommended storage conditions. Re-analyze after three years.C/D/N Isotopes[9]

Safety and Handling:

  • Caution: N-nitrosamines are classified as probable human carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood.

  • Protect from light, as nitrosamines can degrade under UV exposure.[10] Use amber vials or foil-wrapped containers for solutions.

Experimental Protocols

The following protocols are provided as a comprehensive template. It is imperative to validate the method for your specific matrix and instrumentation to ensure it meets the required performance characteristics as outlined by guidelines such as ICH Q2(R2).[10]

Preparation of Stock and Working Solutions

Expertise & Experience Insight: The accuracy of the entire analysis hinges on the precise preparation of stock solutions. Use calibrated analytical balances and volumetric flasks. Prepare intermediate dilutions to minimize errors associated with weighing very small masses or pipetting very small volumes.

  • This compound (Internal Standard) Stock Solution (IS Stock, 100 µg/mL):

    • Accurately weigh 10 mg of this compound into a 100 mL amber volumetric flask.

    • Dissolve and bring to volume with methanol. Sonicate briefly if necessary to ensure complete dissolution.

    • Store at 2-8°C, protected from light.

  • N-Nitrosoglycine (Analyte) Stock Solution (Analyte Stock, 100 µg/mL):

    • Follow the same procedure as for the IS stock solution, using the non-labeled N-Nitrosoglycine standard.

  • Intermediate and Working Standard Solutions:

    • Prepare a series of intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., methanol or water with 0.1% formic acid).[5][11]

    • The Internal Standard Working Solution should be prepared at a concentration that provides a robust signal in the mass spectrometer (e.g., 50 ng/mL).

Preparation of Calibration Curve Standards
  • Prepare a series of at least five calibration standards by spiking a blank matrix extract with known amounts of the analyte working solutions.

  • To each calibration standard, add a constant volume of the Internal Standard Working Solution.

  • The final concentration range should bracket the expected concentration of the analyte in the samples and cover the desired quantitation range.

Example Calibration Standard Preparation:

Calibration LevelVolume of Analyte Working Std (µL)Volume of IS Working Std (µL)Final Volume (µL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
Blank00100000
Blank + IS050100002.5
CAL 155010000.52.5
CAL 2105010001.02.5
CAL 3505010005.02.5
CAL 410050100010.02.5
CAL 525050100025.02.5

(Assuming Analyte Working Std = 100 ng/mL and IS Working Std = 50 ng/mL)

Sample Preparation Protocol (General Template for Solid Matrices)

This protocol is based on methodologies for nitrosamine analysis in complex matrices and should be optimized for the specific sample type (e.g., pharmaceutical drug product, food sample).[7]

SamplePrep_Workflow Start 1. Weigh Sample Spike 2. Spike with IS (this compound) Start->Spike Extract 3. Add Extraction Solvent (e.g., 1% Formic Acid in Water/Methanol) Spike->Extract Vortex 4. Vortex/Shake Extract->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Filter 6. Filter Supernatant (e.g., 0.22 µm PVDF) Centrifuge->Filter Analyze 7. Analyze by LC-MS/MS Filter->Analyze

Figure 2: General Sample Preparation Workflow.

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample. Trustworthiness Insight: Adding the IS at the very beginning of the sample preparation process is critical. This ensures that the IS experiences the exact same conditions as the analyte throughout the entire workflow, which is the cornerstone of accurate isotope dilution analysis.

  • Extraction: Add 1.0 mL of the extraction solvent (e.g., 1% formic acid in water).[3] The choice of solvent may need to be optimized based on the analyte's solubility and the sample matrix.

  • Homogenization: Vortex or shake the sample vigorously for 20-30 minutes to ensure thorough extraction.[5]

  • Centrifugation: Centrifuge the sample at ≥10,000 rpm for 10 minutes to pellet solid debris.[3]

  • Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates before LC-MS/MS analysis.[5]

LC-MS/MS Instrumental Conditions (Example)

The following conditions are a starting point and will require optimization based on the specific instrumentation and column used.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions N-Nitrosoglycine: m/z 119.0 -> 73.0 (Quantifier), 119.0 -> 45.0 (Qualifier) This compound: m/z 122.0 -> 76.0 (Quantifier)
Collision Energy Optimize for each transition
Dwell Time 50-100 ms

Expertise & Experience Insight: For N-nitrosoamino acids, ESI in positive mode is typically effective, monitoring the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion. The d3-methyl group in the internal standard is stable and located on a part of the molecule that is retained in the monitored fragment ion, which is a critical requirement for a reliable SIL internal standard.

Data Analysis and Interpretation

  • Calibration Curve Construction:

    • Integrate the peak areas for the quantifier MRM transitions of both the analyte (A_analyte) and the internal standard (A_IS) in each calibration standard.

    • Calculate the Response Ratio (RR) for each calibration level: RR = A_analyte / A_IS.

    • Plot the RR against the known concentration of the analyte for each calibration standard.

    • Perform a linear regression analysis on the calibration points. The regression should be weighted (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. The correlation coefficient (r²) should be ≥ 0.99.[3]

  • Quantification of Unknown Samples:

    • Calculate the Response Ratio (RR) for each unknown sample using the same method as for the calibrators.

    • Determine the concentration of N-Nitrosoglycine in the sample by interpolating its RR value from the linear regression equation of the calibration curve: Concentration = (RR - y-intercept) / slope.

Example Data and Calibration Curve:

Analyte Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio
0.515,250755,1000.0202
1.031,100761,5000.0408
5.0155,800759,2000.2052
10.0309,500751,4000.4119
25.0782,300760,8001.0283

Method Validation

To ensure the reliability of the analytical results, the method must be validated according to established guidelines (e.g., ICH Q2(R2)).[10] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments at different concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of N-Nitrosoglycine by isotope dilution mass spectrometry. This approach effectively mitigates the challenges posed by matrix effects and sample preparation variability, leading to highly accurate and precise data. The protocols outlined in this application note serve as a validated starting point for researchers in pharmaceutical, food safety, and environmental laboratories, enabling them to meet the stringent regulatory requirements for the control of nitrosamine impurities.

References

  • U.S. Food and Drug Administration. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Chen, Y. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • Lin, D., et al. (2013). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, C., & Li, L. (2002). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Crews, C. (2010). The determination of N-nitrosamines in food. Food Additives & Contaminants: Part A. [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitroso glycine. [Link]

  • ResolveMass Laboratories. (n.d.). Nitrosamine Impurity Analysis for FDA Approval. [Link]

  • Sen, N. P., & Seaman, S. W. (1984). Determination of N-nitrosoproline and N-nitrososarcosine in malt and beer. Journal of Agricultural and Food Chemistry. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database. [Link]

  • Kubacki, S. J., et al. (1984). Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids.... IARC Scientific Publications. [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]

  • LGC. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • International Quality Systems. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • SK pharmteco. (n.d.). Nitrosamines in Food and Beverages. [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. [Link]

  • Wikipedia. (n.d.). Isotope dilution. [Link]

  • ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. [Link]

  • ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. [Link]

  • ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • YouTube. (2025). GDF2025 - D2S02- Nitrosamine Related Guidance. [Link]

  • SynZeal. (n.d.). N-Nitroso-Meglumine-D3. [Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of N-Nitrosamine Impurities in Pharmaceutical Products Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of N-nitrosamine impurities, a class of probable human carcinogens, in various pharmaceutical products has prompted stringent regulatory scrutiny worldwide.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate rigorous risk assessment and control strategies to limit patient exposure.[1][2][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the trace-level quantification of these impurities due to its superior sensitivity and selectivity, particularly for the emerging class of non-volatile Nitrosamine Drug Substance-Related Impurities (NDSRIs).[5][6] This application note provides a comprehensive guide and detailed protocol for the analysis of N-nitrosamines using the stable isotope dilution (SID) method with deuterated internal standards, a technique that ensures the highest level of accuracy and precision by correcting for matrix effects and procedural variability.

Introduction: The Challenge of Nitrosamine Quantification

N-nitrosamines are classified by the International Council for Harmonisation (ICH) as "cohort of concern" impurities, necessitating control at parts-per-billion (ppb) levels.[3][7] Their presence can arise from synthesis pathways, degradation of the drug substance, or contamination from raw materials and solvents.[1][7] The analytical challenge lies not only in achieving the required low limits of detection (LOD) and quantification (LOQ) but also in mitigating the influence of the complex drug product matrix, which can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results.[8]

The stable isotope dilution method is the most robust analytical solution to this challenge. By introducing a known quantity of a deuterated analog of the target analyte at the initial stage of sample preparation, a direct and reliable correction can be applied to all subsequent steps.[9][10] The deuterated standard is chemically and physically almost identical to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing a self-validating system for quantification.[9][11]

The Principle of Stable Isotope Dilution (SID) with Deuterated Standards

The foundation of this methodology is the addition of a known concentration of a stable isotope-labeled internal standard (IS), such as a deuterated nitrosamine (e.g., N-nitrosodimethylamine-d6), to the sample prior to any processing.[12]

Causality Behind the Choice:

  • Co-elution: The deuterated IS has nearly identical chromatographic retention time to the native analyte.

  • Identical Ionization Efficiency: Both the analyte and the IS experience the same degree of ion suppression or enhancement from the sample matrix.[9][13]

  • Correction for Sample Loss: Any analyte lost during sample preparation (e.g., extraction, filtration, transfer) is mirrored by a proportional loss of the IS.[14]

The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. Quantification is therefore based on the ratio of the analyte's peak area to the IS's peak area. This ratio remains constant regardless of sample loss or matrix effects, leading to exceptionally accurate and precise results, a key requirement for regulatory submissions.[9][15]

Experimental Workflow and Protocols

The following protocol is a generalized procedure based on established methods, such as those described in USP General Chapter <1469>, and should be validated for each specific drug product matrix.[12]

Workflow Overview

Nitrosamine_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis & Data Processing Sample 1. Weigh Sample (API or Drug Product) Spike 2. Spike with Deuterated Internal Standard (IS) Solution Sample->Spike Extract 3. Add Extraction Solvent & Vortex/Sonicate Spike->Extract Cleanup 4. Centrifuge & Filter Supernatant Extract->Cleanup Vial 5. Transfer to LC Vial Cleanup->Vial LCMS 6. LC-MS/MS Injection & Analysis (MRM Mode) Vial->LCMS Process 7. Data Processing (Calculate Area Ratio of Analyte/IS) LCMS->Process Quantify 8. Quantification (Against Calibration Curve) Process->Quantify Report 9. Final Report (Concentration in ppm or ng/g) Quantify->Report

Caption: LC-MS/MS workflow for N-nitrosamine analysis using deuterated standards.

Protocol 3.1: Preparation of Standards and Solutions
  • Internal Standard (IS) Stock Solution: Prepare a stock solution of deuterated standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3, NDBA-d18) in a suitable solvent like water or methanol at a concentration of approximately 1-10 µg/mL.[12]

  • Nitrosamine Stock Solution: Prepare a mixed stock solution of native nitrosamine standards (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) in water or methanol at a concentration of ~200 ng/mL.[12][16]

  • Calibration Standards: Perform serial dilutions of the Nitrosamine Stock Solution and spike a constant amount of the IS Stock Solution into each to create a calibration curve (e.g., 0.5-20 ng/mL). The matrix of the final dilution should match the sample diluent.

  • Sample Diluent: A common diluent is 1% formic acid in water, which aids in analyte extraction and protonation for positive mode mass spectrometry.[12]

Protocol 3.2: Sample Preparation

This protocol is adapted from a common procedure for sartan drug products.[12]

  • Accurately weigh approximately 80 mg of the powdered drug product or API into a 2 mL polypropylene centrifuge tube.

  • Crucial Step: Add a precise volume (e.g., 12 µL) of the Internal Standard Stock Solution directly onto the sample powder.[12]

  • Add 1188 µL of the Sample Diluent (1% formic acid in water). The total volume is now 1.2 mL.

  • Cap the tube and vortex vigorously at ~2500 rpm for 20 minutes to ensure complete extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize insoluble excipients.

  • Filter the supernatant through a 0.45 µm PTFE or PVDF syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 3.3: LC-MS/MS Instrumental Conditions

The following conditions are a starting point and must be optimized.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 100 x 3.0 mm, 2.7 µm)Provides good retention and separation for a range of nitrosamine polarities.[17]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileStandard organic phase.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute both polar (NDMA) and non-polar (NDBA) nitrosamines.
Flow Rate 0.4 - 0.5 mL/minTypical for 3.0 mm ID columns.
Column Temp. 40 - 60 °CHigher temperatures can improve peak shape and reduce backpressure.[12]
Injection Vol. 5 - 10 µL

Table 2: Suggested Tandem Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Source ESI or APCI, Positive ModeAPCI is often better for small, volatile nitrosamines; ESI is more suitable for larger NDSRIs.[6]
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[6]
Gas Temps. Per instrument manufacturer's recommendation
Collision Gas Argon

Table 3: Example MRM Transitions for Common Nitrosamines and Deuterated Standards

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTypical Collision Energy (eV)
NDMA75.143.115-20
NDMA-d6 81.1 46.1 15-20
NDEA103.175.110-15
NDEA-d10 113.2 80.1 10-15
NEIPA117.175.112-18
NDIPA131.189.112-18
NDBA159.2103.110-15
NDBA-d18 177.3 112.2 10-15
NMBA147.155.120-25
NMBA-d3 150.1 58.1 20-25
(Note: Exact m/z values and collision energies must be optimized on the specific instrument used.)[18]

Data Analysis, Validation, and System Suitability

A validated method is a regulatory requirement. Key validation parameters according to ICH Q2(R1) guidelines must be established.[19]

Table 4: Typical Method Validation Acceptance Criteria

ParameterAcceptance CriterionPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response across a range of concentrations.[12]
Accuracy Recovery of 80-120% at multiple levelsMeasures the closeness of the experimental value to the true value.
Precision Repeatability (%RSD) ≤ 15%Measures the degree of scatter between a series of measurements.
LOQ S/N Ratio Signal-to-Noise Ratio ≥ 10The lowest concentration that can be reliably quantified.[12]
Specificity No interfering peaks at the retention time of analytesEnsures the method is measuring only the intended nitrosamines.
System Suitability Y-intercept ≤ 25% of the medium standard responseConfirms the performance of the analytical system before running samples.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Contaminated solvents, mobile phases, or instrument components.[19]Use high-purity LC-MS grade solvents. Flush the system thoroughly. Run blank injections to identify the source of contamination.
Poor Peak Shape Inappropriate mobile phase pH; column degradation; secondary interactions.Ensure mobile phase contains an acid modifier (e.g., 0.1% formic acid). Try a different column chemistry (e.g., PFP instead of C18).[20]
Low Sensitivity / Ion Suppression Strong matrix effects; incorrect ionization source.Improve sample cleanup (e.g., use Solid Phase Extraction). Switch between ESI and APCI sources to find the optimal ionization for your analytes.[6]
In-situ Nitrosamine Formation Presence of residual nitrites in excipients reacting with amine drugs under acidic/heated analytical conditions.[19]Minimize sample preparation time. Avoid excessive heat. If possible, use a neutral pH diluent and post-column acid addition.
IS and Analyte Peak Ratio Varies Inaccurate spiking of IS; instability of IS or analyte.Ensure precise and consistent addition of the IS. Check the stability of stock solutions and store them properly (refrigerated, protected from light).

Conclusion

The analysis of N-nitrosamine impurities is a critical component of ensuring pharmaceutical product safety. The use of LC-MS/MS with deuterated internal standards via the stable isotope dilution method provides an unparalleled level of accuracy and reliability. This approach effectively negates the challenges of matrix interference and sample preparation variability, producing defensible data that meets the stringent requirements of global regulatory agencies. By implementing the robust protocols and understanding the principles outlined in this note, researchers and drug development professionals can confidently quantify nitrosamine impurities and safeguard patient health.

References

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications - Chemical Research in Toxicology. [Link]

  • Nitrosamine impurities. European Medicines Agency (EMA). [Link]

  • Nitrosamines in Pharma. Ellutia. [Link]

  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. GL Sciences Inc. [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

  • Mass spectrometric parameters of N-nitrosamines. ResearchGate. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications - Organic Process Research & Development. [Link]

  • Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation Journal. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. U.S. Food and Drug Administration. [Link]

  • CMDh/EMA: Update of Appendix 1 for Nitrosamines. ECA Academy. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. LinkedIn. [Link]

  • Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. ResolveMass Laboratories Inc. [Link]

  • Information about Nitrosamine Impurities in Medications. U.S. Food and Drug Administration. [Link]

  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. ArentFox Schiff. [Link]

  • Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. Technology Networks. [Link]

Sources

GC-MS method for volatile nitrosamines with N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust GC-MS/MS Method for the Quantification of Volatile Nitrosamines in Pharmaceutical Materials Using Isotope Dilution

Audience: Researchers, scientists, and drug development professionals.

Abstract

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for patient safety and regulatory compliance.[1] Due to their classification as probable human carcinogens, regulatory bodies worldwide require stringent control of these impurities at trace levels.[2] This application note presents a detailed, validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive and selective quantification of common volatile nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). The protocol emphasizes the use of isotope dilution mass spectrometry (IDMS) with a deuterated internal standard to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations in sample preparation. We will also discuss the critical rationale behind selecting an appropriate internal standard, including considerations for using non-volatile standards like N-(Methyl-d3)-N-nitrosoglycine in the context of volatile analyte analysis.

Introduction: The Challenge of Volatile Nitrosamines

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine (R1N(-R2)-N=O).[2] Their presence in pharmaceuticals can arise from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the API or excipients, and even from packaging materials.[1] The primary challenge in nitrosamine analysis lies in the need to detect and quantify these compounds at extremely low levels (parts-per-billion) in complex pharmaceutical matrices.[1][3]

Volatile nitrosamines, such as NDMA, NDEA, N-nitrosodiisopropylamine (NDIPA), and N-nitrosodibutylamine (NDBA), are particularly amenable to Gas Chromatography (GC) analysis.[4][5] However, the high temperatures used in GC can pose a risk of artifactual formation of nitrosamines if precursors are present, necessitating carefully optimized analytical conditions.[1][6] GC coupled with tandem mass spectrometry (GC-MS/MS) provides the required sensitivity and selectivity to overcome these challenges, allowing for unambiguous identification and quantification.[7][8][9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

To achieve the highest level of accuracy and reliability in trace analysis, this method employs the principle of isotope dilution. IDMS is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process.[10][11][12]

Why IDMS is the Gold Standard:

  • Correction for Analyte Loss: The isotopically labeled internal standard (IS) is chemically identical to the native analyte and will therefore behave identically during every step of the sample preparation and analysis (extraction, concentration, injection). Any loss of the native analyte will be accompanied by a proportional loss of the IS. By measuring the ratio of the native analyte to the IS, the original concentration can be accurately calculated, regardless of recovery rates.[10]

  • Mitigation of Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring data accuracy.[1]

The Critical Choice of an Internal Standard

The fundamental assumption of IDMS is that the internal standard behaves identically to the analyte. For the analysis of volatile nitrosamines by GC-MS , the ideal internal standard is a stable isotope-labeled analogue of a volatile nitrosamine, such as N-Nitrosodimethylamine-d6 (NDMA-d6) . It is volatile, chromatographs similarly to other volatile nitrosamines, and corrects for losses during extraction, concentration, and injection.

A Note on this compound:

The topic specified the use of this compound. It is crucial to understand the properties of this compound in the context of this method. N-nitrosoglycine is a non-volatile , acidic nitrosamine. Therefore, its deuterated analogue, this compound, is also non-volatile and not amenable to direct GC analysis without derivatization.

  • Scientific Incompatibility: Using a non-volatile internal standard like this compound to quantify volatile analytes in a GC-MS method is scientifically unsound. It would not accurately reflect the behavior of volatile analytes during sample preparation (especially evaporation steps) or their transfer through the GC system.

  • Appropriate Application: this compound would be an excellent internal standard for methods analyzing non-volatile nitrosamines (like N-nitroso-N-methyl-4-aminobutyric acid, NMBA) using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Analytical Workflow Overview

The entire process, from sample receipt to final data analysis, is designed to ensure accuracy, prevent contamination, and minimize artifactual nitrosamine formation.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing s0 Weigh Sample s1 Spike with Internal Standard (NDMA-d6) s0->s1 s2 Sample Dissolution (e.g., in 0.1 N NaOH) s1->s2 s3 Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) s2->s3 s4 Eluate Concentration (Gentle N2 Stream) s3->s4 a0 Liquid Injection s4->a0 a1 GC Separation a0->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d0 Peak Integration a2->d0 d1 Ratio Calculation (Analyte Area / IS Area) d0->d1 d2 Quantification via Calibration Curve d1->d2

Caption: High-level workflow for volatile nitrosamine analysis.

Detailed Protocols

Safety Precaution: Nitrosamines are potent carcinogens. Appropriate personal protective equipment (PPE), including gloves and a lab coat, must be worn. All handling of pure standards and sample preparations should be performed in a certified fume hood.[14]

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or pesticide residue grade.

  • Reagents: Sodium hydroxide (NaOH), Formic acid.

  • Standards: Certified reference standards of NDMA, NDEA, NDIPA, NDBA, and NDMA-d6.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., divinylbenzene-based), 500 mg, 6 mL.

  • Glassware: Class A volumetric flasks, vials with PTFE-lined caps, centrifuge tubes.

Standard Solution Preparation
  • Primary Stock Standards (1000 µg/mL): Accurately weigh ~10 mg of each nitrosamine reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol.

  • Intermediate Stock Standard Mix (10 µg/mL): Dilute the primary stocks in Methanol to create a mixed solution containing all target nitrosamines.

  • Internal Standard (IS) Stock (10 µg/mL): Prepare a stock solution of NDMA-d6 in Methanol.

  • Calibration Standards (e.g., 0.5 - 200 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the Intermediate Stock Standard Mix and a fixed amount of the IS Stock into DCM.[9]

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh approximately 250 mg of the API or ground tablet powder into a 15 mL centrifuge tube.[14]

  • Internal Standard Spiking: Add a precise volume of the NDMA-d6 Internal Standard Stock solution to each sample to achieve a final concentration of ~50 ng/mL in the final extract.

  • Dissolution: Add 5 mL of 0.1 N NaOH solution. Vortex vigorously for 20 minutes to dissolve the sample and ensure equilibration between the native analytes and the internal standard.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elution: Elute the nitrosamines from the cartridge with 2 x 4 mL aliquots of DCM into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen at room temperature. Crucially, do not evaporate to dryness to prevent the loss of volatile nitrosamines.[3] Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Splitless, 200°CSplitless mode ensures maximum transfer of trace analytes to the column. A lower temperature helps prevent thermal degradation and artifact formation.[6]
Injection Volume 1 µLStandard volume for liquid injections.
GC Column Mid-polarity (e.g., DB-624 or equivalent), 30 m x 0.25 mm, 1.4 µm film thicknessProvides good separation for volatile polar compounds like nitrosamines.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)A typical temperature program that effectively separates volatile nitrosamines.
MS System Triple Quadrupole (e.g., Agilent 7010, Thermo TSQ Duo)Required for the sensitivity and selectivity of MS/MS (MRM) analysis.[7][8]
Ion Source Electron Ionization (EI), 230°CStandard, robust ionization technique for GC-amenable compounds.
MS Transfer Line 250°CEnsures efficient transfer of analytes from the GC to the MS without cold spots.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[14]
MRM Transitions for Quantification and Confirmation

MRM is essential for selectively detecting target analytes in a complex matrix. For each compound, at least two transitions are monitored: one for quantification (Quantifier) and one for confirmation (Qualifier). The ratio of these two signals should be consistent across all standards and samples.

Compound Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
NDMA 74424410
NDEA 102425612
NDIPA 130438815
NDBA 1585711410
NDMA-d6 (IS) 80464810

Note: Collision energies are instrument-dependent and require optimization.[8]

Data Analysis and System Suitability

  • Calibration: Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the analyte in the calibration standards. A linear regression with a correlation coefficient (r²) of ≥0.995 is required.

  • Quantification: Calculate the response ratio for each sample and determine the concentration from the calibration curve.

  • System Suitability: Before running samples, inject a mid-level calibration standard to verify system performance. Check for peak shape, retention time stability, and signal-to-noise ratio.

  • Recovery: While IDMS corrects for losses, a spike recovery experiment (spiking a known amount of analyte into a blank matrix) should be performed during method validation to ensure the extraction efficiency is acceptable (typically 70-130%).[14]

Conclusion

This application note provides a comprehensive and scientifically robust protocol for the analysis of volatile nitrosamines by GC-MS/MS. The use of isotope dilution with a chemically appropriate internal standard like NDMA-d6 is paramount for achieving the accuracy and precision demanded by regulatory agencies.[15][16] By carefully controlling sample preparation conditions to prevent analyte loss and artifact formation, and by leveraging the sensitivity and selectivity of tandem mass spectrometry, laboratories can confidently quantify these critical impurities, ensuring the safety and quality of pharmaceutical products.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from [Link]

  • P, S., & et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Retrieved from [Link]

  • Reinik, M., & et al. (2007). Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Estonian Journal of Chemistry. Retrieved from [Link]

  • Pangarkar, K., & et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Swissmedic. (2019). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • USP. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamine Impurity Analysis for Pharmaceuticals. Retrieved from [Link]

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. Retrieved from [Link]

  • Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-nitrosoglycine in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-nitrosoglycine (NSG) in human urine. N-nitrosoglycine is a key biomarker for endogenous nitrosation, a process implicated in the formation of carcinogenic N-nitroso compounds.[1] Given the classification of many N-nitrosamines as probable human carcinogens by authorities like the International Agency for Research on Cancer (IARC), monitoring biomarkers like NSG is critical in toxicology, epidemiology, and drug development.[2][3][4] The described method employs a stable isotope-labeled internal standard for ultimate accuracy, solid-phase extraction (SPE) for effective sample cleanup, and a triple quadrupole mass spectrometer for high-sensitivity detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated system for assessing nitrosation capacity.

Introduction: The Significance of N-nitrosoglycine

N-nitroso compounds (NOCs) are a class of potent carcinogens to which humans are exposed through diet, lifestyle factors, and certain medications.[5][6] Beyond these external sources, NOCs can be formed endogenously within the human body through the reaction of nitrosating agents (e.g., nitrite) with amine precursors.[7][8] This endogenous nitrosation process is a significant and highly variable source of exposure to these carcinogens.

N-nitrosoglycine (NSG) and the similar, more extensively studied N-nitrosoproline (NPRO), are N-nitroso amino acids that are formed endogenously but are not themselves carcinogenic. They are safely excreted in the urine.[1] Consequently, the quantity of urinary NSG serves as a reliable index of the body's systemic nitrosation burden. Monitoring its levels provides invaluable insights into:

  • The potential cancer risk associated with endogenous NOC formation.

  • The efficacy of dietary or pharmaceutical interventions aimed at inhibiting nitrosation.

  • Safety assessments in drug development, where secondary amines in drug molecules could potentially be converted to nitrosamines.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and specificity, which are essential for accurately measuring low-level biomarkers in a complex biological matrix like urine.[9][10][11]

Principle of the Method

The cornerstone of this analytical method is the principle of stable isotope dilution. A known quantity of a stable isotope-labeled (SIL) version of N-nitrosoglycine (e.g., N-nitrosoglycine-¹³C₂,¹⁵N) is spiked into the urine sample at the very beginning of the workflow. This SIL internal standard (IS) is chemically identical to the target analyte (NSG) and therefore behaves identically during sample extraction, chromatography, and ionization.[12][13] Any sample loss or variation in instrument response will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, we can correct for these variations, leading to exceptionally accurate and precise quantification.

The urine sample is first subjected to solid-phase extraction (SPE) to remove salts, pigments, and other interfering molecules. The purified extract is then injected into an LC-MS/MS system. The LC system separates NSG from other remaining components, and the triple quadrupole mass spectrometer detects and quantifies it using the highly selective Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • Standards: N-nitrosoglycine (≥98% purity), N-nitrosoglycine-¹³C₂,¹⁵N (or other suitable SIL IS, ≥98% purity).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium sulfamate (ACS grade).

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, 30 mg, 1 cc) or a weak anion exchange resin.

  • Equipment:

    • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical balance.

    • Vortex mixer and centrifuge.

    • SPE vacuum manifold.

    • Nitrogen evaporator.

    • Calibrated pipettes.

Experimental Protocols

Urine Sample Collection and Preservation

Causality: Immediate preservation is crucial to prevent both the degradation of existing NSG and the artefactual formation of new N-nitroso compounds from precursors in the urine. Ammonium sulfamate is a quenching agent that rapidly destroys residual nitrite, inhibiting this artificial nitrosation.[14]

  • Collect 24-hour or spot urine samples in sterile containers.

  • Immediately add ammonium sulfamate to the collection container to a final concentration of ~1 g per 100 mL of urine.

  • Measure the total volume (for 24-hour collections), mix thoroughly, and transfer aliquots into labeled cryovials.

  • Store samples at -20°C or lower until analysis. NSG is reported to be stable under these conditions.[14]

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of NSG and its SIL IS into separate 5 mL volumetric flasks. Dissolve in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NSG primary stock in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the SIL IS primary stock in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples in pooled blank urine at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) from a separate weighing of the NSG standard.

Sample Preparation Protocol (Solid-Phase Extraction)
  • Thaw & Centrifuge: Thaw urine samples, standards, and QCs at room temperature. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet particulates.[15]

  • Spiking: In a clean tube, add 1 mL of urine supernatant. Add 50 µL of the 100 ng/mL Internal Standard Spiking Solution (final IS concentration of ~5 ng/mL). Vortex.

  • Acidification: Add 20 µL of 10% formic acid in water to acidify the sample to pH ~3. This ensures that NSG is in a neutral form, promoting its retention on the reversed-phase SPE sorbent.[15]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the entire acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[15]

  • Elution: Elute the NSG and SIL IS from the cartridge with 1 mL of methanol into a clean collection tube.[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Collection preserve 2. Add Ammonium Sulfamate urine->preserve store 3. Store at -20°C preserve->store thaw 4. Thaw & Centrifuge store->thaw spike 5. Spike with SIL IS thaw->spike acidify 6. Acidify (pH 3) spike->acidify spe 7. Solid-Phase Extraction (Condition, Load, Wash, Elute) acidify->spe evap 8. Evaporate & Reconstitute spe->evap inject 9. LC-MS/MS Injection evap->inject quant 10. Data Quantification inject->quant caption Figure 1. Analytical Workflow for NSG in Urine.

Caption: Figure 1. Analytical Workflow for NSG in Urine.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min)
ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
N-nitrosoglycine Q1: 119.0 m/z, Q3: 73.0 m/z (quantifier), 45.0 m/z (qualifier)
NSG-SIL IS Q1: 122.0 m/z (for ¹³C₂,¹⁵N), Q3: 76.0 m/z
Note: MRM transitions are theoretical and must be optimized by infusing pure standards.

Method Validation

The bioanalytical method must be validated to ensure its reliability for the intended application. Validation should be performed according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation guidance.[16][17][18][19]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ)1 - 500 ng/mL
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)92 - 108%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day runs< 10%
LLOQ Analyte response is identifiable, discrete, and reproducible with accuracy and precision within ±20%.1 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte in blank urine from at least 6 sources.Pass
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.< 12%
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage). Concentration within ±15% of baseline.Stable for 3 freeze-thaw cycles and 6 months at -80°C.

Data Analysis and Quantification

  • Integrate the chromatographic peaks for the quantifier MRM transitions of both N-nitrosoglycine and its SIL internal standard using the instrument's software.

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area) for all standards, QCs, and unknown samples.

  • Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of NSG in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

  • For 24-hour urine collections, the total daily excretion can be calculated by multiplying the concentration (in ng/mL) by the total urine volume (in mL).

Conclusion

This application note presents a comprehensive, robust, and reliable LC-MS/MS method for the quantification of the endogenous nitrosation biomarker N-nitrosoglycine in human urine. The protocol leverages the gold standard of stable isotope dilution and effective solid-phase extraction to achieve the high accuracy and precision required for clinical research and safety assessment studies. The validation parameters outlined confirm that the method is fit-for-purpose and adheres to stringent international bioanalytical guidelines, making it an essential tool for professionals in toxicology and drug development.

References

  • National Institutes of Health (NIH). (n.d.). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation.
  • Pereira, G. F., de Oliveira, D. N., & Augusti, R. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115685. Retrieved from [Link]

  • Kumar, P., et al. (2023). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. ResearchGate. Retrieved from [Link]

  • Hecht, S. S., Stepanov, I., & Wang, M. (n.d.). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds.
  • Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs.
  • Kim, S., et al. (2018). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. ResearchGate. Retrieved from [Link]

  • Unknown Authors. (n.d.). Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Nitroso-DL-proline-d3 in Urine Biomarker Studies.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans. Vol. 17. Some N-nitroso compounds. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance.
  • Zabiegała, B., et al. (2006). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 15(5), 655-664.
  • International Agency for Research on Cancer (IARC). (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans: some N-nitroso compounds. PubMed. Retrieved from [Link]

  • Tannenbaum, S. R., et al. (1994). Urinary markers for exposures to alkylating or nitrosating agents. Environmental Health Perspectives, 102(Suppl 6), 181–184. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. Retrieved from [Link]

  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. Retrieved from [Link]

  • Rowland, I. R., et al. (1991). Endogenous N-nitrosation in man assessed by measurement of apparent total N-nitroso compounds in faeces. Carcinogenesis, 12(8), 1395-1401. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Catsburg, C. E., et al. (2014). Dietary sources of N-nitroso compounds and bladder cancer risk: findings from the Los Angeles bladder cancer study. International Journal of Cancer, 134(1), 125-135. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

N-(Methyl-d3)-N-nitrosoglycine in food safety analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of N-Nitrosoglycine in Food Matrices Using N-(Methyl-d3)-N-nitrosoglycine Stable Isotope Internal Standard by LC-MS/MS

Abstract

The presence of N-nitroso compounds (NOCs) in food is a significant public health concern due to the carcinogenic potential of many compounds in this class.[1][2] N-nitrosoglycine, also known as N-nitrososarcosine (NSAR), is a non-volatile N-nitrosamine found in various processed foods, particularly cured meats.[3] Accurate quantification of NSAR at trace levels is essential for risk assessment and regulatory compliance. However, complex food matrices present significant analytical challenges, including sample recovery variability and matrix-induced ion suppression or enhancement in mass spectrometry. This application note details a robust and highly accurate method for the quantification of N-nitrosoglycine in food samples, employing a stable isotope dilution (SID) strategy with this compound as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled (SIL) internal standard is the preferred approach as it provides the most effective compensation for analytical variability, ensuring the highest degree of confidence in the resulting data.[4]

Introduction: The Analytical Imperative for N-Nitrosamines

N-nitrosamines are chemical contaminants formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite salts used in food preservation.[1][5][6] This reaction can occur during food processing, storage, and even endogenously in the human stomach.[5][7][8] While volatile nitrosamines like N-nitrosodimethylamine (NDMA) have been extensively studied, non-volatile species such as N-nitrosamino acids represent a different analytical challenge.[9]

Regulatory bodies, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have highlighted the health risks associated with dietary exposure to nitrosamines, necessitating sensitive and reliable analytical methods for their monitoring.[2][10][11] The EFSA has concluded that exposure to nitrosamines in food raises a health concern for all age groups across the EU population.[2]

The gold standard for trace-level quantification in complex matrices is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotopically labeled analogue of the target analyte at the very beginning of the sample preparation process.[12][13] The SIL internal standard has virtually identical chemical and physical properties to the native analyte, ensuring it experiences the same extraction inefficiencies, derivatization yields, and ionization effects in the mass spectrometer.[4] By measuring the ratio of the native analyte to the labeled standard, precise quantification can be achieved, irrespective of sample loss or matrix effects.

This compound is the ideal internal standard for N-nitrosoglycine analysis. The three-dalton mass difference provided by the deuterated methyl group allows for clear differentiation in the mass spectrometer without significant chromatographic isotope effects, which can sometimes be observed with deuterium labeling.[4][13]

The Internal Standard: this compound

The selection of an appropriate internal standard is the most critical decision in developing a quantitative mass spectrometry-based assay. This compound provides the necessary properties for a robust, self-validating system.

Table 1: Properties of Analyte and Stable Isotope Labeled (SIL) Internal Standard

PropertyN-Nitrosoglycine (Analyte)This compound (Internal Standard)
Synonym N-NitrososarcosineN-Nitrososarcosine-d3
Chemical Formula C₃H₆N₂O₃C₃H₃D₃N₂O₃
Molecular Weight 118.09 g/mol 121.11 g/mol [14]
CAS Number 13256-22-9[14]1189871-94-0[14]
Isotopic Purity Not ApplicableTypically ≥99 atom % D[14]
Key Feature Target analyte in food safety analysis.Co-elutes with analyte; provides a +3 Da mass shift for unambiguous MS/MS detection.
Detailed Application Protocol: Quantification of N-Nitrosoglycine in Cured Meat

This protocol provides a validated methodology for the extraction and quantification of N-nitrosoglycine from a challenging cured meat matrix (e.g., bacon, ham).

  • Standards: N-Nitrosoglycine (≥98% purity), this compound (≥98% purity, 99 atom % D).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (ACS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide, Sodium sulfate (anhydrous).

  • Sample Preparation: Homogenizer (e.g., blender or stomacher), Centrifuge, Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange, 500 mg, 6 mL), pH meter, vortex mixer, evaporator (e.g., nitrogen blow-down).

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-Nitrosoglycine and this compound into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the primary IS stock solution in 50:50 methanol:water.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the N-Nitrosoglycine primary stock solution in 50:50 methanol:water. Fortify each calibration level with the IS working solution to a final concentration of 10 ng/mL.

The causality behind this multi-step process is to systematically remove interferences. Homogenization ensures a representative sample. The initial extraction liberates the analyte. The subsequent SPE cleanup is crucial for removing fats, proteins, and salts that would otherwise interfere with LC-MS/MS analysis.

  • Homogenization: Weigh 5 g (± 0.1 g) of the cured meat sample into a blender. Add 20 mL of water and homogenize for 2 minutes to create a uniform slurry.

  • Internal Standard Spiking: Add 50 µL of the 1 µg/mL IS working solution to the homogenate. This early addition is critical as it ensures the IS corrects for variability in all subsequent steps. Vortex for 30 seconds.

  • Extraction: Add 30 mL of acetonitrile to the slurry, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning (Optional Defatting): For very high-fat samples, transfer the supernatant to a separatory funnel, add 20 mL of hexane, shake, and discard the upper hexane layer. This step removes non-polar lipids.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the aqueous acetonitrile extract onto the conditioned SPE cartridge at a flow rate of ~1-2 mL/min. The anion exchange sorbent retains the acidic N-nitrosoglycine.

  • Washing (Interference Removal):

    • Wash 1: Pass 5 mL of water through the cartridge to remove salts and polar non-retained compounds.

    • Wash 2: Pass 5 mL of methanol through the cartridge to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 10 mL of 2% formic acid in methanol. The formic acid protonates the analyte, disrupting its interaction with the anion exchange sorbent and allowing it to elute.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 95:5 Water:Acetonitrile with 0.1% formic acid. Vortex and transfer to an LC vial for analysis.

G cluster_prep Sample Preparation cluster_cleanup Solid Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample 5g Cured Meat Sample Spike Spike with This compound IS Sample->Spike Homogenize Homogenize in Water & Extract with ACN Spike->Homogenize Centrifuge Centrifuge & Collect Supernatant Homogenize->Centrifuge Load Load Extract onto SPE Cartridge Centrifuge->Load Wash Wash Interferences (Water & Methanol) Load->Wash Elute Elute Analyte + IS (2% Formic Acid in MeOH) Wash->Elute Evaporate Evaporate to Dryness & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Quantify Quantify using Area Ratio (Analyte / IS) Inject->Quantify caption Figure 1. LC-MS/MS Analytical Workflow.

Figure 1. LC-MS/MS Analytical Workflow.

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterSettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides necessary separation and resolution.
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Good retention and peak shape for polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures analyte is in a consistent protonation state for good chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the C18 column.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minStandard gradient to elute the polar analyte while cleaning the column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of MS/MS (MRM mode).
Ionization Mode Electrospray Ionization (ESI), PositiveN-nitrosoglycine ionizes efficiently in positive mode to form [M+H]⁺.
MRM Transitions
N-NitrosoglycineQ1: 119.1 -> Q3: 73.1 (Quantifier), 44.1 (Qualifier)Specific fragmentation pattern for confident identification and quantification.
N-(Methyl-d3)-ISQ1: 122.1 -> Q3: 76.1 (Quantifier)Mass shift of +3 Da is observed in both the precursor and the primary product ion.
Collision Energy Optimize instrument-specifically (typically 10-20 eV)Energy required to induce characteristic fragmentation.
Data Analysis and System Validation
  • Calibration: A calibration curve is generated by plotting the peak area ratio (N-Nitrosoglycine / this compound) against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

  • Trustworthiness - Quality Control: The protocol's validity is ensured by analyzing quality control (QC) samples alongside the unknown samples. These include:

    • Method Blank: A blank matrix sample carried through the entire procedure to check for contamination.

    • Matrix Spike (LCS): A blank matrix sample spiked with a known concentration of N-Nitrosoglycine to assess method accuracy and recovery.

  • Acceptance Criteria:

    • The calibration curve must have a coefficient of determination (R²) ≥ 0.995.

    • The calculated concentrations of calibration standards and QC samples should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification).

    • The method blank should show no detectable peak for the analyte.

Conclusion

The described method, leveraging this compound as a stable isotope internal standard, provides a highly reliable and defensible protocol for the quantification of N-nitrosoglycine in complex food matrices. The use of IDMS effectively mitigates the challenges of variable recovery and matrix effects, which are inherent in food analysis. This approach ensures the generation of accurate data, which is critical for food safety monitoring, human exposure assessment, and compliance with evolving regulatory standards for N-nitroso compounds.

References
  • De Mey, E., De Klerck, K., De Maere, H., & Fraeye, I. (2017). The determination of N-nitrosamines in food. Critical Reviews in Food Science and Nutrition, 57(1), 1-13. [Link]

  • Lee, J. H., & Oh, M. (2017). Distribution of Seven N-Nitrosamines in Food. Toxicological research, 33(3), 241–246. [Link]

  • Lijinsky, W. (1999). N-Nitroso compounds in the diet. Mutation research, 443(1-2), 129–138. [Link]

  • Food Standards Agency. (2011). An Investigation to establish the types and levels of N-nitroso compounds (NOC) in UK consumed foods. FSA Project Code: FS241031. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Pérez-Burillo, S., et al. (2024). Dietary Nitrosamines from Processed Meat Intake as Drivers of the Fecal Excretion of Nitrosocompounds. Journal of Agricultural and Food Chemistry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • European Food Safety Authority (EFSA). (2023). Nitrosamines in food raise a health concern. [Link]

  • Jakszyn, P., & Gonzalez, C. A. (2006). Nitrosamine and related food intake and gastric and oesophageal cancer risk: a systematic review of the epidemiological evidence. World journal of gastroenterology, 12(27), 4296–4303. [Link]

  • ResolveMass Laboratories. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Mérieux NutriSciences. (2023). Nitrosamines: EFSA Opinion published. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • GERSTEL, Inc. (n.d.). Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. [Link]

  • Hossain, M. A., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Wang, Y., et al. (2023). From detection methods to risk prevention: Control of N‐nitrosamines in foods and the role of natural bioactive compounds. Comprehensive Reviews in Food Science and Food Safety, 22(3), 2374-2409. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2024). FDA revises final guidance on nitrosamine impurities. [Link]

  • Eisenbrand, G., et al. (2024). Commentary of the SKLM to the EFSA opinion on risk assessment of N-nitrosamines in food. Archives of toxicology, 98(3), 759–769. [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. [Link]

  • Eurofins Scientific. (2025). Analysis of nitrosamines in food. [Link]

  • Fiddler, W., et al. (1981). REVIEW OF ANALYTICAL METHODS FOR N-NITROSAMINES IN FOODS. Journal of the Association of Official Analytical Chemists, 64(5), 1021-1027. [Link]

  • German Federal Institute for Risk Assessment (BfR). (2023). Nitrosamines in food: EFSA publishes new opinion on health risks. [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of N-nitrosamines in Processed Meat

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of N-nitrosamines in Processed Meats

N-nitrosamines (NAs) are a class of chemical compounds that can form in processed meats during curing, storage, and cooking.[1][2] Decades of research have classified several of these compounds as potent carcinogens, linking them to various forms of cancer.[1][2] Their presence in the food supply, particularly in nitrite-preserved meats like bacon, sausages, and ham, represents a significant public health concern.[3] The formation of N-nitrosamines is a complex process influenced by factors such as nitrite concentration, meat composition, processing temperatures, and the presence of inhibitors or catalysts.[4]

This application note provides a detailed guide for researchers and scientists on the robust analysis of N-nitrosamines in processed meat products. It covers the entire analytical workflow, from sample preparation to instrumental analysis and data interpretation, with a focus on ensuring scientific integrity and generating reliable, reproducible results.

The Chemistry of N-nitrosamine Formation in Processed Meat

Understanding the formation pathways of N-nitrosamines is crucial for developing effective analytical strategies and mitigation techniques. The primary reaction involves a nitrosating agent, typically derived from sodium nitrite (a common curing agent), and secondary amines, which are naturally present in meat.[1][5]

This reaction is catalyzed by factors like heat and acidic conditions.[6] High cooking temperatures, such as those used in frying and grilling, can significantly accelerate the formation of N-nitrosamines.[1][5]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Nitrite [label="Sodium Nitrite (NaNO₂)\n(Curing Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amines [label="Secondary Amines\n(from Amino Acids in Meat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Influencing Factors:\n- High Temperature (e.g., >130°C)\n- Acidic pH\n- Presence of Catalysts", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrosamines [label="N-Nitrosamines\n(e.g., NDMA, NDEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitors [label="Inhibitors:\n- Ascorbic Acid (Vitamin C)\n- Erythorbic Acid\n- Tocopherols (Vitamin E)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Nitrite -> Nitrosamines [label="Reacts with"]; Amines -> Nitrosamines [label="Reacts with"]; Conditions -> Nitrosamines [label="Promotes Formation"]; Inhibitors -> Nitrosamines [style=dashed, label="Inhibit Formation"]; } } Figure 1: Simplified schematic of N-nitrosamine formation in processed meat, highlighting key reactants, influencing factors, and inhibitors.

Analytical Workflow: From Sample to Result

A robust and validated analytical method is paramount for the accurate quantification of N-nitrosamines in complex matrices like processed meat. The general workflow encompasses sample preparation (extraction and cleanup) followed by instrumental analysis.

Workflow Cleanup Cleanup Separation Separation Cleanup->Separation Inject Detection Detection Data 6. Data Analysis & Reporting Detection->Data Generate

Detailed Protocols

Sample Preparation: The Critical First Step

The complexity of the meat matrix necessitates a thorough sample preparation protocol to remove interfering substances and concentrate the target analytes.

Protocol 1: Acetonitrile Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a widely used and effective method for both volatile and non-volatile N-nitrosamines.[3]

  • Rationale: Acetonitrile is an efficient solvent for extracting a broad range of N-nitrosamines from the meat matrix. Solid-phase extraction (SPE) is a targeted sample preparation technique that separates the analytes of interest from interfering compounds, leading to a cleaner extract and improved analytical sensitivity.[7]

  • Step-by-Step Procedure:

    • Homogenization: Weigh 5 grams of a homogenized meat sample into a 50 mL centrifuge tube.

    • Extraction: Add 25 mL of acetonitrile to the tube.[8] Homogenize the mixture using a high-speed blender or shaker for 2-3 minutes.

    • Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes to separate the supernatant.[8]

    • SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[7]

    • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the N-nitrosamines from the cartridge with 10 mL of dichloromethane.

    • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Instrumental Analysis: Achieving Sensitivity and Specificity

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of N-nitrosamines.[6][7] The choice of instrument often depends on the specific N-nitrosamines being targeted (volatile vs. non-volatile) and the desired sensitivity.

4.2.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is particularly well-suited for the analysis of volatile N-nitrosamines.[1] Tandem mass spectrometry (MS/MS) provides higher specificity and sensitivity compared to single quadrupole MS, which is crucial for detecting trace levels of these compounds in complex matrices.[9]

Protocol 2: GC-MS/MS Analysis of Volatile N-nitrosamines

  • Rationale: This method offers excellent separation and sensitive detection of volatile N-nitrosamines. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode minimizes matrix interference and provides confident quantification.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example GC-MS/MS MRM Transitions for Common Volatile N-nitrosamines

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-nitrosodimethylamine (NDMA)744210
N-nitrosodiethylamine (NDEA)1024212
N-nitrosodipropylamine (NDPA)1308815
N-nitrosopiperidine (NPIP)1148410
N-nitrosopyrrolidine (NPYR)1005512

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the simultaneous analysis of both volatile and non-volatile N-nitrosamines.[3] It offers high sensitivity and specificity and can be coupled with various ionization techniques.[10]

Protocol 3: LC-MS/MS Analysis of a Broad Range of N-nitrosamines

  • Rationale: This method provides comprehensive coverage of various N-nitrosamines with different chemical properties. The use of a high-resolution mass spectrometer can further enhance specificity.[11]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[12]

    • Mobile Phase B: 0.1% Formic acid in methanol.[12]

    • Gradient: A suitable gradient to separate the target analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example LC-MS/MS MRM Transitions for a Mix of N-nitrosamines

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-nitrosodimethylamine (NDMA)75.143.115
N-nitrosodiethylamine (NDEA)103.143.118
N-nitroso-N-methyl-4-aminobutyric acid (NMBA)147.1117.110
N-nitrosothiazolidine-4-carboxylic acid (NTCA)163.0117.012
N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA)177.0131.012

Data Analysis and Quality Control

Accurate quantification requires the use of a multi-point calibration curve prepared with certified reference standards. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.

The limit of detection (LOD) and limit of quantification (LOQ) should be determined for each analyte according to established guidelines (e.g., ICH Q2(R1)).[13] For routine analysis, the LOQ should be below the regulatory limits or action levels for N-nitrosamines in food products.[13]

Regulatory Context and Mitigation

Regulatory bodies worldwide have set or are considering limits for N-nitrosamines in food products. For instance, the World Health Organization has set a maximum level of 10 µg/kg for nitrosamines in processed meat.[8] In the United States, the FDA has established action levels for certain nitrosamines in some products, and the USDA monitors nitrite levels in cured meats.[14]

Research into mitigation strategies is ongoing, with a focus on the use of natural antioxidants like ascorbic acid and erythorbic acid, which can inhibit the formation of N-nitrosamines.[15]

Conclusion

The analysis of N-nitrosamines in processed meat is a complex but critical task for ensuring food safety. The methods and protocols outlined in this application note provide a robust framework for the accurate and reliable quantification of these carcinogenic compounds. By combining meticulous sample preparation with sensitive and specific instrumental analysis, researchers can generate high-quality data to support regulatory compliance, risk assessment, and the development of effective mitigation strategies.

References

  • N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. (2023). MDPI. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]

  • Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry. (2020). NIH. [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Chromatography Online. [Link]

  • Comprehensive Assessment of Nitrosamine Formation in Meat Products Using UHPLC-HRMS. (2025). MDPI. [Link]

  • N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure. (2014). Technical University of Denmark. [Link]

  • Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. (2015). ResearchGate. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. [Link]

  • Nitrosamine in meat and meat products: a review. (2023). KnE Publishing. [Link]

  • Quantification of Trace Nitrosamines with GC-MS: When and Why?. (n.d.). ResolveMass Laboratories Inc. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. [Link]

  • Nitrosamines in Food and Beverages. (n.d.). SK pharmteco. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. [Link]

  • On the Mitigation of N-Nitrosamine Formation in Cured Meats: The Role of Ascorbate, Erythorbate, and Other Antioxidants. (2025). Earthworm Express. [Link]

  • Method 8070A: Nitrosamines by Gas Chromatography. (n.d.). EPA. [Link]

  • Nitrosamine impurities. (n.d.). European Medicines Agency. [Link]

  • N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. (2025). ResearchGate. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (2024). ResearchGate. [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023). Cosmetic Ingredient Review. [Link]

  • Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water. (2012).
  • Advancing nitrosamines analysis with gas chromatography. (2022). Drug Target Review. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ResearchGate. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (2024). PubMed. [Link]

  • Nitrites in Cured Meats, Health Risk Issues, Alternatives to Nitrites: A Review. (2022). NIH. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA Law Blog. [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (2019). FDA. [Link]

  • Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. [Link]

Sources

Application Note: Robust Sample Preparation Strategies for the Quantitative Analysis of N-Nitrosamines in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sensitive N-Nitrosamine Bioanalysis

Since 2018, the detection of N-nitrosamine impurities in pharmaceutical products has triggered global regulatory action and significant industry challenges.[1][2] N-nitrosamines are a class of compounds classified as "probable human carcinogens" by international health agencies, necessitating stringent control to ensure patient safety.[2] Their presence is not limited to drug manufacturing; they can also be formed endogenously in the body from precursors in the diet and other environmental sources.[3] Consequently, the ability to accurately quantify these compounds at trace levels in complex biological matrices like plasma, serum, and urine is paramount for toxicology studies, pharmacokinetic assessments, and clinical safety monitoring.

The core analytical challenge lies in achieving exceptionally low limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] Biological samples are inherently complex, containing a high abundance of proteins, salts, lipids, and other endogenous molecules that can severely interfere with analysis. This interference, known as the "matrix effect," can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[6] Furthermore, N-nitrosamines can be chemically labile, susceptible to degradation or even artifactual formation during the sample handling and preparation process.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust sample preparation techniques for N-nitrosamine analysis. We will move beyond simple procedural lists to explain the underlying principles and causal relationships behind critical methodological choices, ensuring the generation of reliable, reproducible, and defensible data.

The Pillars of a Successful Sample Preparation Strategy

An effective sample preparation workflow for N-nitrosamine analysis must achieve three primary objectives:

  • Removal of Matrix Interferences: Efficiently eliminate proteins and other endogenous components that can cause ion suppression and compromise analytical accuracy.[6]

  • Analyte Concentration: Concentrate the target N-nitrosamines to levels well above the instrument's limit of quantification.

  • Preservation of Analyte Integrity: Ensure that the N-nitrosamines are not degraded and that new nitrosamines are not artificially formed during the process.

The choice of technique depends on the specific biological matrix, the physicochemical properties of the target nitrosamines, the required sensitivity, and the available instrumentation.

`dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

} ` Figure 1: High-level decision guide for selecting a sample preparation method.

Methodologies and Protocols

This section details the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with an emphasis on the scientific rationale for each step.

Protein Precipitation (PPT): The Rapid Screening Approach
  • Principle & Causality: PPT is the simplest and fastest method for removing the bulk of proteins from biological fluids. It operates on the principle that adding a water-miscible organic solvent (like acetonitrile or methanol) or a strong acid reduces the solvation of proteins, causing them to denature and precipitate out of solution. Acetonitrile is often preferred as it tends to precipitate proteins more completely than methanol. This is a crude cleanup method, best suited for initial screening or when matrix effects are determined to be minimal. While fast, it offers no analyte concentration and leaves many other matrix components (salts, phospholipids) in the supernatant, which can still cause significant ion suppression.

  • Protocol: PPT for Human Plasma

    • Sample Aliquoting: Pipette 200 µL of thawed human plasma into a 1.5 mL microcentrifuge tube. To this, add an internal standard solution.

    • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is typical).

      • Scientist's Note: Using cold solvent and keeping samples on ice can enhance protein precipitation and minimize the risk of analyte degradation.

    • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

    • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This step is critical to pellet the precipitated proteins into a tight, cohesive mass.

    • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

    • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase of your analytical method.

      • Causality: This step provides a degree of concentration and ensures the final sample solvent is compatible with the LC system, improving peak shape.[9]

    • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining micro-particulates before injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): The Classic Purification
  • Principle & Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. N-nitrosamines are generally neutral, small molecules that can be efficiently partitioned from the aqueous biological matrix into an organic solvent like dichloromethane (DCM) or ethyl acetate. Adjusting the pH of the aqueous phase can be critical; for nitrosamines, maintaining a neutral to slightly basic pH ensures they are not protonated, maximizing their affinity for the organic phase. LLE provides a much cleaner extract than PPT and allows for significant concentration.

`dot graph LR { graph [rankdir=LR, splines=line, nodesep=0.4]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853", penwidth=2]; edge [color="#34A853", penwidth=1.5];

} ` Figure 2: General workflow for Liquid-Liquid Extraction (LLE).

  • Protocol: LLE for Human Urine

    • Sample Preparation: To 1.0 mL of urine in a glass tube, add the internal standard. Adjust pH to ~7.0 if necessary.

    • First Extraction: Add 3.0 mL of dichloromethane. Cap the tube and vortex for 2 minutes.

      • Scientist's Note: Repeating the extraction with fresh solvent increases recovery. A total of three extractions is common practice.

    • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous (upper) and organic (lower, DCM is denser than water) layers.

    • Collection: Using a glass Pasteur pipette, carefully transfer the lower organic layer to a clean collection tube.

    • Repeat Extraction: Repeat steps 2-4 two more times, pooling the organic extracts.

    • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of mobile phase A. Vortex briefly and transfer to an autosampler vial for analysis. A recently developed method for urine analysis utilized a similar sorbent-supported liquid extraction (SLE) technique, achieving recoveries between 74.3% and 110%.[10]

Solid-Phase Extraction (SPE): The Gold Standard for Purity and Concentration
  • Principle & Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). By manipulating the solvents, interferences can be washed away while the analytes of interest are retained on the sorbent, then selectively eluted. For the analysis of various N-nitrosamines, reversed-phase SPE (using a C18 sorbent) is most common. The non-polar nitrosamines are retained on the hydrophobic C18 stationary phase while polar matrix components like salts are washed away with a weak aqueous solvent. The nitrosamines are then eluted with a strong organic solvent like methanol or acetonitrile. This method yields the cleanest extracts and highest concentration factors.

`dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#4285F4", penwidth=1.5];

} ` Figure 3: The five critical steps of a Solid-Phase Extraction (SPE) workflow.

  • Protocol: SPE for Human Serum

    • Sample Pre-treatment: Dilute 500 µL of serum with 500 µL of 4% phosphoric acid in water. Add the internal standard. Vortex and centrifuge to pellet any precipitated lipids or minor proteins.

      • Causality: Dilution reduces the viscosity of the sample, ensuring smooth and consistent flow through the SPE cartridge.

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol through it.

    • Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of water. Do not let the sorbent bed go dry.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

      • Scientist's Note: A slow flow rate is essential for efficient interaction and retention of the analytes on the stationary phase.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.

    • Drying: Dry the cartridge under vacuum or with positive pressure nitrogen for 5-10 minutes to remove residual water.

    • Elution: Elute the N-nitrosamines with 2 mL of methanol into a clean collection tube.

    • Final Processing: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Critical Consideration: Preventing Artifactual Formation

A significant risk during bioanalysis is the inadvertent formation of N-nitrosamines from precursor amines (endogenous or from medications) and nitrosating agents.[11] This is particularly problematic under acidic conditions.[1]

  • pH Control: Avoid strongly acidic conditions during sample preparation where possible. If an acidic pH is necessary for extraction or chromatography, the processing time should be minimized.

  • Use of Scavengers: For matrices known to contain nitrites, the addition of a scavenger like ascorbic acid or sulfamic acid to the initial sample can prevent in vitro nitrosation.[3]

  • Temperature: Keep samples cold (on an ice bath or at 4°C) throughout the process to slow down potential chemical reactions.[12]

  • Light Protection: Use amber glass vials or tubes, as some N-nitrosamines are light-sensitive.

Method Performance and Data Summary

The ultimate goal of sample preparation is to enable an analytical method that is sensitive, accurate, and precise. The choice of technique directly impacts these performance metrics.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Analyte Recovery High (but with matrix)Good to Excellent (80-110%)Excellent (>85%)
Concentration Factor Low (or none)High (10-50x)Very High (up to 100x)
Throughput Very HighModerateModerate to High (with automation)
Matrix Effect HighLow to ModerateVery Low
Typical LOQ Range 1-10 ng/mL0.1-2 ng/mL[10]< 0.5 ng/mL[4]
Best For Rapid screening, high-concentration studiesUrine, samples with low protein contentPlasma, serum, tissue; when highest sensitivity is required

Table 1: Comparison of common sample preparation techniques for N-nitrosamine analysis.

Conclusion

The successful analysis of N-nitrosamines in biological matrices is critically dependent on a well-designed and meticulously executed sample preparation strategy. There is no single "best" method; the choice must be tailored to the specific matrix, analytical objectives, and required sensitivity. Protein precipitation offers a rapid screening tool, while liquid-liquid extraction provides a balance of cleanliness and efficiency. For the most demanding applications requiring the highest sensitivity and data quality, solid-phase extraction remains the gold standard, delivering the cleanest extracts and highest concentration factors. By understanding the scientific principles behind each technique and taking proactive steps to prevent analyte degradation and artifactual formation, researchers can generate accurate and reliable data to address the critical safety questions surrounding these potent impurities.

References

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA).
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
  • Nitrosamine Impurities in Biologics.
  • N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025?.
  • Are Nitrosamines a Concern for Biologic Manufacturers?. American Pharmaceutical Review.
  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods (RSC Publishing).
  • Control of Nitrosamine Impurities in Human Drugs. U.S.
  • (PDF) Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.

Sources

Application Note: Preparation and Storage of N-(Methyl-d3)-N-nitrosoglycine Analytical Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the precise preparation, handling, and storage of N-(Methyl-d3)-N-nitrosoglycine solutions. This compound is a stable isotope-labeled (SIL) internal standard critical for the accurate quantification of the potential genotoxic impurity N-nitrosoglycine in pharmaceutical drug substances, products, and environmental matrices using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Adherence to these protocols is essential for ensuring the accuracy, reproducibility, and validity of analytical data while maintaining the highest standards of laboratory safety.

Introduction: The Role of a Stable Isotope-Labeled Standard

The detection and control of N-nitrosamine impurities in human drugs have become a major focus for global regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1][2] These compounds are designated as a "cohort of concern" under ICH M7(R2) guidelines, necessitating their control at or below stringent acceptable intake (AI) limits to mitigate potential carcinogenic risk.[1]

Accurate quantification at trace levels requires robust analytical methods, for which mass spectrometry is the technique of choice.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative MS-based assays.[4] The SIL standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium atoms.[5] When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences similar effects from the sample matrix, extraction recovery, and instrument ionization, thereby correcting for variations and significantly improving the accuracy and precision of the measurement.[4][5]

The integrity of the analytical results is fundamentally dependent on the integrity of the standard solution. Therefore, meticulous preparation and validated storage conditions are not merely procedural details but cornerstones of a compliant and scientifically sound analytical system.

Chemical Identity and Properties

A thorough understanding of the standard's physical and chemical properties is foundational to its proper use.

PropertyValueSource
Product Name This compoundC/D/N Isotopes
Synonym(s) N-Nitrososarcosine-d3; 2-(Methyl-d3-nitrosoamino)acetic acidC/D/N Isotopes
Chemical Formula CD₃N(NO)CH₂COOHC/D/N Isotopes
Molecular Weight 121.11 g/mol C/D/N Isotopes
CAS Number 1189871-94-0C/D/N Isotopes
Isotopic Enrichment ≥99 atom % DC/D/N Isotopes
Appearance Solid (Typically a powder)General Knowledge

Table 1: Physicochemical properties of this compound.[6]

Critical Safety Precautions

WARNING: N-Nitrosamines are classified as probable human carcinogens and suspected mutagens.[1][7][8] All handling must be performed with extreme caution in a controlled environment.

  • 3.1 Hazard Communication: Treat this compound and its solutions as potentially carcinogenic and mutagenic. Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[6][8]

  • 3.2 Designated Work Area: All handling of the neat material and concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[8]

  • 3.3 Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant nitrile gloves, and ANSI-rated safety glasses or goggles.[8][9] Change gloves immediately if contamination occurs.

  • 3.4 Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) and unused solutions as hazardous chemical waste in accordance with institutional and local environmental regulations.[8]

Protocol: Preparation of a Stock Solution (e.g., 100 µg/mL)

This protocol details the preparation of a primary stock solution. The accuracy of all subsequent dilutions depends on the precision of this initial step.

Materials and Reagents
  • This compound solid standard (≥98% chemical purity, ≥99% isotopic enrichment)

  • Methanol (LC-MS Grade or equivalent purity)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Class A volumetric pipettes

  • Amber glass vials with PTFE-lined screw caps

Equipment
  • Calibrated 4 or 5-place analytical balance

  • Antistatic device (e.g., ionizer)

  • Ultrasonic bath

  • Vortex mixer

Step-by-Step Procedure for Stock Solution
  • Equilibration: Allow the sealed container of the solid standard to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents moisture condensation on the cold solid, which would introduce weighing errors.

  • Weighing: Accurately weigh a target amount of the solid standard (e.g., 2.5 mg) into a clean weighing vessel using a calibrated analytical balance. Use of an antistatic device is highly recommended to minimize weighing errors due to static electricity. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a 25 mL Class A volumetric flask. Ensure quantitative transfer by rinsing the weighing vessel with small aliquots of LC-MS grade methanol and adding the rinsate to the flask.

  • Dissolution: Add methanol to the flask until it is approximately half-full. Gently swirl the flask to begin dissolving the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Thermal Equilibration: Allow the solution to return to the ambient laboratory temperature (e.g., 20 °C). This is a critical step, as the volume of the solvent is temperature-dependent.

  • Dilution to Volume: Carefully add methanol dropwise to the flask until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Transfer and Labeling: Immediately transfer the stock solution into a pre-labeled amber glass vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials.

Calculation of Stock Concentration

The exact concentration is calculated based on the actual weight of the solid standard. Formula: Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity (%) * 1000

Example:

  • Actual weight: 2.55 mg

  • Flask volume: 25.00 mL

  • Purity: 99.5% Concentration = (2.55 mg / 25.00 mL) * 0.995 * 1000 = 101.49 µg/mL

Protocol: Preparation of Working Solutions

Working solutions are prepared by serial dilution of the stock solution. Never prepare working standards directly from the solid material for low-level analysis.

  • Select Dilution Series: Determine the required concentrations for your calibration curve (e.g., 10, 5, 1, 0.5, 0.1, 0.05 µg/mL).

  • Intermediate Dilution: Prepare an intermediate stock solution if a large dilution factor is required. For example, pipette 1.0 mL of the 101.49 µg/mL stock solution into a 10.0 mL volumetric flask and dilute to the mark with methanol to create a 10.15 µg/mL intermediate solution.

  • Final Dilutions: Use the intermediate and/or stock solutions to prepare the final working solutions via serial dilution into appropriately sized volumetric flasks. Always use calibrated pipettes for transfers.

  • Transfer and Label: Transfer each working solution into a new, clearly labeled amber vial.

Solution Storage and Stability Management

Nitrosamines can be unstable; improper storage can lead to degradation, compromising all analytical results.[10][11] The primary degradation pathways for nitrosamines in solution include photolytic cleavage and thermal decomposition.[11]

Core Principles of Stability
  • Minimize Light Exposure: N-nitrosamines are known to be susceptible to photolytic degradation.[11] All solutions must be stored in light-blocking containers.

  • Control Temperature: Lower temperatures slow the rate of chemical degradation.[7]

  • Use Inert Materials: Container materials must not interact with the analyte or solvent.

Recommended Storage Conditions
Solution TypeStorage TemperatureContainerRecommended Max Duration
Primary Stock Solution -20 °C ± 5 °CAmber glass vial, PTFE-lined cap6-12 months (must be verified)
Working Solutions 2 °C to 8 °CAmber glass vial, PTFE-lined cap1-3 months (must be verified)
Daily Use Solutions 2 °C to 8 °CAmber glass autosampler vialsDiscard after sequence completion

Table 2: General storage guidelines. The stability of solutions is matrix and concentration-dependent and must be experimentally validated by the end-user's laboratory under their specific conditions.

Establishing Solution Expiry

The stability durations provided are general guidelines. Per good laboratory practice and regulatory expectations, each laboratory must establish the stability of its own standard solutions.[10] This is typically done by analyzing an aged solution against a freshly prepared standard at defined intervals and ensuring the response is within a pre-defined acceptance criterion (e.g., ±10% of the initial concentration).

Visual Summaries

Chemical Structure

Caption: Chemical structure of this compound.

Solution Preparation Workflow

G cluster_stock Stock Solution Preparation start Start: Equilibrate Solid Standard weigh Accurately Weigh Solid (Analytical Balance) start->weigh transfer Quantitative Transfer to Class A Volumetric Flask weigh->transfer dissolve Dissolve in ~50% Solvent (Sonicate if needed) transfer->dissolve equilibrate_temp Equilibrate to Room Temperature dissolve->equilibrate_temp dilute Dilute to Final Volume (Fill to mark) equilibrate_temp->dilute homogenize Homogenize Solution (Invert 15-20x) dilute->homogenize store Transfer to Labeled Amber Vial for Storage homogenize->store dilute_working Perform Serial Dilutions for Working Solutions store->dilute_working store_working Store Working Solutions at 2-8°C dilute_working->store_working

Caption: Workflow for preparing analytical standard solutions.

References

  • U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs.[Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). Workflows for Quality risk management of nitrosamine risks in medicines.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). N-nitrosamine contamination in brief.[Link]

  • ACS Publications - Organic Process Research & Development. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.[Link]

  • European Medicines Agency (EMA). Nitrosamine impurities.[Link]

  • ResearchGate. Synthesis of N-nitroso glycine.[Link]

  • LCGC. (2024). Stability Testing Challenges for N-Nitrosamine Impurities.[Link]

  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways.[Link]

  • Technology Centre Mongstad. Environmental Guidelines and Regulations for Nitrosamines: A Policy Summary.[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine.[Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards.[Link]

  • KM Pharma Solution Private Limited. MSDS - N-Nitroso-Meglumine-D3.[Link]

  • Google Patents.CN1305836C - Method for preparing glycine.
  • International Atomic Energy Agency (IAEA). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage.[Link]

Sources

Application Notes and Protocols for N-(Methyl-d3)-N-nitrosoglycine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Fates with Stable Isotope Tracing

Metabolic analysis is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of xenobiotics. Stable isotope-labeled compounds have emerged as indispensable tools in these investigations, allowing for the precise tracing of atoms through complex biochemical pathways without the safety concerns associated with radioisotopes.[1] N-(Methyl-d3)-N-nitrosoglycine is a deuterated analog of N-nitrosoglycine, a simple N-nitroso compound. The incorporation of a stable, heavy isotope of hydrogen (deuterium) on the methyl group provides a unique mass signature that enables its unambiguous detection and tracking by mass spectrometry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in metabolic studies. We will delve into the principles of its use, detailed experimental protocols for in vitro metabolic studies, and guidelines for data analysis and interpretation. The focus will be on leveraging this tracer to investigate enzymatic demethylation, metabolic activation, and the subsequent interaction of metabolites with cellular macromolecules.

N-nitroso compounds are a significant class of molecules, primarily due to their carcinogenic properties, which are exerted upon metabolic activation.[2] All N-nitrosamines require metabolism to exert their carcinogenic properties, a process generally catalyzed by cytochrome P450 enzymes that leads to the formation of electrophiles that readily alkylate DNA.[3] Therefore, understanding the metabolic fate of this compound can provide critical insights into the mechanisms of toxicity and carcinogenesis of related compounds.

Principle of the Application: Tracing the Deuterated Methyl Group

The core principle behind the use of this compound lies in its utility as a metabolic tracer. The deuterium-labeled methyl group (CD3) allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts. When introduced into a biological system, such as cell culture or in vitro enzyme assays, this compound will be subjected to the same metabolic enzymes as its non-deuterated form.

The primary metabolic pathway for small N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrososarcosine is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This enzymatic oxidation of the methyl group is the rate-limiting step in the metabolic activation of these compounds.[5] Following α-hydroxylation, the resulting intermediate is unstable and spontaneously decomposes to yield a highly reactive methyldiazonium ion. This electrophilic species is responsible for the alkylating activity of the parent compound, readily reacting with nucleophilic sites on cellular macromolecules, most notably DNA.[6]

By using this compound, researchers can:

  • Trace the metabolic fate of the methyl group: The +3 Da mass shift of the deuterated methyl group allows for its tracking into various downstream metabolites using mass spectrometry.

  • Investigate enzymatic demethylation: The rate of disappearance of the parent compound and the appearance of its metabolites can be monitored to study the kinetics of CYP-mediated demethylation.

  • Quantify DNA adduct formation: The deuterated methyl group can be traced to DNA adducts, providing a direct measure of the extent of DNA methylation by the reactive metabolite.[7]

  • Elucidate the kinetic isotope effect: The substitution of hydrogen with deuterium can alter the rate of bond cleavage in enzymatic reactions.[5] Studying the metabolism of this compound in parallel with its non-deuterated counterpart can reveal the kinetic isotope effect, providing insights into the reaction mechanism.[8] Complete deuteration of NDMA has been shown to slightly reduce the maximal rate of its metabolism.[8]

Proposed Metabolic Activation Pathway of this compound

The proposed metabolic activation pathway for this compound is analogous to that of N-nitrososarcosine and NDMA.

metabolic_pathway cluster_0 Cellular Environment This compound This compound α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine This compound->α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine CYP450 (e.g., CYP2E1) α-hydroxylation Deuterated Methyldiazonium Ion (CD3N2+) Deuterated Methyldiazonium Ion (CD3N2+) α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine->Deuterated Methyldiazonium Ion (CD3N2+) Spontaneous Decomposition Formaldehyde-d2 Formaldehyde-d2 α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine->Formaldehyde-d2 Glycine Glycine α-hydroxy-N-(Methyl-d3)-N-nitrosoglycine->Glycine DNA Adducts (e.g., N7-methyl-d3-guanine) DNA Adducts (e.g., N7-methyl-d3-guanine) Deuterated Methyldiazonium Ion (CD3N2+)->DNA Adducts (e.g., N7-methyl-d3-guanine) Alkylation of DNA

Caption: Proposed metabolic activation of this compound.

Experimental Protocols

The following protocols provide a framework for conducting in vitro metabolic studies using this compound. These should be adapted based on the specific cell line, enzyme preparation, and analytical instrumentation available.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to assess the rate of metabolism of this compound and identify its primary metabolites using a subcellular fraction enriched in drug-metabolizing enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • Internal Standard (IS) (e.g., a structurally similar deuterated compound not expected to be formed metabolically)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 10 mM).

    • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs (typically 0.5-1 mg/mL final protein concentration).

    • Prepare control incubations:

      • No NADPH: to assess non-enzymatic degradation.

      • No HLMs: to assess the stability of the compound in the buffer system.

      • Heat-inactivated HLMs: to confirm enzymatic activity.

  • Incubation:

    • Pre-incubate the HLM mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate at 37°C with gentle shaking.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid and the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its potential metabolites.

    • Use a suitable C18 column for reversed-phase chromatography.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ion masses, collision energy) for the parent compound and expected metabolites (e.g., glycine).

    • Monitor the mass transitions for both the deuterated compound and its non-deuterated counterpart if running a comparative study.

Data Analysis:

  • Calculate the rate of disappearance of the parent compound over time to determine the metabolic stability.

  • Identify and quantify the formation of metabolites by comparing the mass spectra of the samples to controls and by searching for expected mass shifts.

Protocol 2: DNA Adduct Formation in Cultured Cells

This protocol outlines the steps to treat cultured cells with this compound and subsequently isolate and analyze DNA for the presence of deuterated methyl adducts.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • This compound

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency (e.g., 70-80%).

    • Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and DNA Extraction:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions. Ensure high purity of the extracted DNA.

  • DNA Hydrolysis:

    • Quantify the extracted DNA.

    • Hydrolyze the DNA to its constituent nucleosides or bases using a cocktail of enzymes. This is a critical step to release the adducted nucleosides for analysis.

  • Sample Preparation for LC-MS/MS:

    • After hydrolysis, precipitate the enzymes (e.g., by adding cold ethanol or using a filter).

    • Dry the supernatant containing the nucleosides under vacuum.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis of DNA Adducts:

    • Develop a highly sensitive LC-MS/MS method for the detection of deuterated methyl adducts, such as N7-(methyl-d3)-guanine and O6-(methyl-d3)-guanine.[9]

    • Use a stable isotope-labeled internal standard for each adduct to be quantified, if available.

    • Optimize the mass spectrometer for the specific mass transitions of the target adducts.

Data Analysis:

  • Quantify the levels of deuterated methyl adducts in the DNA.

  • Express the results as the number of adducts per 10^6 or 10^8 normal nucleosides.

  • Compare the adduct levels across different concentrations and time points of treatment.

Experimental Workflow Visualization

experimental_workflow cluster_protocol1 Protocol 1: In Vitro Metabolism cluster_protocol2 Protocol 2: DNA Adduct Formation P1_Start Prepare Incubation Mixtures (HLMs, NADPH) P1_Incubate Incubate with This compound at 37°C P1_Start->P1_Incubate P1_Sample Time Course Sampling & Quenching P1_Incubate->P1_Sample P1_Prepare Sample Preparation (Protein Precipitation) P1_Sample->P1_Prepare P1_Analyze LC-MS/MS Analysis of Supernatant P1_Prepare->P1_Analyze P2_Start Cell Culture & Treatment P2_Harvest Harvest Cells & Extract DNA P2_Start->P2_Harvest P2_Hydrolyze Enzymatic Hydrolysis of DNA P2_Harvest->P2_Hydrolyze P2_Prepare Sample Preparation for LC-MS/MS P2_Hydrolyze->P2_Prepare P2_Analyze LC-MS/MS Analysis of DNA Adducts P2_Prepare->P2_Analyze

Caption: Overview of experimental workflows.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter Description Typical Units Example Data
Metabolic Stability (t½) The time required for 50% of the parent compound to be metabolized.minutes25.5
Intrinsic Clearance (Clint) The intrinsic ability of the liver to metabolize a compound.µL/min/mg protein27.2
N7-(methyl-d3)-guanine A major DNA adduct formed by methylation of guanine.adducts / 10^6 guanine15.3
O6-(methyl-d3)-guanine A pro-mutagenic DNA adduct.adducts / 10^6 guanine1.2
Kinetic Isotope Effect (VmaxH/VmaxD) The ratio of the maximum reaction velocity for the non-deuterated versus the deuterated compound.dimensionless1.2 - 1.5
Interpretation of Results
  • Metabolic Stability: A shorter half-life indicates more rapid metabolism. By comparing the stability of this compound to other compounds, you can rank their susceptibility to metabolism.

  • DNA Adduct Levels: The quantification of specific DNA adducts provides a direct measure of the genotoxic potential of the compound. Higher levels of O6-methylguanine are often correlated with higher mutagenicity.

  • Kinetic Isotope Effect: A significant kinetic isotope effect (typically >1.2) suggests that the C-H (or C-D) bond cleavage is a rate-determining step in the metabolic reaction. This information is valuable for understanding the enzymatic mechanism. Deuteration of NDMA has been shown to decrease its carcinogenicity, which is believed to be due to a kinetic isotope effect on its metabolic activation.[5]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls and validation steps are essential:

  • Negative Controls: Always include vehicle controls in cell-based assays and incubations without enzymes or cofactors in in vitro assays to account for background signals and non-enzymatic degradation.

  • Positive Controls: Use a compound with known metabolic properties in the same assay system to ensure that the experimental setup is working correctly.

  • Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation and instrument response.[10]

  • Replicates: Perform all experiments with sufficient biological and technical replicates to ensure statistical significance.

  • Method Validation: The LC-MS/MS methods used for quantification should be validated for linearity, accuracy, precision, and sensitivity.

References

  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4341.
  • Jian, Y., & de la Monte, S. M. (2014). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 23(2), 321-327.
  • Panchal, P. S., & Shah, V. (2012). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 15(5), 457-463.
  • Welle, K. A., & Burgess, J. P. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 29(12), 2154-2161.
  • Swann, P. F., Mace, R., Angeles, R. M., & Keefer, L. K. (1983).
  • Rocco, L., Iannone, M., & De Gregorio, M. (2011). Measurement of DNA methylation using stable isotope dilution and gas chromatography-mass spectrometry. Analytical Biochemistry, 417(1), 38-44.
  • Ma, B., Zarth, A. T., & Hecht, S. S. (2017). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 5(4), 30.
  • ResolveMass Laboratories Inc. (2023).
  • PubChem. (n.d.). N-Nitrososarcosine.
  • El-Sayed, M. A. A., et al. (2019). Synthesis of N-nitroso glycine 27-36.
  • Tu, Y. Y., & Yang, C. S. (1985). Demethylation and denitrosation of nitrosamines by cytochrome P-450 isozymes. Archives of Biochemistry and Biophysics, 242(1), 32-40.
  • Young, J. D. (2011). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 14(5), 457-463.
  • Hecht, S. S., & Stepanov, I. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute.
  • Welle, K. A., & Burgess, J. P. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450-Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 29(12), 2154-2161.
  • Williams, D. L. H. (2010). Preparations of C-Nitroso Compounds. Chemical Reviews, 110(12), 7041-7066.
  • Kjell, D. P., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2937-2950.
  • Trefely, S., et al. (2020). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway.
  • Nitrosamines Exchange. (2024). N-nitrososarcosine limit.
  • Schultze, D., et al. (2022). Metabolic activation pathways for NDMA and NDEA.
  • Wade, D., Yang, C. S., & Mico, B. A. (1987). Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro. Cancer Research, 47(14), 3673-3677.
  • Lai, D. Y., & Arcos, J. C. (1980). Metabolism and Activation of N-Nitrosodimethylamine by Hamster and Rat Microsomes: Comparative Study with Weanling and Adult Animals. Cancer Research, 40(12), 4415-4420.
  • Yang, C. S., et al. (1992). Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1. Xenobiotica, 22(8), 929-939.
  • CD Genomics. (n.d.).
  • Saito, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2408.
  • Williams, D. L. H., & Xia, L. (1992). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2, (8), 1429-1432.
  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis.
  • Christmann, M., & Kaina, B. (2013).
  • Loeppky, R. N. (1986). DNA adducts by N-nitroso compounds.
  • Coppock, P. (2020, June 22).
  • BGI Genomics. (2023, May 19). Decoding DNA Methylation: Applications Across Diverse Fields | BGI Webinar. YouTube.
  • Montesano, R., & Magee, P. N. (1974). Metabolism of N-nitrosodimethylamine.
  • Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube.
  • Sharma, V., & Singh, R. (2014). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. International Journal of Toxicological and Pharmacological Research, 6(4), 86-96.
  • Christmann, M., & Kaina, B. (2013).
  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • de la Hoz, A., et al. (2021). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry–A European Journal, 27(49), 12466-12477.
  • Chowdhury, G., & Guengerich, F. P. (2012). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. Biochemistry, 51(42), 8345-8356.
  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(3), 44.
  • Chemistry Stack Exchange. (2016, March 17).
  • EMBL. (n.d.). Protocols used for LC-MS analysis – Metabolomics Core Facility.
  • de Souza, R. O. M. A., et al. (2023). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. Organic & Biomolecular Chemistry, 21(34), 6843-6847.
  • JoVE. (2022, May 26).
  • Wikipedia. (n.d.). Nicotine.
  • Ma, B., et al. (2023). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. Chemical Research in Toxicology, 36(11), 1836-1846.
  • Le, T. N., et al. (2023). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in Chemistry, 11, 1248645.
  • Beltran, A., et al. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. Analytical Chemistry, 84(14), 5848-5855.

Sources

Application Note: Optimal Storage and Handling of Deuterated Nitrosamine Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Standard Integrity in Nitrosamine Analysis

The accurate quantification of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement due to their classification as probable human carcinogens.[1][2][3] Analytical methods, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), rely on the use of stable isotope-labeled internal standards (SIL-IS), most commonly deuterated nitrosamine analogues, to ensure precision and accuracy.[1][4] Deuterated standards are structurally and chemically almost identical to their native counterparts, allowing them to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability.[1][4][5][6]

The integrity of these deuterated standards is paramount; any degradation or change in concentration of the standard solution will lead to inaccurate quantification and potentially false-compliant or false-non-compliant results. This application note provides a comprehensive guide to the optimal storage conditions, handling procedures, and stability considerations for deuterated nitrosamine standards to ensure their viability and the trustworthiness of analytical data.

Foundational Principles of Nitrosamine Stability

Understanding the inherent chemical liabilities of nitrosamines is essential for designing an effective storage strategy. The primary degradation pathways for nitrosamines are driven by energy input (light and heat) and chemical reactions.

Photolytic Degradation

Nitrosamines are known to be susceptible to photolytic degradation.[7][8] High-energy light, particularly in the UV spectrum, can cleave the N-N bond, leading to the breakdown of the molecule.[7][8][9] This sensitivity necessitates that all standards, whether in neat form or in solution, be rigorously protected from light.

Thermal Stability

While specific thermal degradation profiles are compound-dependent, as a class, nitrosamines can be sensitive to elevated temperatures.[7] Long-term exposure to ambient or higher temperatures can accelerate degradation. Therefore, controlled, reduced-temperature storage is a cornerstone of maintaining their long-term stability.

Chemical Stability and Solvent Choice

The choice of solvent can impact the stability of nitrosamine standards. While suppliers often provide standards in solvents like methanol, dichloromethane, or acetonitrile, the reactivity of the solvent and the presence of impurities can be a factor in long-term storage.[10][11] For example, acidic or basic conditions can potentially catalyze degradation pathways, although specific data on deuterated nitrosamines is limited. Hydrogen-deuterium exchange is a potential concern for deuterated standards, especially if the deuterium atoms are attached to heteroatoms or labile positions.[5] However, for most commercially available deuterated nitrosamine standards, the deuterium labels are placed on carbon atoms, which are not readily exchangeable under typical storage and analytical conditions.[5]

Recommended Storage Conditions for Deuterated Nitrosamine Standards

A multi-tiered approach to storage is recommended, distinguishing between long-term archival, working stock solutions, and daily-use solutions. All storage vessels should be composed of inert materials, such as amber borosilicate glass with PTFE-lined caps.

Long-Term Storage (Neat Materials & Concentrated Stock Solutions)

For the longest possible shelf-life and to preserve the integrity of the primary reference material, the following conditions are optimal:

ParameterRecommendationRationale
Temperature -20°C or colder (e.g., -80°C) Minimizes thermal degradation and preserves chemical integrity over extended periods.
Light Store in complete darkness Prevents photolytic degradation.[7][12][13] Use amber vials and store within a secondary container (e.g., box).
Atmosphere Sealed container, consider inert gas Protects from atmospheric moisture and oxygen. For highly sensitive compounds, flushing with argon or nitrogen before sealing is advisable.
Container Original supplier vial, unopened The supplier's packaging is designed and validated for stability. Avoid opening until ready for use.[13]
Short-Term Storage (Working Stock & Spiking Solutions)

Once a primary stock solution is prepared, its storage conditions can be slightly less stringent, but must still be carefully controlled.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerator) Provides a balance between preventing degradation and ease of access. Reduces solvent evaporation compared to room temperature.[11]
Light Store in amber vials in the dark Continuous protection from light is crucial even for short-term storage.[12][13]
Container Tightly sealed amber glass vials Prevents solvent evaporation, which would alter the standard's concentration, and protects from light.
Duration As per internal validation (typically 1-6 months) The stability of diluted working solutions should be verified through internal stability studies.

Protocol for Preparation and Handling of Standard Solutions

Adherence to a strict protocol during the preparation of stock and working solutions is critical to avoid contamination, concentration errors, and degradation.

Experimental Workflow for Solution Preparation

Standard_Preparation_Workflow cluster_prep Preparation Environment cluster_dilution Dilution & Storage cluster_validation Quality Control A Equilibrate Neat Standard to Room Temperature in Desiccator B Weigh Neat Standard using Calibrated Analytical Balance A->B Prevents condensation C Dissolve in High-Purity Solvent (e.g., Methanol, Acetonitrile) B->C Quantitative transfer D Perform Serial Dilutions to Create Working Stocks C->D Create Primary Stock E Use Calibrated Volumetric Glassware/Pipettes D->E Ensures accuracy F Transfer to Labeled Amber Vials with PTFE-lined Caps E->F G Store Under Recommended Conditions (Long-term vs. Short-term) F->G Segregate stocks H Verify Concentration of New Stock Against Previous Lot G->H Before first use I Document All Steps in Laboratory Notebook H->I Maintain traceability

Caption: Workflow for preparing deuterated nitrosamine standard solutions.

Detailed Step-by-Step Protocol
  • Equilibration: Before opening, allow the container of the neat standard to equilibrate to ambient laboratory temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold standard.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the neat standard. Perform this in a fume hood or other appropriate ventilated enclosure.

  • Dissolution (Primary Stock): Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to dissolve the standard completely, then dilute to the mark.

  • Dilution (Working Stocks): Prepare intermediate and final working solutions by making serial dilutions from the primary stock solution using calibrated pipettes and Class A volumetric flasks.

  • Storage: Immediately transfer the solutions into clean, labeled, amber glass vials with PTFE-lined screw caps.

  • Documentation: Record every detail of the preparation, including lot numbers, weights, solvent used, final concentrations, and preparation date, in a laboratory notebook.

  • Verification: Before routine use, the newly prepared stock solution should be compared against the previous, validated stock solution to ensure its concentration is correct.

Validating Storage Conditions and Solution Stability

It is incumbent upon each laboratory to validate their specific storage procedures and determine the stability of their working solutions over time.

Protocol for a Self-Validating Stability Study
  • Preparation: Prepare a fresh batch of the deuterated nitrosamine working standard at a concentration relevant to your analytical method.

  • Initial Analysis (T=0): Immediately after preparation, analyze the fresh standard in triplicate (or more) using your validated analytical method. This serves as the baseline (100% stability) measurement.

  • Storage: Aliquot the remaining solution into multiple vials and store them under the intended conditions (e.g., 2-8°C, protected from light).

  • Time-Point Analysis: At predefined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve a vial from storage.

  • Analysis and Comparison: Allow the vial to equilibrate to room temperature and analyze it in triplicate. Compare the mean response to the T=0 baseline.

  • Acceptance Criteria: Define an acceptable stability range (e.g., ±10% of the initial concentration). The solution is considered stable as long as the measured concentration remains within this range. The established expiry date for the working solution should be based on the last time point that met the acceptance criteria.

Freeze-Thaw Stability

If working solutions will be stored frozen, a freeze-thaw stability study should be conducted.

  • Analyze a set of freshly prepared aliquots (T=0 baseline).

  • Freeze the remaining aliquots (e.g., at -20°C).

  • Subject a subset of aliquots to a defined number of freeze-thaw cycles (e.g., 3 cycles), where each cycle consists of freezing for at least 12 hours followed by thawing unassisted to room temperature.

  • Analyze the freeze-thaw samples and compare the results to the T=0 baseline to assess for degradation.

Logical Framework for Storage Decisions

The following diagram illustrates the decision-making process for the storage and handling of deuterated nitrosamine standards.

Storage_Decision_Logic A Standard Received from Supplier B Is it for immediate use or archival? A->B C Long-Term Storage (-20°C or colder) Unopened, Dark B->C Archival D Prepare Primary Stock Solution B->D Immediate Use C->D When needed E Store Primary Stock (2-8°C or -20°C) Dark, Sealed D->E F Prepare Working/Spiking Solution from Stock E->F G Short-Term Storage (2-8°C) Dark, Sealed F->G H Perform Internal Stability Study? G->H I Use within validated stability period H->I No (use conservative estimate) J Establish expiry date based on data H->J Yes J->I

Caption: Decision logic for storing and using nitrosamine standards.

Conclusion

The integrity of deuterated nitrosamine reference standards is a foundational pillar for the accurate and reliable risk assessment of pharmaceutical products. By implementing a robust storage and handling strategy grounded in the principles of chemical stability—rigorous protection from light and heat, use of appropriate solvents and containers, and systematic validation of solution stability—researchers and scientists can ensure the highest quality of analytical data. Adherence to these protocols will not only improve the accuracy of individual analyses but also uphold the overall safety and quality standards of drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • AccuStandard. (n.d.). Nitrosamine Standards. AccuStandard.
  • Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. Advent Chembio.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. EFPIA.
  • World Health Organization. (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. WHO.
  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. EFPIA.
  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. EMA.
  • Nitrosamines.org Community Forum. (2025). Nitrosamine internal standards - what should be taken into consideration?.
  • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
  • Broughton Laboratories. (2025). Stability Testing Challenges for N-Nitrosamine Impurities.
  • U.S. Pharmacopeia. (n.d.). Use & Storage of Reference Standards. USP.
  • LGC Standards. (n.d.). TRC Reference Materials. LGC Standards.
  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways.
  • European Medicines Agency. (2025). Nitrosamine impurities. EMA.
  • Cambridge Isotope Laboratories. (n.d.). New Nitrosamines Mixes – US EPA Method 521 and More!. CIL.
  • Sigma-Aldrich. (n.d.). Nitrosamine. Sigma-Aldrich.
  • Cambridge Isotope Laboratories. (n.d.). Deuterated Nitrosamines Standard Mixture (D, 98%) 10 µg/mL in methylene chloride-D₂. CIL.
  • ResearchGate. (2025). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Sigma-Aldrich. (n.d.). EPA 521 Nitrosamine Mix certified reference material, 2000 μg/mL each component in dichloromethane. Sigma-Aldrich.
  • Toronto Research Chemicals. (n.d.). N-Nitrosamines. LGC Group.
  • U.S. Pharmacopeia. (2020). Shipping and Storage Conditions of USP Reference Standards. USP.
  • National Institutes of Health. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH.
  • ResearchGate. (2025). Comparison of different Solvents from the Solvent Degradation Rig with Real Samples.
  • ACS Publications. (2023). Comparative Evaluation of Chemical and Photolytic Denitrosation Methods for Chemiluminescence Detection of Total N-Nitrosamines in Wastewater Samples. Environmental Science & Technology.
  • Health Canada. (2024). Guidance on nitrosamine impurities in medications. Canada.ca.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • USP-NF. (2017). <659> Packaging and Storage Requirements.
  • Sigma-Aldrich. (n.d.). Nitrosamine. Sigma-Aldrich.
  • Pharma Beginners. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • Government of Canada. (2022). Guidance on nitrosamine impurities in medications.
  • Sigma-Aldrich. (n.d.). N-Nitrosodimethylamine (NDMA) USP Reference Standard. Sigma-Aldrich.
  • MDPI. (2023). Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines.
  • Sensitech. (n.d.). USP <659> Packaging and Storage Requirements Explained.
  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • PubMed. (2010). Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in N-Nitrosamine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-nitrosamine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the complex challenge of accurately quantifying N-nitrosamines using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Matrix effects are arguably the most significant hurdle in achieving reliable, low-level detection of these potent impurities. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you validate and execute robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in the context of LC-MS/MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. In LC-MS/MS, the analyte must be ionized to be detected. Matrix components can either compete with the analyte for ionization, leading to a decreased signal (ion suppression), or, less commonly, improve the ionization efficiency, causing an increased signal (ion enhancement). This phenomenon is a primary source of analytical inaccuracy and variability, especially for trace-level analytes like N-nitrosamines.

Q2: Why are N-nitrosamines particularly susceptible to matrix effects?

A: The susceptibility of N-nitrosamines to matrix effects stems from several factors:

  • Low Concentration Levels: N-nitrosamines are often present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. At such low concentrations, even minor signal suppression can push the analyte below the limit of quantification (LOQ).

  • Complex Sample Matrices: They are frequently analyzed in complex matrices such as drug products (e.g., metformin, ranitidine), processed foods, and biological fluids. These matrices contain a high concentration of excipients, active pharmaceutical ingredients (APIs), or endogenous substances that can easily cause ion suppression.

  • Polarity and Elution: Many N-nitrosamines are relatively polar molecules. When using common reversed-phase chromatography, they may elute early in the chromatogram, a region often crowded with other polar matrix components, increasing the likelihood of co-elution and ion suppression.

Q3: What is the regulatory perspective on managing matrix effects for nitrosamine testing?

A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place a strong emphasis on method validation that explicitly assesses and controls for matrix effects. Guidance documents implicitly require that the analytical method be proven suitable for its intended purpose, which includes demonstrating accuracy and precision in the actual sample matrix. This is why strategies like using matrix-matched calibration standards or stable isotope-labeled internal standards are not just best practices but often essential for regulatory compliance.

Troubleshooting Guides: From Symptoms to Solutions

This section addresses common problems encountered during N-nitrosamine analysis, explaining the underlying causes and providing actionable solutions.

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
  • Probable Cause: Inconsistent matrix effects between different sample preparations or even between injections. This can be due to slight variations in sample preparation efficiency or chromatographic retention times, causing the analyte to co-elute with different amounts of interfering matrix components.

  • Troubleshooting Workflow:

A Problem: Poor Reproducibility in QCs B Investigate Sample Preparation A->B Is sample prep consistent? C Evaluate Chromatography A->C Are retention times stable? D Implement Stable Isotope-Labeled Internal Standard (SIL-IS) B->D Best Solution for Unavoidable Variability E Refine SPE/LLE Protocol: - Check sorbent/solvent variability - Ensure complete solvent evaporation - Automate where possible B->E F Improve Chromatographic Resolution: - Use a guard column - Adjust gradient slope - Try alternative column chemistry C->F G Verify SIL-IS Performance: - Check for isotopic interference - Ensure consistent response D->G

Caption: Troubleshooting workflow for poor reproducibility.

  • Expert Recommendation: The most robust solution is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS co-elutes with the native analyte and experiences the same degree of matrix-induced suppression or enhancement. By using the response ratio of the analyte to its SIL-IS, the variability is effectively normalized, dramatically improving reproducibility and accuracy.

Issue 2: Analyte signal is significantly lower in post-spike samples compared to neat standards (Ion Suppression).
  • Probable Cause: Co-eluting matrix components are outcompeting the N-nitrosamine analytes for ionization in the MS source. This is a classic case of ion suppression.

  • Solutions:

    • Improve Chromatographic Separation: The goal is to separate the analyte from the interfering compounds.

      • Modify the Gradient: Make the gradient shallower around the elution time of the analyte to increase resolution.

      • Change the Column: Switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18) to alter selectivity.

      • Employ 2D-LC: For extremely complex matrices, an online 2D-LC system can provide a significant increase in peak capacity and separation power.

    • Enhance Sample Preparation: The objective is to remove the interfering components before the sample is injected.

      • Solid-Phase Extraction (SPE): This is highly effective. A well-chosen SPE sorbent can retain the nitrosamines while allowing matrix components to be washed away, or vice-versa.

      • Liquid-Liquid Extraction (LLE): Can be effective for cleaning up certain sample types by partitioning the analytes into a solvent immiscible with the sample matrix.

    • Reduce Sample Loading: Dilute the sample extract. This dilutes both the analyte and the matrix components. While this reduces the analyte signal, it can disproportionately reduce the matrix effect, leading to a net gain in accuracy. The viability of this approach depends on having sufficient sensitivity to meet the required LOQ.

Issue 3: How do I quantitatively measure the matrix effect?
  • Methodology: The matrix effect can be quantitatively assessed using the post-extraction spike method.

    • Step 1: Prepare a standard solution of the N-nitrosamine in a clean solvent (Set A).

    • Step 2: Prepare a blank sample matrix by taking it through the entire sample preparation procedure.

    • Step 3: Spike the processed blank matrix extract with the N-nitrosamine standard at the same concentration as Set A (Set B).

    • Step 4: Analyze both sets by LC-MS/MS.

    • Step 5: Calculate the matrix effect (ME) using the following formula:

      ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Data Interpretation:

Matrix Effect (ME) %InterpretationImplication
80% - 120%Acceptable/Minor Matrix EffectMethod may be usable with external calibration, but internal standards are still recommended.
50% - 80%Moderate Ion SuppressionMethod requires correction. Use of a SIL-IS or matrix-matched calibration is necessary.
< 50%Severe Ion SuppressionSignificant method redevelopment is required. Focus on improving sample cleanup and chromatography.
> 120%Ion EnhancementMethod requires correction. Use of a SIL-IS or matrix-matched calibration is necessary.

Key Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol is used when a suitable SIL-IS is not available. It corrects for matrix effects by preparing the calibration standards in a blank matrix extract, ensuring that the standards and the samples experience the same analytical conditions.

Objective: To create a calibration curve that accurately reflects the instrument's response to the analyte in the presence of the sample matrix.

Procedure:

  • Prepare Blank Matrix Extract:

    • Select a representative batch of the product/material that is confirmed to be free of the N-nitrosamine analytes of interest.

    • Process a sufficient quantity of this blank material using your validated sample preparation method (e.g., extraction, SPE cleanup).

    • Collect the final, clean extract. This is your "matrix blank."

  • Prepare a High-Concentration Stock Standard:

    • Prepare a stock solution of the N-nitrosamine analytes in a suitable clean solvent (e.g., Methanol, Acetonitrile) at a high concentration (e.g., 1 µg/mL).

  • Create Calibration Curve Points:

    • Serially dilute the stock standard in the "matrix blank" from Step 1 to create a series of at least 5-6 calibration points spanning the desired quantification range.

    • Ensure the final solvent composition of each calibration standard is identical.

  • Analysis:

    • Analyze the matrix-matched standards alongside the prepared unknown samples.

    • Construct the calibration curve by plotting the analyte peak area against its concentration. The resulting curve inherently accounts for the systematic bias introduced by the matrix.

cluster_0 Preparation Phase cluster_1 Calibration Phase cluster_2 Analysis Phase A Select & Verify Blank Matrix B Process Blank Matrix (Extraction/SPE) A->B C Obtain Final Matrix Extract B->C E Serially Dilute Stock Solution into Matrix Extract C->E D Prepare Analyte Stock Solution (in clean solvent) D->E F Generate Calibration Standards (Cal 1...n) E->F G Inject Standards & Samples into LC-MS/MS F->G H Construct Calibration Curve G->H

Caption: Workflow for creating matrix-matched calibration standards.

References

  • Title: Matrix Effects: A Challenge in LC-MS Bioanalysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Matrix effects in liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: A review of N-nitrosamine contamination in medicines: Analytical challenges, regulatory status, and pharmacology Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of seven N-nitrosamines in metformin drug products Source: Journal of Chromatography A URL: [Link]

  • Title: Information about Nitrosamine Impurities in Medicines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Stable Isotope Labeled Compounds in Quantitative Bioanalysis by Liquid Chromatography/Tandem Mass Spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

Technical Support Center: Hydrogen-Deuterium Exchange in N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Methyl-d3)-N-nitrosoglycine in hydrogen-deuterium exchange (HDX) experiments. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experimental outcomes.

Introduction to HDX in this compound

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the structure and dynamics of molecules in solution.[][2][3] While extensively used for proteins, its application to small molecules like this compound offers unique insights but also presents specific challenges. This guide is designed to navigate those challenges, ensuring data accuracy and reproducibility.

This compound possesses distinct types of protons with varying lability, which is a key consideration in HDX studies. The deuterated methyl group serves as a stable isotopic label, while other protons in the molecule can exchange with deuterium from the solvent at different rates, providing information about their chemical environment.

Frequently Asked Questions (FAQs)

Q1: Which protons in this compound are expected to exchange with deuterium in a typical HDX experiment?

A1: The most readily exchangeable proton is the one on the carboxylic acid group (-COOH). Protons on heteroatoms like oxygen and nitrogen are generally labile and exchange rapidly.[][4] The protons on the methylene group (-CH2-) are generally not expected to exchange under standard HDX conditions, as carbon-hydrogen bonds are much less labile.[5] The deuterium atoms on the methyl group (-CD3) are isotopically stable and should not exchange.

Q2: What is the primary purpose of the deuterated methyl group in this molecule for HDX studies?

A2: The N-(Methyl-d3) group serves as a stable isotopic label. This is crucial for distinguishing the starting material from any potential in-source fragments or contaminants and for accurately tracking the mass shifts due to the exchange of other labile protons in the molecule.

Q3: Can the N-nitroso group interfere with the HDX experiment?

A3: Yes, the N-nitroso group can be sensitive to experimental conditions, particularly pH. N-nitrosamines can undergo degradation, especially in acidic conditions, which are often used to quench the HDX reaction.[6] It is crucial to be aware of potential degradation pathways that could lead to a loss of the nitroso group or other structural changes, which would complicate the interpretation of mass spectra.

Q4: What is "back-exchange," and how can it be minimized for a small molecule like this?

A4: Back-exchange is the unwanted exchange of incorporated deuterium back to hydrogen during the analytical workflow (e.g., during LC separation). To minimize this, it is critical to work at low temperatures (0-4 °C) and low pH (around 2.5) after the labeling reaction is quenched.[7] Rapid analysis is also key to reducing the time the sample spends in a protic mobile phase.

Troubleshooting Guide

Issue 1: Unexpectedly Low or No Deuterium Incorporation

Question: I am not observing the expected mass shift corresponding to the exchange of the carboxylic acid proton in this compound. What could be the cause?

Answer:

This issue can arise from several factors related to your experimental setup and the chemistry of the molecule.

Potential Causes and Solutions:

  • Inadequate Deuterium Labeling Time or Concentration:

    • Explanation: The exchange of the carboxylic acid proton is generally fast, but if the labeling time is too short or the concentration of D₂O in the labeling buffer is too low, the exchange may not reach completion.

    • Solution: Increase the incubation time in the deuterated buffer and ensure the D₂O concentration is high (typically >90%).

  • Incorrect pH of the Labeling Buffer:

    • Explanation: The rate of hydrogen exchange is highly pH-dependent. For a carboxylic acid proton, the exchange is rapid at most pH values. However, extreme pH conditions could potentially affect the stability of the molecule.

    • Solution: Ensure your labeling buffer is at a pH that is compatible with the stability of this compound. A neutral pH is generally a good starting point.

  • Analyte Precipitation:

    • Explanation: If the analyte precipitates out of the solution upon addition of the deuterated buffer, it will not be available for exchange.

    • Solution: Check for any visible precipitation. You may need to adjust the buffer composition or the concentration of the analyte.

Issue 2: Observation of Unexpected Mass Peaks

Question: My mass spectrum shows peaks that do not correspond to the expected deuterated or non-deuterated this compound. What could be the origin of these peaks?

Answer:

The appearance of unexpected masses can be indicative of sample degradation, impurities, or in-source fragmentation.

Potential Causes and Solutions:

  • Degradation of the N-nitroso Group:

    • Explanation: N-nitroso compounds can be unstable, particularly under acidic conditions used for quenching the HDX reaction.[6] The loss of the -NO group (a mass of 30 Da) is a common degradation pathway.

    • Solution:

      • Analyze a non-deuterated control sample that has been subjected to the same pH and temperature changes as your HDX samples to check for degradation.

      • If degradation is observed, consider using a less harsh quenching method or a faster analysis to minimize exposure to acidic conditions.

  • In-source Fragmentation or Rearrangement:

    • Explanation: The molecule might be fragmenting in the mass spectrometer's ion source. Additionally, intramolecular rearrangements can sometimes occur.

    • Solution:

      • Optimize the ion source parameters (e.g., capillary voltage, temperature) to achieve softer ionization.

      • Analyze the fragmentation pattern to identify the neutral losses and confirm if they correspond to known degradation pathways of N-nitrosoglycine.

  • Sample Impurities:

    • Explanation: The unexpected peaks may be from impurities in your sample.

    • Solution: Verify the purity of your this compound standard using a high-resolution mass spectrometer and other analytical techniques like NMR.

Issue 3: Deuterium Scrambling or Unexpected Exchange

Question: I am observing a mass increase that suggests more than one proton is exchanging, or the deuterium from the methyl group appears to be lost. What is happening?

Answer:

This can be due to deuterium scrambling or unexpected exchange at less labile positions.

Potential Causes and Solutions:

  • Deuterium Scrambling:

    • Explanation: Deuterium scrambling is the intramolecular migration of deuterium atoms, which can occur in the gas phase within the mass spectrometer. This can lead to an overestimation of the number of exchangeable protons.

    • Solution:

      • Optimize the mass spectrometer's ion transfer settings to minimize ion heating.

      • Use "softer" fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) if you are performing MS/MS experiments, as they are known to reduce scrambling.

  • Exchange of Methylene Protons:

    • Explanation: While generally stable, the protons on the methylene group adjacent to the nitroso and carboxyl groups might undergo slow exchange under certain conditions (e.g., elevated temperature or extreme pH).

    • Solution:

      • Carefully control the temperature and pH of your experiment.

      • Perform control experiments at different temperatures and for longer incubation times to assess the exchange rate of these protons.

Experimental Protocols & Data Presentation

Standard HDX-MS Workflow for this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer) at a known concentration.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the stock solution with a deuterated buffer (e.g., the same buffer prepared in D₂O) to a final D₂O concentration of >90%. Incubate for a defined period (e.g., 1 minute to several hours) at a controlled temperature (e.g., 25 °C).

  • Quenching: Stop the exchange reaction by adding a quench buffer (e.g., a low pH buffer like phosphate buffer at pH 2.5) and rapidly cooling the sample to 0-4 °C.

  • LC-MS Analysis: Immediately inject the quenched sample onto a cooled LC system coupled to a mass spectrometer. Use a fast gradient to minimize back-exchange.

  • Data Analysis: Determine the mass increase of the molecule to calculate the number of exchanged protons.

Table 1: Key Experimental Parameters and Recommended Starting Conditions

ParameterRecommended Starting ConditionRationale
Labeling Buffer pH 7.0Neutral pH is a good starting point for stability.
D₂O Concentration >90%To drive the exchange reaction towards completion.
Labeling Temperature 25 °CRoom temperature is often sufficient for rapid exchange of labile protons.
Quench Buffer pH 2.5To effectively slow down the exchange reaction.
Quench/Analysis Temp. 0-4 °CTo minimize back-exchange.
LC Column C18 reversed-phaseStandard for small molecule separation.
LC Gradient Fast (e.g., 2-3 minutes)To minimize on-column back-exchange.

Visualizations

Experimental Workflow

HDX_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis Analysis Analyte This compound in H₂O Buffer D2O_Buffer Dilute with D₂O Buffer (>90%) Analyte->D2O_Buffer Initiate Exchange Incubate Incubate (Time, Temp) D2O_Buffer->Incubate Quench Add Quench Buffer (pH 2.5) Cool to 0-4°C Incubate->Quench Stop Exchange LCMS LC-MS Analysis Quench->LCMS Inject Data Data Interpretation LCMS->Data

Caption: A typical experimental workflow for HDX-MS of a small molecule.

Potential Degradation Pathway of N-Nitrosoglycine

Degradation_Pathway Nitrosoglycine This compound CD₃-N(NO)-CH₂-COOH Degradation_Products Degradation_Products Nitrosoglycine->Degradation_Products Acidic Conditions (e.g., Quench Step)

Caption: A potential degradation pathway of N-nitrosoglycine under acidic conditions.

References

  • Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods, 16(7), 595-602. [Link]

  • Bąchor, R., et al. (2014). The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides. Journal of Mass Spectrometry, 49(1), 43-49. [Link]

  • Deng, Y., et al. (2021). Hydrogen/deuterium exchange mass spectrometry in the world of small molecules. Mass Spectrometry Reviews, 40(5), 519-540. [Link]

  • Chalmers, M. J., et al. (2011). Probing protein ligand interactions by automated hydrogen/deuterium exchange mass spectrometry. Expert Review of Proteomics, 8(4), 447-461. [Link]

  • Koide, S., et al. (1995). Measurement of intrinsic exchange rates of amide protons in a 15N-labeled peptide. Journal of Biomolecular NMR, 6(3), 306-312. [Link]

  • Marciano, D. P., et al. (2014). HDX-MS guided drug discovery: small molecules and biopharmaceuticals. Current Opinion in Structural Biology, 28, 105-112. [Link]

  • Meng, Q., et al. (2023). A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. Biophysics Reports, 9(4), 311-320. [Link]

  • James, J., et al. (2022). Fundamentals of HDX-MS. Essays in Biochemistry, 66(5), 563-583. [Link]

  • Liepinsh, E., & Otting, G. (1996). Proton exchange rates from amino acid side chains--implications for image contrast. Magnetic Resonance in Medicine, 35(1), 30-42. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

  • Smith, R. M., & Martell, A. E. (1976). Critical stability constants. Springer. [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill. [Link]

  • Barchanska, H., et al. (2019). LC-MS/MS study of the degradation processes of nitisinone and its by-products. Journal of Pharmaceutical and Biomedical Analysis, 172, 28-36. [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Bioanalysis, 5(6), 635-638. [Link]

  • Pelupessy, P., et al. (2008). Exchange rate constants of invisible protons in proteins determined by NMR spectroscopy. ChemBioChem, 9(4), 537-542. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Nitrosamine impurities. [Link]

Sources

Assessing isotopic purity of N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(Methyl-d3)-N-nitrosoglycine (NDG-d3). This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven answers and troubleshooting protocols for the critical task of assessing isotopic purity.

Introduction: The Critical Role of Isotopic Purity

This compound is a stable isotope-labeled internal standard (SIL-IS) designed for use in quantitative bioanalysis by mass spectrometry (MS), typically LC-MS/MS. When quantifying an analyte, a SIL-IS is the ideal tool because it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, effectively correcting for variations during sample preparation and analysis.[1][2]

The accuracy of this quantification is directly dependent on the isotopic purity of the SIL-IS. An internal standard with low isotopic purity—meaning it contains significant amounts of the unlabeled analyte (d0) or partially labeled species (d1, d2)—can lead to an overestimation of the analyte's true concentration.[2][3] Therefore, rigorous verification of isotopic purity is a mandatory step in method validation and routine sample analysis to ensure data integrity and meet regulatory expectations.[3] For most applications, an isotopic enrichment of ≥98% is considered the minimum acceptable level.[4]

Frequently Asked Questions (FAQs)

Q1: What is the difference between chemical purity and isotopic purity?

A:

  • Chemical Purity refers to the percentage of a material that is the desired chemical compound, irrespective of its isotopic composition. Impurities are other chemical structures (e.g., starting materials, synthesis by-products).

  • Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the compound that contains the desired number of stable isotopes at the specified positions.[5] For NDG-d3, this is the percentage of molecules containing three deuterium atoms on the methyl group. Isotopic impurities are the same chemical compound but with a different number of deuterium atoms (e.g., NDG-d2, NDG-d1, and NDG-d0).[6]

Q2: Which analytical techniques are best for assessing the isotopic purity of NDG-d3?

A: The two primary and complementary techniques are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

  • Mass Spectrometry (MS): Provides a direct measurement of the relative abundance of different isotopologues (d0, d1, d2, d3) based on their mass-to-charge ratios. It is highly sensitive and is the most common method for routine purity checks.

  • NMR Spectroscopy: Primarily ¹H NMR is used to quantify the amount of residual, non-deuterated (d0) material by detecting the signal from the remaining CH ₃ protons. It is excellent for confirming the position of the labels and providing highly accurate quantification of the d0 impurity.[8]

Q3: What are the expected isotopic impurities in a batch of NDG-d3?

A: The most common isotopic impurities are the unlabeled N-Nitrosoglycine (NDG-d0) and the partially deuterated versions, N-(Methyl-d2)-N-nitrosoglycine (NDG-d2) and N-(Methyl-d1)-N-nitrosoglycine (NDG-d1). These arise from incomplete deuteration during the synthesis process. The presence of the unlabeled d0 species is often the most critical to quantify.[1]

Analytical Workflow & Method Selection

Choosing the right analytical approach is crucial for an efficient and accurate assessment. The following diagram outlines a general workflow for determining the isotopic purity of NDG-d3.

Isotopic Purity Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Calculation cluster_report Phase 4: Reporting start Receive NDG-d3 Lot prep Prepare Samples: 1. NDG-d3 (Test Sample) 2. NDG-d0 (Reference) 3. Blank (Solvent) start->prep method_select Choose Technique prep->method_select ms_acq LC-HRMS Data Acquisition method_select->ms_acq Routine Check Full Profile nmr_acq ¹H NMR Data Acquisition method_select->nmr_acq d0 Quant Position Check ms_process Extract Ion Chromatograms for d0, d1, d2, d3 ms_acq->ms_process nmr_process Integrate Residual CH₃ Signal vs. Internal Reference Signal nmr_acq->nmr_process ms_calc Calculate Peak Area Ratios & Correct for Natural Abundance ms_process->ms_calc report Final Isotopic Purity Report ms_calc->report nmr_calc Calculate % d0 Impurity nmr_process->nmr_calc nmr_calc->report

Caption: General workflow for assessing the isotopic purity of NDG-d3.

Troubleshooting Guide: Mass Spectrometry (MS) Analysis

Q: How do I set up an LC-HRMS method to accurately quantify all isotopologues (d0-d3) of N-Nitrosoglycine?

A: Cause: Inaccurate quantification often results from poor chromatographic separation, incorrect mass extraction windows, or using a mass spectrometer with insufficient resolution to distinguish isotopic peaks from matrix interferences.[9]

Solution: A validated LC-HRMS method is the gold standard. High-resolution instruments like a Q-Exactive or TOF are highly recommended.[9][10]

Table 1: Molecular Information and Expected m/z Values for NDG Isotopologues

Isotopologue Chemical Formula Monoisotopic Mass (Da) [M+H]⁺ m/z
NDG-d0 C₃H₆N₂O₃ 118.0378 119.0451
NDG-d1 C₃H₅D₁N₂O₃ 119.0441 120.0514
NDG-d2 C₃H₄D₂N₂O₃ 120.0504 121.0577

| NDG-d3 | C₃H₃D₃N₂O₃ | 121.0567 | 122.0640 |

Step-by-Step Protocol: LC-HRMS Isotopic Purity Assessment
  • Standard Preparation:

    • Prepare a 1 µg/mL solution of the NDG-d3 test sample.

    • Prepare a separate 1 µg/mL solution of a certified N-Nitrosoglycine (NDG-d0) reference standard. This is crucial for confirming retention time and fragmentation.

    • Use a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography (Example Conditions):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Expertise Note: The goal of chromatography is not to separate the isotopologues (they co-elute), but to separate them from any chemical impurities.

  • Mass Spectrometry (HRMS Full Scan):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-150.

    • Resolution: Set to ≥45,000 (FWHM). This is critical to resolve potential isobaric interferences.[9]

    • AGC Target / Max IT: Set to standard values for optimal signal-to-noise (e.g., 1e6 / 50 ms).

  • Data Acquisition Sequence:

    • Inject a solvent blank to ensure no carryover or system contamination.

    • Inject the NDG-d0 reference standard to confirm its retention time and mass.

    • Inject the NDG-d3 test sample (in triplicate for reproducibility).

  • Data Processing and Calculation:

    • From the NDG-d3 analysis, extract ion chromatograms (XICs) for the [M+H]⁺ ion of each isotopologue (m/z 119.0451, 120.0514, 121.0577, 122.0640). Use a narrow mass extraction window (e.g., ±5 ppm).

    • Integrate the peak area for each XIC.

    • Calculate the relative percentage of each isotopologue from its peak area.

    • Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100 .

    • Trustworthiness Note: For the highest accuracy, the contribution of the natural abundance of ¹³C and ¹⁵N from lower isotopologues to the signal of higher ones should be subtracted.[11] However, for a d3-labeled standard, this correction is often minor if the purity is high.

Q: My MS/MS spectrum is complex. How do I identify the characteristic fragment ions for NDG-d3?

A: Cause: N-nitroso compounds can exhibit several fragmentation pathways. Without a clear understanding of these, it's difficult to confirm the compound's identity or set up a specific Multiple Reaction Monitoring (MRM) assay.

Solution: The most characteristic fragmentation pathway for protonated nitrosamines is the neutral loss of the nitroso radical (•NO), corresponding to a loss of 30 Da.[12][13]

NDG_Fragmentation cluster_parent Parent Ion cluster_fragment Fragment Ion parent <<table><tr><tdcolspan='2'><b>NDG-d3 [M+H]⁺b>td>tr><tr><tdborder='1'sides='R'>Structuretd><tdborder='1'sides='L'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135572629&t=l' />td>tr><tr><tdcolspan='2'>m/z = 122.06td>tr>table>> fragment <<table><tr><tdcolspan='2'><b>Fragment [M+H-NO]⁺b>td>tr><tr><tdborder='1'sides='R'>Structuretd><tdborder='1'sides='L'>[CD₃-NH-CH₂-COOH]⁺td>tr><tr><tdcolspan='2'>m/z = 92.06td>tr>table>> parent->fragment  Collision-Induced Dissociation (CID)  -30 Da (Loss of •NO)

Caption: Characteristic MS/MS fragmentation of this compound.

Expertise Note: By analyzing the MS/MS spectrum of the NDG-d0 reference standard first (parent m/z 119.0 -> fragment m/z 89.0), you can confirm this fragmentation pathway. You should then observe the same 30 Da loss for your NDG-d3 compound (122.0 -> 92.0), which confirms its identity and the stability of the deuterium labels, as they are retained on the fragment ion.[2]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Analysis

Q: How do I use ¹H NMR to precisely quantify the unlabeled (d0) impurity in my NDG-d3 sample?

A: Cause: Mass spectrometry can sometimes struggle to quantify very low levels (<0.5%) of d0 impurity accurately. Quantitative ¹H NMR (qNMR) excels here because it directly measures the tiny residual proton signal from the unlabeled methyl group.

Solution: Use a high-field NMR spectrometer (≥400 MHz) and carefully controlled acquisition parameters to ensure the signal integration is directly proportional to the number of protons.[8]

Table 2: Key Acquisition Parameters for Quantitative ¹H NMR

Parameter Setting Rationale (Expertise & Trustworthiness)
Pulse Angle 30-45 degrees Avoids saturation, ensuring signal intensity is linear.
Relaxation Delay (D1) ≥ 5 x T₁ CRITICAL: Must be at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation for accurate quantification. A value of 30-60 seconds is a safe starting point.
Number of Scans (NS) ≥ 64 Sufficient scans are needed to achieve a high signal-to-noise ratio for the small impurity peak.
Spectral Width ~16 ppm Standard width covering all expected proton signals.

| Acquisition Time | ~4 seconds | Provides adequate digital resolution. |

Step-by-Step Protocol: qNMR for d0 Impurity
  • Sample Preparation:

    • Accurately weigh ~15 mg of the NDG-d3 sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent does not have peaks that overlap with the analyte signals.[8]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters outlined in Table 2 on a ≥400 MHz spectrometer.

  • Data Processing:

    • Apply standard Fourier transformation and phase correction.

    • Carefully integrate the following two signals:

      • Impurity Signal (Area_Impurity): The small singlet corresponding to the residual CH ₃-N protons of the NDG-d0 impurity (expected around 3.0-3.2 ppm).

      • Reference Signal (Area_Reference): A well-resolved, non-deuterated signal within the molecule, such as the methylene (-CH₂-) protons (expected around 4.1-4.3 ppm).

  • Calculation:

    • The calculation normalizes the impurity signal against the stable reference signal within the same molecule.

    • d0 Impurity (%) = [ (Area_Impurity / 3) / (Area_Reference / 2) ] x 100

    • Causality Explanation: We divide Area_Impurity by 3 because it represents three protons (CH₃). We divide Area_Reference by 2 because it represents two protons (CH₂). This normalization allows for a direct molar ratio comparison, providing the percentage of the d0 species in the d3 material.

By combining these MS and NMR approaches, researchers can build a comprehensive and highly confident profile of the isotopic purity of their this compound standard, ensuring the generation of accurate and reliable quantitative data.

References

  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
  • Chahrour, O., et al. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds. ResearchGate.
  • Lijinsky, W., et al. (1975). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory.
  • Almac Group. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 405-414.
  • Polymers and Mass Spectrometry YouTube Channel. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Rainey, W. T., et al. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Wikipedia contributors. (2023). Isotopic analysis by nuclear magnetic resonance. Wikipedia.
  • BenchChem. (n.d.). A Researcher's Guide to Isotopically Labeled Internal Standards in Preclinical Studies: Regulatory Requirements and Performance.
  • Schroll, G., et al. (1969). Some Aspects of the Mass Spectra of N-Nitrosamines. Acta Chemica Scandinavica, 23, 226-234.
  • Zhao, Y., et al. (2009). Identification of N-Nitrosamines in Treated Drinking Water Using Nanoelectrospray Ionization High-Field Asymmetric Waveform Ion Mobility Spectrometry with Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 81(5), 1783-1791.
  • Alfa Chemistry. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
  • BenchChem. (n.d.). A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry.
  • Farré, M. J., et al. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10(30), 3701-3709.
  • Fan, T. W-M., et al. (2016). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy, 94-95, 1-25.
  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.

Sources

Technical Support Center: Prevention of N-Nitrosamine Cross-Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of N-Nitrosamines

The detection of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry.[1][2] Classified as probable human carcinogens, their presence, even at trace levels, is a major safety concern, leading to widespread recalls and heightened regulatory scrutiny.[1][2][3] For laboratory professionals, ensuring the accuracy of N-nitrosamine analysis is paramount. The low detection levels required (often in the parts-per-billion range) make these analyses highly susceptible to cross-contamination, which can lead to false-positive results, unnecessary investigations, and delays in development.

This guide provides a comprehensive, science-backed framework for preventing, troubleshooting, and understanding N-nitrosamine cross-contamination in a laboratory setting. It is designed for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.

Section 1: Fundamental Principles of N-Nitrosamine Contamination

Understanding the "how" and "why" of contamination is the first step toward prevention. N-nitrosamines are not ubiquitous environmental contaminants; their presence in a lab is typically linked to specific sources and pathways.

1.1 Primary Sources of Laboratory Contamination

Cross-contamination can originate from various points in the analytical workflow:

  • High-Concentration Standards: The most significant risk comes from the N-nitrosamine reference standards themselves. Stock solutions, often at ppm or higher concentrations, can easily contaminate glassware, pipette tips, and instrument components.

  • Contaminated Reagents and Solvents: Solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines, which are precursors to nitrosamines.[4][5][6] Recovered or recycled solvents may also introduce these impurities if not properly purified.[7][8][9]

  • Shared Laboratory Equipment: Using the same glassware, spatulas, or sonicator baths for both high-concentration standard preparation and low-level sample analysis is a direct route for contamination.

  • Analytical Instrumentation: Autosamplers, injection ports, and transfer lines, particularly in GC-MS systems, can retain nitrosamines from previous analyses, leading to carryover in subsequent runs.

  • Environmental & Consumable Factors: While less common, certain laboratory consumables like plasticware or rubber septa have been identified as potential sources of leachable nitrosamines.[4][10]

1.2 The Mechanism of Carryover

N-nitrosamines, particularly the smaller, more volatile compounds like N-nitrosodimethylamine (NDMA), can adhere to active sites on glass and metal surfaces. When a "clean" sample or solvent is introduced, these adsorbed molecules can desorb and be carried into the analytical stream, resulting in a false-positive signal.

Section 2: Preventative Measures & Best Practices

A proactive and systematic approach is the most effective strategy for preventing cross-contamination.

2.1 Segregation: The Cornerstone of Control

Physical separation of high-concentration and low-concentration work is non-negotiable.

  • Dedicated Glassware: Maintain separate, clearly labeled sets of glassware for:

    • High-concentration stock standard preparation.

    • Intermediate dilutions.

    • Sample preparation and analysis.

  • Dedicated Consumables: Use separate sets of micropipettes, spatulas, and weighing papers for handling pure standards versus samples.

  • Spatial Separation: If possible, prepare high-concentration stock standards in a different laboratory or, at a minimum, in a designated fume hood separate from where sample preparation occurs.

2.2 Rigorous Cleaning Protocols

Standard glassware cleaning procedures are often insufficient for trace-level nitrosamine analysis. A multi-step, validated cleaning process is essential.

Experimental Protocol: Validated Glassware Cleaning for Trace N-Nitrosamine Analysis
  • Initial Decontamination: Immediately after use, rinse glassware three times with a compatible organic solvent (e.g., methanol or acetonitrile) to remove the bulk of the residue.

  • Detergent Wash: Submerge and scrub the glassware with a hot, 1-2% solution of a phosphate-free laboratory detergent.[11][12]

  • Tap Water Rinse: Thoroughly rinse the glassware with hot tap water to remove all detergent.

  • Acid Soak (Critical Step): Submerge the glassware in a dilute nitric acid (0.5%) or hydrochloric acid (10%) solution and allow it to soak for a minimum of 8 hours, or overnight.[11][13] This step is crucial for removing adsorbed organic residues.

  • Final Rinses:

    • Rinse profusely (at least 4 times) with purified water (e.g., RODI water).[13]

    • Perform a final rinse (at least 5 times) with high-purity, LC-MS grade water or the primary solvent used in your analysis.[13]

  • Drying and Storage: Dry the glassware in an oven at a high temperature or air-dry in a clean environment (e.g., a dedicated fume hood).[14] Once dry, immediately cover openings with clean aluminum foil and store in a designated "ultra-clean" cabinet.

2.3 Verification of Cleanliness

Trustworthiness in your protocol comes from self-validation.

  • Solvent Blank Test: After cleaning, rinse a representative piece of glassware (e.g., a volumetric flask) with your analytical solvent. Analyze this solvent as a sample. The absence of nitrosamine peaks confirms the efficacy of your cleaning procedure.

G A Used Glassware (Post-Analysis) B Step 1: Initial Solvent Rinse A->B C Step 2: Detergent Wash (Phosphate-Free) B->C D Step 3: Tap Water Rinse C->D E Step 4: Acid Soak (e.g., 0.5% Nitric Acid, >8h) D->E F Step 5: Purified & High-Purity Solvent Rinses E->F G Step 6: Dry & Store (Covered) F->G H Verification: Solvent Blank Test (Rinse & Analyze) G->H I Nitrosamines Detected? H->I J FAIL: Review & Repeat Cleaning Protocol I->J Yes K PASS: Glassware is Ready for Use I->K No J->B

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: I'm seeing a consistent N-nitrosamine peak in my solvent blanks and negative controls. What is the most likely cause?

A1: This is a classic sign of system contamination, most often carryover from a previous analysis.

  • Immediate Action: Start by flushing your analytical system (LC or GC) with a strong solvent. For LC-MS, a high-organic mobile phase is a good start. For GC-MS, bake out the injector and column at a high temperature (within the column's limits).

  • Causality Check: The most probable source is the autosampler syringe or injection port. High-concentration standards analyzed previously can create a persistent source of contamination that bleeds into subsequent runs.

  • Troubleshooting Steps:

    • Isolate the Source: Replace the injection port liner and septum (for GC). Run a blank. If the peak persists, the contamination is likely further down the system.

    • Syringe Cleaning: Implement a rigorous needle wash protocol in your sequence, using multiple solvents if necessary. Consider a dedicated "wash" vial containing a strong solvent in your sequence tray.

    • Column Contamination: If the above steps fail, the front end of the analytical column may be contaminated. In some cases, trimming a small portion (e.g., 10-20 cm) from the column inlet (for GC) can resolve the issue.

Q2: My blanks are clean, but I'm getting sporadic, random hits of N-nitrosamines in my samples. What should I investigate?

A2: Sporadic hits often point to an intermittent contamination event during sample preparation rather than persistent system contamination.

  • Causality Check: This pattern suggests that the contamination is being introduced to individual vials or samples. The likely culprits are contaminated pipette tips, glassware that was not properly cleaned, or a contaminated solvent/reagent used for that specific batch.

  • Troubleshooting Steps:

    • Review Procedures: Carefully observe the analyst's technique. Are they using the correct, dedicated equipment? Is there any chance of an accidental mix-up of glassware?

    • Pipette Tip Analysis: A known issue is the rinsing of pipette tips to minimize contamination.[14] Ensure that the rinsing solvent is itself free of nitrosamines.

    • Reagent Blanks: Prepare a "reagent blank" that goes through the entire sample preparation process but without the sample matrix. If this blank shows contamination, one of your reagents is the source.

    • Solvent Integrity: Open a fresh bottle of all solvents and reagents used in the sample preparation and re-analyze. Contamination of shared stock solutions is a common cause.[4]

Q3: Can my sample preparation method itself create N-nitrosamines?

A3: Yes, this is a critical consideration. The in-situ formation of N-nitrosamines during sample prep can lead to erroneously high results.[10]

  • Causality Check: N-nitrosamine formation requires a nitrosating agent (like nitrite) and a secondary or tertiary amine, often under acidic or high-temperature conditions.[8][10][15]

  • Prevention & Troubleshooting:

    • Assess Your Matrix: Does your drug product or API contain secondary or tertiary amines? Do any of your excipients contain nitrites?[5]

    • Control pH: Avoid highly acidic conditions during sample preparation if the above precursors are present.

    • Avoid Excessive Heat: High temperatures can accelerate the nitrosation reaction.[10] If a heating step is necessary, evaluate if it contributes to N-nitrosamine formation by running a control sample without heat.

    • Use of Inhibitors: In some cases, quenching agents like ascorbic acid or ammonium sulfamate can be added to the sample preparation workflow to inhibit the nitrosation reaction. This must be carefully validated to ensure it does not interfere with the analysis.

Data Summary: Common Contamination Sources and Mitigation Strategies
Contamination SourceCommon CausePrimary Mitigation StrategyVerification Method
System Carryover High-concentration standards adsorbing to injection port/syringe.Implement rigorous autosampler needle wash; regular injector maintenance.Consistent, clean solvent blanks.
Glassware Inadequate cleaning; sharing with high-concentration work.Dedicated glassware and a validated, multi-step acid-soak cleaning protocol.Glassware rinse test (solvent blank).
Reagents/Solvents Impurities in purchased materials; degradation of solvents (e.g., DMF).[5]Source high-purity solvents; test new lots; avoid long-term storage of amine-containing solvents.Reagent blank analysis.
In-Situ Formation Presence of amine precursors and nitrites in the sample matrix.[5][10]Control pH and temperature during sample prep; use of inhibitors if validated.Spike recovery experiments with and without precursors.
Consumables Accidental use of contaminated pipette tips or vials.Use dedicated consumables; rinse tips with clean solvent.[14]Analysis of sporadic vs. consistent contamination patterns.

Section 4: Advanced Topics & FAQs

Q4: Are there specific types of lab equipment I should be extra cautious with?

A4: Yes. Sonicator baths are a frequently overlooked source of cross-contamination. If a vial containing a high-concentration standard leaks or breaks in the bath, the entire bath water becomes a contamination source for every subsequent item placed within it. It is highly recommended to dedicate a sonicator for cleaning purposes only, separate from one used for sample preparation.

Q5: How should I handle N-nitrosamine reference standards to minimize risk?

A5: Handle them as you would any highly potent compound.

  • Storage: Store stock solutions and neat materials in a designated, clearly labeled area, separate from all other reagents.

  • Preparation: Prepare stock solutions in a dedicated fume hood.

  • Dilutions: Perform serial dilutions carefully, using dedicated pipettes and glassware for each step. Never "go back" with a pipette tip from a lower concentration to a higher one.

G Start Nitrosamine Peak Detected in Blank or Sample Q1 Is the peak present consistently in ALL blanks? Start->Q1 A1 System Carryover (Injector, Syringe, Column) Q1->A1 Yes Q2 Is the peak sporadic and random in samples? Q1->Q2 No A1_Sol Action: Flush system, replace injector liner/septum, enhance needle wash. A1->A1_Sol End Problem Resolved A1_Sol->End A2 Sample Prep Contamination (Glassware, Pipette, Reagent) Q2->A2 Yes Q3 Does the peak intensity increase with sample prep (e.g., heating)? Q2->Q3 No A2_Sol Action: Check dedicated equipment use, analyze reagent blank, use fresh solvents. A2->A2_Sol A2_Sol->End A3 In-Situ Formation (Precursors in Matrix) Q3->A3 Yes Q3->End No A3_Sol Action: Assess matrix for amines/nitrites, control pH and temperature, consider inhibitors. A3->A3_Sol A3_Sol->End

References

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • 5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass Laboratories. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. LinkedIn. [Link]

  • Nitrosamine impurities. European Medicines Agency. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Cleaning procedure for glassware used in the analysis of nitrosamines for LC-MS/MS. Chromatography Forum. [Link]

  • General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. [Link]

  • Workflows for Quality risk management of nitrosamine risks in medicines. European Federation of Pharmaceutical Industries and Associations (EFPIA). [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. [Link]

  • FDA extends deadline for nitrosamine testing submissions. Regulatory Affairs Professionals Society (RAPS). [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Laboratory Glassware Cleaning and Storage. University of Wisconsin-Milwaukee. [Link]

  • Nitrosamine impurities. Heads of Medicines Agencies (HMA). [Link]

  • GMP 7 Cleaning Glassware. NIST. [Link]

  • Overview of US FDA guidance: “Control of Nitrosamine Impurities in Human Drugs”. FDA. [Link]

  • Moving forward with N-nitrosamine analysis. Manufacturing Chemist. [Link]

  • Usp 1469 Nitrosamine Impurities. Scribd. [Link]

  • Nitrosamine Impurities Testing. Chromak Research. [Link]

Sources

Technical Support Center: Minimizing Analyte Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for analyte stability. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of analyte degradation during sample preparation. Unchecked, this degradation can compromise the integrity of your data, leading to inaccurate quantification, misinterpretation of results, and ultimately, the failure of entire studies.

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering not just protocols but the scientific reasoning that underpins them. Our goal is to empower you with the knowledge to create self-validating systems that ensure the stability and reliability of your analytes from collection to analysis.

Section 1: Enzymatic Degradation - The Silent Saboteur

Enzymatic degradation is one of the most rapid and pervasive threats to analyte integrity, particularly for proteins and phosphorylated molecules. Upon cell lysis, degradative enzymes like proteases and phosphatases, which are normally compartmentalized, are released and can quickly compromise your target analytes.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple lower molecular weight bands on my Western blot or getting a lower than expected yield for my target protein. What's happening?

A: This is a classic sign of proteolysis, the breakdown of proteins by enzymes called proteases.[2] When you lyse cells or tissues, you disrupt the natural cellular compartments that keep proteases in check.[3] Once liberated, these enzymes can rapidly degrade your protein of interest, leading to fragmentation (lower molecular weight bands) or complete loss, resulting in low yields. There are several classes of proteases, including serine, cysteine, aspartic, and metalloproteases, each with a different mechanism of action.[4]

Q2: My analysis of a signaling pathway is showing inconsistent phosphorylation states. Could this be a sample preparation issue?

A: Absolutely. This issue points towards the activity of phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins, a process called dephosphorylation.[1] If you are studying the activation state of a protein, which is often regulated by phosphorylation, uncontrolled phosphatase activity during sample prep can reverse this modification, giving you a false negative or an underestimation of the protein's activation.[5] Like proteases, phosphatases are released during cell lysis and can quickly alter the phosphorylation status of your target analytes.[6]

Q3: What is a "protease and phosphatase inhibitor cocktail," and why is it necessary?

A: An inhibitor cocktail is a mixture of several different chemical compounds that block the activity of a broad range of proteases and phosphatases.[6] Since no single inhibitor is effective against all types of these enzymes, a "cocktail" approach is essential for comprehensive protection.[3] These cocktails contain a blend of inhibitors that target different classes of proteases (e.g., serine, cysteine, metallo-) and phosphatases (e.g., serine/threonine, tyrosine).[1][6] Using a pre-made, optimized cocktail ensures that you are defending your analyte against a wide spectrum of enzymatic threats from the moment of lysis.[7]

Troubleshooting Guide: Unexpectedly Low Analyte Concentrations

Issue: Your protein of interest is consistently yielding lower than expected concentrations, or you are observing significant sample-to-sample variability.

Potential Cause Troubleshooting Action & Rationale
Ineffective Protease Inhibition 1. Add Inhibitors Immediately: Add the protease inhibitor cocktail to your lysis buffer immediately before use.[2] Some inhibitors, like PMSF, are unstable in aqueous solutions and lose effectiveness over time. 2. Ensure Thorough Mixing: Vortex the lysis buffer with the inhibitor cocktail right before adding it to your sample to ensure a homogenous distribution of the inhibitors. 3. Use on Ice: Perform all lysis and extraction steps on ice or at 4°C.[2] Low temperatures slow down the activity of any remaining proteases.
Insufficient Inhibitor Concentration 1. Follow Manufacturer's Recommendations: Start with the recommended concentration (e.g., 1X). 2. Optimize for Your Sample: For tissues known to have high proteolytic activity (e.g., pancreas), you may need to increase the concentration to 2X or higher.[7] 3. Re-add Inhibitors: For lengthy purification protocols, consider adding fresh inhibitors at critical steps to counteract their potential degradation.[2]
Incomplete Lysis 1. Choose the Right Lysis Method: Ensure your lysis method (e.g., sonication, bead beating, detergent-based) is effective for your cell or tissue type. Incomplete lysis can lead to lower protein release. 2. Monitor Lysis Efficiency: Check for complete lysis under a microscope or by measuring total protein concentration in the lysate.
Analyte Precipitation 1. Check Buffer Composition: High salt concentrations (like KCl) can sometimes cause precipitation.[8] Consider replacing KCl with NaCl. 2. Gentle Denaturation for Membrane Proteins: Membrane proteins can aggregate when boiled at 95°C. Try a milder denaturation at 37°C for 30-60 minutes.[8]
Protocol: Effective Use of Protease and Phosphatase Inhibitor Cocktails

This protocol outlines the critical steps for ensuring the efficacy of inhibitor cocktails during routine cell lysis.

Materials:

  • Lysis Buffer (appropriate for your application, e.g., RIPA, NP-40)

  • Protease and Phosphatase Inhibitor Cocktail (commercially available or prepared in-house)

  • Ice bucket

  • Chilled centrifuge

Procedure:

  • Pre-chill all reagents and equipment: Place your lysis buffer, tubes, and centrifuge on ice or in a cold room (4°C). This is a critical first line of defense against enzymatic activity.[9]

  • Prepare fresh working solutions: Immediately before starting the lysis procedure, add the inhibitor cocktail to the required volume of lysis buffer to achieve the desired final concentration (typically 1X).[2]

    • Causality Check: Many inhibitors have short half-lives in aqueous solutions. Adding them at the last moment ensures maximum potency when they first encounter the liberated proteases and phosphatases.

  • Mix thoroughly: Gently vortex or invert the lysis buffer containing the inhibitors to ensure complete and uniform distribution.

  • Perform cell lysis: Add the inhibitor-containing lysis buffer to your cell pellet or tissue sample on ice. Proceed with your chosen lysis method (e.g., incubation, sonication, homogenization).

    • Self-Validating Step: The inhibitors are now present at the point of enzyme release, immediately inactivating them and preserving the integrity of the target analytes.[1]

  • Maintain cold temperatures: Throughout the entire sample preparation process, keep the samples on ice as much as possible to continuously suppress enzymatic activity.

  • Clarify the lysate: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant: Carefully transfer the clear supernatant, which contains your protected proteins, to a fresh, pre-chilled tube for downstream analysis or storage.

Data Summary Table: Common Protease and Phosphatase Inhibitors

The following table details common inhibitors, their targets, and typical working concentrations, providing a basis for understanding the composition of commercial cocktails or for creating your own.

InhibitorTarget ClassTypeTypical Working Conc.
AEBSF Serine proteasesIrreversible0.2 to 1.0 mM
Aprotinin Serine proteasesReversible100 to 200 nM
Bestatin AminopeptidasesReversible1 to 10 µM
E-64 Cysteine proteasesIrreversible1 to 20 µM
EDTA MetalloproteasesReversible2 to 10 mM
Leupeptin Serine and cysteine proteasesReversible10 to 100 µM
Pepstatin A Aspartic acid proteasesReversible1 to 20 µM
PMSF Serine proteasesReversible0.1 to 1.0 mM
Sodium Fluoride Ser/Thr and acidic phosphatasesIrreversible1 to 20 mM
Sodium Orthovanadate Tyr and alkaline phosphatasesIrreversible1 to 100 mM
β-Glycerophosphate Ser/Thr phosphatasesReversible1 to 100 mM
Sodium Pyrophosphate Ser/Thr phosphatasesIrreversible1 to 100 mM

Table data compiled from multiple sources.[3]

Visualization of the Workflow

The following diagram illustrates the critical points for intervention to prevent enzymatic degradation during a typical sample preparation workflow.

G cluster_0 Sample Preparation Workflow Sample Cell Pellet / Tissue Lysis Add Lysis Buffer + Inhibitor Cocktail Sample->Lysis Critical Step: Add inhibitors BEFORE lysis Homogenize Homogenization / Lysis (On Ice) Lysis->Homogenize Immediate Action Centrifuge Clarification by Centrifugation (4°C) Homogenize->Centrifuge Proteases Proteases Phosphatases Phosphatases Supernatant Collect Supernatant (Protected Lysate) Centrifuge->Supernatant Downstream Downstream Application (e.g., Western Blot, MS) Supernatant->Downstream

Caption: Workflow for preventing enzymatic degradation.

Section 2: The Impact of Temperature - A Double-Edged Sword

Temperature is a critical parameter in sample preparation that can either be a powerful tool for preservation or a significant driver of degradation. While heat is sometimes used for denaturation, excessive or uncontrolled heat during processing steps like homogenization can accelerate enzymatic reactions and lead to the degradation of thermosensitive analytes.[10]

Frequently Asked Questions (FAQs)

Q1: Why is working on ice so important?

A: Working on ice or at 4°C is a fundamental practice to minimize enzymatic activity.[2] Most enzymes, including proteases and phosphatases, have optimal temperature ranges that are significantly higher than 0-4°C. By keeping your samples cold, you drastically slow down the rate of these enzymatic reactions, providing a crucial window to lyse your cells and extract your analytes before significant degradation occurs.[9]

Q2: My homogenization process generates a lot of heat. Is this a problem?

A: Yes, this can be a major problem. Mechanical homogenization methods, such as sonication or bead beating, can generate significant frictional heat.[10][11] This temperature increase can counteract your efforts to keep the sample cold, accelerating the very enzymatic degradation you are trying to prevent. Furthermore, some analytes are inherently heat-labile and can be directly denatured or degraded by high temperatures.[12]

Q3: Are there alternatives to constant ice baths during homogenization?

A: While ice baths are standard, for high-energy homogenization or processing of many samples, more advanced cooling systems can be beneficial. Some modern homogenizers have integrated cooling systems that use dry ice or liquid nitrogen to maintain a constant low temperature, often around 4°C, throughout the process.[10] These active cooling systems can be more effective and consistent than passive cooling in an ice bucket.[10]

Troubleshooting Guide: Inconsistent Results and Suspected Thermal Degradation

Issue: You observe high variability between samples, especially those processed at the beginning versus the end of a long batch run. This may indicate thermal degradation due to samples warming up over time.

Potential Cause Troubleshooting Action & Rationale
Sample Warming During Homogenization 1. Process in Bursts: For sonication, use short bursts (e.g., 10-15 seconds) followed by a cooling period on ice (e.g., 30-60 seconds). This prevents heat buildup. 2. Pre-cool Equipment: Ensure any parts of the homogenizer that contact the sample tube are pre-chilled. 3. Use a Cooling System: If available, use a homogenizer with an active cooling feature to maintain a stable low temperature.[10]
Samples Thawing Unevenly 1. Thaw on Ice: Always thaw frozen samples on ice rather than at room temperature or in a warm water bath. This provides a slow, controlled temperature increase. 2. Ensure Complete Thawing Before Processing: Incompletely thawed samples can lead to inefficient lysis and inconsistent results.
Extended Time at Room Temperature 1. Minimize Bench Time: Plan your workflow to minimize the time samples spend at room temperature.[13] Prepare all buffers and label all tubes in advance. 2. Use Cold Racks: Work with samples in pre-chilled tube racks to help maintain their low temperature while on the bench.
Protocol: Best Practices for Maintaining a Cold Chain

This protocol provides a step-by-step guide to establishing and maintaining a robust cold chain from sample retrieval to the final extract.

Materials:

  • Ice bucket filled with crushed ice

  • Pre-chilled (-20°C or -80°C) metal tube racks

  • Refrigerated centrifuge (set to 4°C)

  • Freezer (-20°C or -80°C) for storage

Procedure:

  • Preparation: Before retrieving your samples, ensure your ice bucket is full, your centrifuge is pre-cooled to 4°C, and all necessary buffers and solutions are on ice.

  • Sample Thawing: Retrieve frozen samples and immediately place them on ice to thaw. Avoid thawing at room temperature.

    • Causality Check: Slow, controlled thawing on ice prevents a rapid spike in temperature that could activate dormant enzymes.

  • Lysis and Homogenization: Perform all lysis and homogenization steps with the sample tube immersed in an ice bath. If using a high-energy method like sonication, use short pulses and allow the sample to cool on ice between pulses.

    • Self-Validating Step: By actively managing the temperature during the most disruptive phases of sample prep, you are directly counteracting the primary driver of enzymatic degradation.

  • Centrifugation: Use a refrigerated centrifuge set to 4°C for all centrifugation steps.

  • Analyte Handling: After clarification, keep the lysate-containing tubes on ice while aliquoting or preparing for the next step.

  • Storage: For short-term storage (hours), keep the samples at 4°C. For long-term storage, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to -80°C.

    • Causality Check: Snap-freezing prevents the formation of large ice crystals that can damage protein structures and minimizes the time spent in the -5°C to -15°C range where some enzymes can still be active.

Visualization of Temperature Control Strategies

This decision tree helps in selecting the appropriate temperature control strategy based on the sample type and processing method.

G Start Start: Choose Temperature Strategy Method Homogenization Method? Start->Method LowEnergy Low Energy (e.g., Dounce, Detergent Lysis) Method->LowEnergy Low HighEnergy High Energy (e.g., Sonication, Bead Beating) Method->HighEnergy High IceBath Standard Protocol: Work on Ice LowEnergy->IceBath Pulsing Pulse & Cool Strategy: Short bursts, cool on ice HighEnergy->Pulsing If no active cooling ActiveCooling Active Cooling System: Use integrated cooling (Dry Ice / LN2) HighEnergy->ActiveCooling If available

Caption: Decision tree for temperature control.

Section 3: Chemical Degradation - Beyond the Enzymes

Beyond enzymatic threats, analytes are susceptible to chemical degradation from factors inherent to the sample matrix and buffer environment. Key drivers include pH-induced hydrolysis, oxidation, and photodegradation. Understanding and controlling these factors is crucial for maintaining the chemical integrity of your analytes.

Frequently Asked Questions (FAQs)

Q1: How can the pH of my buffer affect my analyte?

A: The pH of your solution can profoundly impact analyte stability through several mechanisms.[14] For protein analytes, extreme pH values can lead to denaturation, causing them to unfold and lose their function. Furthermore, many chemical reactions, such as hydrolysis (the breakdown of a compound by reaction with water), are catalyzed by acidic or basic conditions.[14] This is particularly relevant for small molecule drugs, which may have functional groups susceptible to acid or base-catalyzed hydrolysis.

Q2: I'm seeing unexpected modifications or adducts in my mass spectrometry data. What could be the cause?

A: This often points to oxidative degradation. Oxidation is a chemical process that can be initiated by exposure to oxygen, metal ions, or light, leading to the formation of reactive oxygen species (ROS). These ROS can then react with your analyte, leading to the formation of oxides, hydroxylated species, or other adducts that are detectable by mass spectrometry. This can be a significant issue for analytes with susceptible functional groups, such as thiols, phenols, and indoles.[12]

Q3: Are there any other common causes of non-enzymatic degradation?

A: Yes, photodegradation can be a concern for light-sensitive compounds.[12] Exposure to light, particularly UV light from fluorescent room lighting, can provide the energy to initiate degradative chemical reactions.[15] This is a well-known issue for certain vitamins, porphyrins, and a variety of pharmaceutical compounds.

Troubleshooting Guide: Analyte Instability and Chemical Degradation

Issue: You are experiencing analyte loss, precipitation, or the appearance of unknown peaks in your chromatogram, and you have already addressed enzymatic degradation.

Potential Cause Troubleshooting Action & Rationale
Inappropriate Buffer pH 1. Choose a Buffer with the Right pKa: Select a buffer whose pKa is close to the desired pH of your solution to ensure maximum buffering capacity. 2. Verify pH After Additions: Always check and adjust the pH of your final lysis buffer after adding all components, as some reagents can alter the pH. 3. Consider Analyte pI: For proteins, working at a pH away from their isoelectric point (pI) can help maintain solubility and prevent precipitation.
Oxidative Damage 1. Add Antioxidants: Include antioxidants like dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers to protect thiol groups. Ascorbic acid can also be used as a general antioxidant. 2. Use Chelating Agents: Add EDTA to your buffer.[4] By chelating metal ions (like Fe²⁺ or Cu²⁺), EDTA prevents them from catalyzing the formation of reactive oxygen species. 3. Degas Buffers: For highly sensitive analytes, degassing your buffers by sparging with nitrogen or argon can remove dissolved oxygen.
Photodegradation 1. Use Amber Tubes: Protect your samples from light by using amber-colored microcentrifuge tubes or by wrapping clear tubes in aluminum foil.[15] 2. Minimize Light Exposure: Turn off unnecessary overhead lights and work in a shaded area of the lab when handling highly light-sensitive compounds.
Protocol: Selecting and Preparing a Stable Buffer System

This protocol provides guidance on choosing and preparing a buffer that will protect your analyte from pH-induced degradation.

Materials:

  • Appropriate buffering agent (e.g., Tris, HEPES, PBS)

  • Deionized water

  • Calibrated pH meter

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Stir plate and stir bar

Procedure:

  • Determine the Optimal pH: Research the known stability profile of your analyte or a similar class of molecules to determine the optimal pH range. For proteins, a pH between 6.5 and 8.5 is often a safe starting point.

  • Select an Appropriate Buffer: Choose a buffering agent with a pKa value within one pH unit of your target pH. This ensures the buffer can effectively resist changes in pH.

    • Causality Check: A buffer is most effective at its pKa. Operating too far from this value will result in poor buffering capacity and leave your analyte vulnerable to pH shifts.

  • Prepare the Buffer: Dissolve the buffering agent in about 80% of the final volume of deionized water.

  • Add Other Components: Add any other salts (e.g., NaCl) or reagents required for your lysis buffer.

  • Adjust the pH: Place the beaker on a stir plate and use a calibrated pH meter to monitor the pH. Slowly add a concentrated acid or base dropwise to adjust the pH to the desired value.

    • Self-Validating Step: By calibrating your pH meter and carefully adjusting the pH, you are creating a defined and controlled chemical environment for your analyte.

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume.

  • Store Appropriately: Store the buffer at 4°C. For long-term storage, consider sterile filtering the buffer to prevent microbial growth, which can alter pH and degrade analytes.

Data Summary Table: Common Biological Buffers
BufferpKa at 25°CUseful pH RangeNotes
MES 6.155.5 - 6.7Good's buffer, does not chelate most metal ions.
PIPES 6.766.1 - 7.5Good's buffer, often used in cell culture media.
HEPES 7.486.8 - 8.2Commonly used in cell culture and protein work.
Tris 8.067.5 - 9.0Very common, but pH is temperature-dependent.
Phosphate (PBS) 7.206.5 - 7.5Mimics physiological conditions, can inhibit some enzymes.
CHES 9.308.6 - 10.0Useful for higher pH applications.
Visualization of Degradation Pathways

This diagram illustrates the primary pathways of analyte degradation that must be controlled during sample preparation.

G cluster_0 Degradation Pathways cluster_1 Preventive Measures Analyte Target Analyte Enzymatic Enzymatic (Proteases, Phosphatases) Analyte->Enzymatic Thermal Thermal (Heat-induced) Analyte->Thermal Chemical Chemical (pH, Oxidation, Light) Analyte->Chemical Degraded Degraded Analyte (Loss of Signal / Integrity) Enzymatic->Degraded Thermal->Degraded Chemical->Degraded Inhibitors Inhibitor Cocktails Inhibitors->Enzymatic Blocks ColdChain Cold Chain (4°C) ColdChain->Enzymatic Slows ColdChain->Thermal Prevents BufferControl Buffer Control (pH, Antioxidants) BufferControl->Chemical Stabilizes

Caption: A holistic view of analyte degradation pathways.

References

  • G-Biosciences. (2020, April 14). Why Do I Need a Cocktail for Proteases and Phosphatases?. G-Biosciences. [Link]

  • Biocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. Biocompare. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • ResearchGate. (2015, February 25). What could be the reason for protein degradation during sample preparation?. ResearchGate. [Link]

  • Cleveland Clinic. Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • ResearchGate. (2019, November 14). Troubleshooting of incomplete protein expression - what should I try?. ResearchGate. [Link]

  • Bio-Rad Laboratories. (2015, June 26). Four Tips for Minimizing Protein Degradation During Sample Preparation. YouTube. [Link]

  • The Scientist. Optimizing Sample Homogenization. The Scientist. [Link]

  • STEMart. Forced Degradation Studies. STEMart. [Link]

  • Wikipedia. Protease inhibitor (pharmacology). Wikipedia. [Link]

  • Biocompare. Phosphatase Inhibitors. Biocompare. [Link]

  • Arrow@TU Dublin. Avoiding Proteolysis During Protein Purification. Arrow@TU Dublin. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • National Center for Biotechnology Information. (2017, September 1). Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2013, November 14). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • G-Biosciences. (2016, August 1). How to protect proteins during protein extraction. G-Biosciences. [Link]

  • ResearchGate. (2025, August 7). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. [Link]

  • OMNI International. (2025, January 6). How to Reduce Sample Contamination. OMNI International Blog. [Link]

  • PubMed Central. (2023, March 14). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. [Link]

  • OPS Diagnostics. (2005, June 13). Guide to the Disruption of Biological Samples – 2012. [Link]

  • PNAS. Protein phosphatase 1 regulation by inhibitors and targeting subunits. [Link]

  • National Center for Biotechnology Information. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. [Link]

  • Medical News Today. Protease inhibitors: How they work, types, and side effects. [Link]

  • G-Biosciences. Protease and Phosphatase Inhibitors and Proteases Guide. [Link]

  • National Center for Biotechnology Information. Protecting Enzymes from Stress-Induced Inactivation. [Link]

Sources

Technical Support Center: Optimizing MS Parameters for N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS/MS analysis of N-(Methyl-d3)-N-nitrosoglycine. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this deuterated internal standard. As a small, polar, and potentially labile molecule, this compound presents unique analytical challenges. This guide provides field-proven insights, systematic troubleshooting, and detailed protocols to help you develop a robust, sensitive, and reliable analytical method.

Compound Overview: this compound

This compound (d3-MNG) is the stable isotope-labeled internal standard for N-Nitrosoglycine. Its structure, CD3-N(N=O)-CH2-COOH, is nearly identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization and matrix effects, making it ideal for quantitative analysis. However, like other nitrosamines, it is a low molecular weight compound requiring highly sensitive detection methods and careful handling to prevent degradation.[1][2][3]

Key Chemical Properties:

  • Formula: C₃H₂D₃N₂O₃

  • Monoisotopic Mass: 120.0498 u

  • Protonated Precursor Ion [M+H]⁺: 121.0571 u

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my d3-MNG standard. What's the first thing I should check?

A: Start with the basics. First, confirm the stability and integrity of your standard; nitrosamines can be light-sensitive and degrade over time.[2][3] Prepare a fresh solution from a reliable stock. Second, ensure you are in the correct ionization mode. Given its carboxylic acid group, d3-MNG should ionize in both positive and negative modes, but positive electrospray ionization (ESI+) is most commonly used for nitrosamine analysis.[4][5] Infuse a fresh, reasonably concentrated standard (~1 µg/mL) directly into the mass spectrometer to verify the instrument can see the protonated molecule at m/z 121.06.

Q2: My signal-to-noise (S/N) is very poor due to high background. How can I fix this?

A: High background is a common challenge for low-mass analytes.[6] The primary strategy is to optimize the ion source gases, particularly the curtain gas (or equivalent, e.g., gas 1). Incrementally increasing the curtain gas pressure can significantly reduce background by preventing neutral solvent molecules from entering the mass analyzer.[6] Also, ensure you are using high-purity, LC-MS grade solvents, as contaminants are a major source of chemical noise.[7]

Q3: I see a peak at m/z 121.06, but I can't find any stable product ions for my MRM transition. Why?

A: This suggests your collision energy (CE) is not optimized. If the CE is too low, you won't get efficient fragmentation. If it's too high, you may be "blowing apart" the molecule into very small, undetectable fragments or causing excessive fragmentation of your desired product ion. It is crucial to perform a collision energy optimization experiment where you systematically ramp the CE and monitor the intensity of potential product ions. Another possibility is that the initial in-source fragmentation (controlled by cone/fragmentor voltage) is too aggressive, fragmenting the molecule before it even reaches the collision cell.[8][9]

Q4: My results are inconsistent between runs. What causes this variability?

A: Inconsistent results often point to issues with method robustness or analyte stability.[4] Nitrosamines can be unstable in certain sample matrices or during sample preparation.[1] Ensure your sample preparation is consistent and consider using scavengers like ascorbic acid if there's a risk of in-situ formation or degradation.[3] From an instrument perspective, fluctuations in source temperature, gas flows, or a dirty ion source can lead to variable ionization efficiency. Regularly run system suitability tests to monitor instrument performance.[4]

Systematic Optimization & Troubleshooting Guide

A robust method is built by systematically optimizing each component of the LC-MS/MS system. This workflow ensures that each parameter is set for optimal performance, leading to a trustworthy and self-validating system.

Logical Workflow for MS Parameter Optimization

G cluster_0 Phase 1: Direct Infusion cluster_1 Phase 2: Source Optimization cluster_2 Phase 3: MS/MS Optimization cluster_3 Phase 4: LC Method Integration infuse 1. Prepare & Infuse Standard (~1 µg/mL in 50:50 ACN:H2O) ion_mode 2. Select Ionization Mode (Start with ESI+) infuse->ion_mode ms1_scan 3. Confirm Precursor Ion (Scan for m/z 121.06) ion_mode->ms1_scan source_params 4. Optimize Source Parameters (Gases, Temp, Voltage) ms1_scan->source_params cone_voltage 5. Optimize Cone/Fragmentor Voltage (Maximize Precursor [M+H]+) source_params->cone_voltage product_scan 6. Perform Product Ion Scan (Identify Key Fragments) cone_voltage->product_scan ce_opt 7. Optimize Collision Energy (CE) (Maximize Product Ion Signal) product_scan->ce_opt mrm_setup 8. Finalize MRM Transitions (Select Quantifier/Qualifier) ce_opt->mrm_setup lc_inject 9. Inject on LC Column (Confirm Peak Shape & RT) mrm_setup->lc_inject final_tune 10. Final On-Column Tuning (Minor adjustments if needed) lc_inject->final_tune

Caption: Systematic workflow for optimizing MS parameters for d3-MNG.

Section 1: Ion Source Optimization - The Key to Sensitivity

The ion source is where the magic happens—and where most problems originate. Its job is to efficiently convert the liquid-phase d3-MNG into gas-phase ions. For a small polar molecule, Electrospray Ionization (ESI) is the logical starting point.[10]

Key Parameters & The "Why":

ParameterStarting PointWhy It's Important & How to Optimize
Ionization Mode ESI Positive (ESI+)The carboxylic acid and amine functionalities make d3-MNG amenable to protonation [M+H]⁺. While APCI can sometimes offer better sensitivity for small nitrosamines, ESI is generally more robust for polar compounds.[2][10] Test both if sensitivity is a major issue.
Capillary/Spray Voltage 1.5 - 3.5 kVThis voltage creates the electrochemical gradient for ion formation. Causality: Too low, and the spray is unstable; too high, and you risk corona discharge, which increases noise and instability.[11] Optimize for the most stable total ion current (TIC) signal during infusion.
Source/Desolvation Temp. 350 - 500 °CThis heated gas aids in desolvation of the ESI droplets. Causality: It must be hot enough to evaporate the solvent but not so hot that it causes thermal degradation of the analyte. Monitor the precursor ion intensity while varying the temperature.
Desolvation Gas Flow 600 - 1000 L/hrThis high flow of nitrogen physically assists in droplet shrinkage. Causality: Higher flow aids desolvation for high LC flow rates but can reduce sensitivity if it disperses ions too much. Optimize for maximum precursor intensity.[11]
Cone/Fragmentor Voltage 20 - 40 VThis voltage accelerates ions from the source into the mass analyzer. Causality: It's a critical parameter that helps break up solvent clusters and aids in ion transmission. However, excessive voltage will cause in-source fragmentation, reducing your precursor ion signal.[8] See Protocol 1 for optimization.
Curtain/Nebulizer Gas 30 - 50 PSIThese gases shape the ESI plume and prevent solvent contamination. Causality: The curtain gas, in particular, is a barrier to neutral contaminants. Increasing its flow can dramatically improve S/N for low-mass ions by reducing chemical background.[6]
Section 2: Mass Analyzer (MS/MS) Optimization - The Key to Specificity

For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for its sensitivity and specificity.[12]

Proposed Fragmentation Pathway for d3-MNG

Understanding how your molecule fragments is key to choosing the right MRM transitions. Aliphatic nitrosamines commonly fragment via alpha-cleavage or loss of the nitroso radical (-NO).[13][14]

G cluster_0 Collision-Induced Dissociation (CID) precursor Precursor Ion [M+H]⁺ m/z 121.06 prod1 Product Ion 1 Loss of -NO• & H₂O m/z 73.06 precursor->prod1 -NO•, -H₂O prod2 Product Ion 2 Loss of -COOH & -NO• m/z 46.06 precursor->prod2 -HCOOH, -NO• prod3 Product Ion 3 Loss of H₂O m/z 103.05 precursor->prod3 -H₂O

Caption: Proposed fragmentation pathways for protonated d3-MNG.

Selecting and Optimizing MRM Transitions
  • Precursor Ion: The protonated molecule, m/z 121.06 .

  • Product Ions (to test): Based on the proposed fragmentation, promising product ions are m/z 73.06 , m/z 46.06 , and m/z 103.05 .

  • Collision Energy (CE) Optimization: This is the most critical compound-dependent parameter.[6] The goal is to find the voltage that yields the most intense and stable signal for your chosen product ion. See Protocol 2 for a detailed workflow.

ParameterStarting PointWhy It's Important & How to Optimize
Precursor Ion (Q1) 121.06This is the mass of the protonated d3-MNG that is isolated in the first quadrupole.
Product Ion (Q3) 73.06 (Quantifier)The most abundant and stable fragment is typically chosen as the quantifier for best sensitivity.
Product Ion (Q3) 46.06 (Qualifier)A second, less abundant fragment is used as a qualifier to confirm identity by maintaining a consistent ion ratio with the quantifier.
Collision Energy (CE) Ramp 5 - 40 eVThis voltage, applied in the collision cell, determines the energy of fragmentation. Each transition will have a unique optimum. See Protocol 2 .
Dwell Time 50 - 100 msThe time spent monitoring a single MRM transition. Longer dwell times improve S/N but limit the number of points across a chromatographic peak. A balance is needed.
Section 3: Advanced Troubleshooting
Decision Tree for Low Signal Intensity

G start Problem: Low Signal Intensity for d3-MNG q1 Is signal present during direct infusion of a fresh, concentrated standard? start->q1 a1_no No Signal q1->a1_no No a1_yes Yes, signal is present q1->a1_yes Yes check_instrument Check Instrument Basics: - Correct m/z? - Ionization mode correct? - Source clean? - Capillary blocked? a1_no->check_instrument q2 Is the on-column signal low but infusion signal is good? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No, both are low q2->a2_no No check_lc Check Chromatography: - Poor peak shape? - Analyte instability in mobile phase? - Matrix suppression from co-elution? a2_yes->check_lc check_opt Re-optimize Source & MS/MS: - Perform Cone Voltage Optimization (Protocol 1) - Perform CE Optimization (Protocol 2) - Check source gas flows a2_no->check_opt

Caption: Troubleshooting workflow for low signal intensity issues.

Experimental Protocols

These protocols provide a self-validating framework for optimizing critical MS parameters.

Protocol 1: Optimizing Cone / Fragmentor Voltage

Objective: To find the voltage that maximizes the precursor ion signal while minimizing premature in-source fragmentation.

  • Setup: Infuse a ~500 ng/mL solution of d3-MNG directly into the MS at a flow rate of 10-20 µL/min. Use a mobile phase composition similar to your planned starting LC conditions (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • MS Method: Set the mass spectrometer to scan Q1 only (no fragmentation) over a small mass range (e.g., m/z 115-125).

  • Experiment: Create an experiment where you make sequential injections or acquisitions while ramping the cone/fragmentor voltage. Start at a low value (e.g., 10 V) and increase in 5 V increments up to a high value (e.g., 80 V).

  • Analysis: Plot the intensity of the precursor ion (m/z 121.06) against the cone voltage.

Protocol 2: Optimizing Collision Energy (CE) for MRM

Objective: To determine the collision energy that produces the most intense and stable product ion signal for a given MRM transition.

  • Setup: Continue infusing the ~500 ng/mL solution of d3-MNG.

  • MS Method: Set up an MRM method with the precursor m/z 121.06 and a potential product ion (e.g., m/z 73.06). Use the optimal cone voltage determined in Protocol 1.

  • Experiment: Create an experiment where you make sequential injections or acquisitions while ramping the collision energy. Start at a low value (e.g., 5 eV) and increase in 2-3 eV increments up to a high value (e.g., 40 eV).

  • Analysis: Plot the intensity of the product ion (m/z 73.06) against the collision energy.

Final Recommendations
  • System Suitability: Before any analytical run, inject a standard solution to verify retention time, peak shape, and signal intensity. This ensures the system is performing as expected.

  • Analyte Stability: Nitrosamines can be unstable.[1] Prepare standards fresh and store stock solutions in amber vials, protected from light, and refrigerated.[2]

  • Matrix Effects: When analyzing d3-MNG in complex matrices (e.g., drug product formulations), matrix components can suppress or enhance the ion signal.[1] The use of a stable isotope-labeled internal standard like d3-MNG is the best way to compensate for these effects, as it will be impacted similarly to the target analyte.

By following this structured approach, you will develop a deep understanding of your analyte's behavior within the mass spectrometer, leading to a highly robust, sensitive, and scientifically sound analytical method.

References

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]

  • Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. [Link]

  • Nanda, K. K., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • MRM parameters of 12 nitrosamines and 5 internal standards. ResearchGate. [Link]

  • Collin, J. E. (1966). Some Aspects of the Mass Spectra of N-Nitrosamines. Journal of the American Chemical Society, 4, 34-45. [Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities. Mourne Training Services. [Link]

  • C. M. Nuñez, E. J. T. Levin, C. R. S. Wilde, A. J. J. Aquino and S. A. C. Cunha, (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10, 5829-5837. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). PMC - NIH. [Link]

  • Koelmel, J. P., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]

  • Improving the Transmission of Nitrosamine Impurities with the Waters Xevo G3 QTof Mass Spectrometer. Waters Corporation. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges. DHI - Drug, Healthcare & Life Sciences. [Link]

  • Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Using the Agilent 6470 Triple Quadrupole LC/MS. (2020). Agilent. [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). YouTube. [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. (2020). ResearchGate. [Link]

  • Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. LabRulez LCMS. [Link]

  • Data Independent Acquisition-based Mass Spectrometry (DIA-MS) for the quantitative analysis of intact N-linked glycopeptides. (2021). NIH. [Link]

  • Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. (2011). PMC - NIH. [Link]

Sources

Troubleshooting peak tailing for N-nitrosoglycine in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a perfectly symmetrical, Gaussian peak is paramount for accurate quantification. Peak tailing is a common frustration, particularly for challenging analytes like N-nitrosoglycine. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to diagnosing and resolving this issue. We will move from foundational concepts to advanced, practical solutions, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is my N-nitrosoglycine peak tailing? What makes it a "problem" analyte?

A1: The Root of the Problem: Unwanted Secondary Interactions

Peak tailing for N-nitrosoglycine almost always stems from its specific chemical properties interacting unfavorably with the HPLC column and system. An ideal reversed-phase separation relies on a single retention mechanism: hydrophobic interaction between the analyte and the C18 stationary phase.[1] Tailing occurs when unwanted secondary retention mechanisms interfere.[1][2]

N-nitrosoglycine is a small, polar, acidic molecule. This combination makes it susceptible to two primary types of secondary interactions:

  • Silanophilic Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains.[2] N-nitrosoglycine, with its polar nitroso and carboxylic acid groups, can form strong hydrogen bonds with these active silanol sites.[3][4] This interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1][4]

  • Metal Chelation: The analyte can interact with trace metal ions (like iron or aluminum) present in the silica matrix of the column or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[2][3][5] These metal ions act as active sites that can chelate with the N-nitrosoglycine molecule, causing delayed elution and peak tailing.[5][6]

This is problematic because tailing reduces peak height (lowering sensitivity), complicates peak integration (affecting accuracy and precision), and can obscure smaller, closely eluting impurity peaks.[2][7]

cluster_Analyte N-Nitrosoglycine cluster_StationaryPhase C18 Stationary Phase Analyte N-Nitrosoglycine (Polar, Acidic) C18 C18 Chains (Hydrophobic) Analyte->C18  Primary Interaction  (Desired) Silanol Residual Silanol Groups (Si-OH) Analyte->Silanol  Secondary Interaction  (Causes Tailing) Metal Trace Metal Impurities (e.g., Fe³⁺) Analyte->Metal  Secondary Interaction  (Causes Tailing)

Figure 1. Interaction mechanisms of N-nitrosoglycine with a C18 stationary phase.

Q2: I suspect a secondary interaction. Where should I start my troubleshooting?

A2: The Troubleshooting Workflow: Start with the Mobile Phase

The most logical and least invasive place to start is by optimizing your mobile phase. The pH and composition of the mobile phase can dramatically influence the secondary interactions causing the tailing.

Start Peak Tailing Observed Q_MobilePhase Is Mobile Phase pH Optimized? Start->Q_MobilePhase S_AdjustpH Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid Q_MobilePhase->S_AdjustpH No Q_Additive Are Mobile Phase Additives Being Used? Q_MobilePhase->Q_Additive Yes S_AdjustpH->Q_Additive S_AddModifier Incorporate an Acidic Modifier (e.g., 0.1% TFA or Formic Acid) Q_Additive->S_AddModifier No Q_Column Is the Column Chemistry Appropriate? Q_Additive->Q_Column Yes S_AddModifier->Q_Column S_ChangeColumn Switch to an End-capped, High-Purity Silica Column Q_Column->S_ChangeColumn No Q_System Is the HPLC System Contributing to the Issue? Q_Column->Q_System Yes S_ChangeColumn->Q_System S_Passivate Perform System and/or Column Passivation Q_System->S_Passivate Yes End Symmetrical Peak Achieved Q_System->End No S_Passivate->End

Figure 2. A logical workflow for troubleshooting N-nitrosoglycine peak tailing.

Q3: How exactly does mobile phase pH affect the peak shape of N-nitrosoglycine?

A3: Controlling Ionization is Key

The pH of your mobile phase is the most powerful tool for controlling peak shape. It influences both the analyte and the stationary phase.

  • Stationary Phase State: The problematic silanol groups on the silica surface are acidic, with a pKa generally in the range of 3.5-4.5.[5][10] Above this pH, they become deprotonated and negatively charged (Si-O⁻).

The worst peak tailing often occurs when both the analyte and the silanols are ionized, leading to strong ionic interactions. By lowering the mobile phase pH to between 2.5 and 3.0, you can suppress the ionization of the silanol groups, keeping them in their less-reactive neutral form (Si-OH).[5] This minimizes the secondary interactions and dramatically improves peak symmetry.[5]

pH ConditionN-Nitrosoglycine StateSilanol Group StateInteraction TypeExpected Peak Shape
pH < pKa (Analyte) Neutral (R-COOH)Neutral (Si-OH)Hydrogen BondingGood
pH > pKa (Analyte) Ionized (R-COO⁻)Ionized (Si-O⁻)Ionic Repulsion/InteractionPoor to Moderate
pH > pKa (Silanol) Ionized (R-COO⁻)Ionized (Si-O⁻)Ionic Repulsion/InteractionPoor

Table 1. Effect of mobile phase pH on analyte/stationary phase ionization and expected peak shape.

Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. Always use a calibrated pH meter for this measurement.[5]

Q4: I've adjusted the pH, but still see some tailing. What's the next step?

A4: Utilize Mobile Phase Additives and Consider Your Column Choice

If pH adjustment alone is insufficient, the next steps involve further mobile phase modification or evaluating your column hardware.

1. Mobile Phase Additives: Sometimes, simply adjusting pH isn't enough to mask all active sites. Adding a small concentration (typically 0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can further improve peak shape.[11] These additives can act as ion-pairing agents or compete with the analyte for active silanol sites.[11]

2. Column Selection: Not all C18 columns are created equal. If you are using an older "Type A" silica column, it likely has a higher concentration of acidic silanol groups and metal impurities, making it prone to causing peak tailing.[2]

  • Solution: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping is a process that uses a small silane molecule (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups, effectively shielding them from interacting with your analyte.[5][10] This is one of the most effective ways to ensure symmetrical peaks for polar and acidic compounds.[5]

Q5: I'm using a new, end-capped column and an optimized mobile phase, but the tailing persists. Could my HPLC system be the problem?

A5: Yes. Address Metal Contamination with System Passivation.

If you have optimized the method chemistry and column choice, the problem may lie with the HPLC system itself. Over time, the stainless steel components of the pump, tubing, and injector can corrode or leach metal ions, which then accumulate on the column frit or within the stationary phase.[5][12] This creates new active sites for metal chelation.[3][5]

The solution is to perform a system passivation , a chemical cleaning procedure designed to remove metal contaminants and form a protective oxide layer on the steel surfaces.[13][14]

Experimental Protocol: HPLC System Passivation

Disclaimer: Always consult your HPLC system's user manual before performing passivation. This is a general guideline.

Objective: To remove metallic contaminants from the HPLC flow path and reduce analyte-metal interactions.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Nitric Acid (HNO₃), ~35% (6N) or 1% Formic Acid in 80:20 Acetonitrile/Water[15]

  • A union to replace the column

Procedure:

  • Preparation: Remove the column and any guard column from the system. Connect the injector outlet directly to the detector inlet using a union or a short piece of PEEK tubing.

  • Water Wash: Flush the entire system with HPLC-grade water for 15-20 minutes at a typical flow rate (e.g., 1 mL/min).

  • Organic Wash: Flush the system with isopropanol for 10-15 minutes.

  • Water Wash: Repeat the water wash for another 15-20 minutes to remove all isopropanol.

  • Acid Wash (Passivation):

    • Option A (Aggressive): Flush the system with 6N Nitric Acid for 30-60 minutes.[13]

    • Option B (Mild): Prepare a solution of 1% formic acid in 80:20 acetonitrile/water. Heat the column compartment to 60°C. Flush the system for at least 4 hours, or preferably overnight.[15]

  • Final Water Wash: Thoroughly flush the system with HPLC-grade water for at least 60 minutes, or until the detector baseline is stable and the pH of the waste is neutral. This step is critical to remove all traces of acid.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until the pressure and baseline are stable before resuming analysis.

Performing this procedure 1-2 times per year can significantly improve the performance for metal-sensitive compounds like N-nitrosoglycine.[13]

References

  • ALWSCI. (2025, July 17).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • YMC. HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(N-Methyl-N-nitroso)aminoantipyrine.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Chromatography Forum. (2012, July 28). Peak tailing due to silanol interaction?.
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2023, June 2).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25811, N-Nitrososarcosine.
  • Pearson. Glycine has pKa values of 2.34 and 9.60.
  • Analytics-Shop.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • Diduco. Passivation of stainless steel-based HPLC and IC instruments.
  • Bell, D. S. (2020, July 31). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Accuracy and Precision of N-(Methyl-d3)-N-nitrosoglycine as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analysis, particularly within regulated environments such as pharmaceutical development, the pursuit of accuracy and precision is paramount. The choice of an internal standard can be the determining factor in the reliability of an analytical method. This guide provides an in-depth comparison of N-(Methyl-d3)-N-nitrosoglycine as an internal standard for the quantification of its unlabeled analogue, N-nitrosoglycine, a compound of interest in toxicology and impurity testing. We will explore the fundamental principles that govern its superior performance and provide actionable experimental protocols for its validation, grounded in authoritative regulatory standards.

The Foundational Role of an Ideal Internal Standard

The primary function of an internal standard (IS) is to correct for the variability inherent in an analytical workflow.[1] From sample preparation and extraction to chromatographic separation and detection, each step can introduce errors that compromise the integrity of the final result. An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[2] By undergoing the same procedural steps as the analyte, it provides a reference point to normalize the analyte's response, thereby enhancing the accuracy and precision of the measurement.[1]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[3] These are molecules in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium [²H], carbon-13 [¹³C], or nitrogen-15 [¹⁵N]).[1] This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[1][3]

Physicochemical Profile of this compound

This compound is the deuterated analogue of N-nitrosoglycine, also known as N-nitrososarcosine.[4] The replacement of three hydrogen atoms with deuterium on the methyl group provides a mass shift that is easily resolved from the native analyte in a mass spectrometer.

Key Specifications:

PropertyValueSource
Chemical Formula C₃²H₃H₃N₂O₃[5]
Molecular Weight 121.11 g/mol [4][5]
Isotopic Enrichment Typically ≥98% to 99 atom % D[4][5][6][7]
Chemical Purity Typically ≥98%[5][7]
CAS Number 1189871-94-0[4][5]

The high isotopic and chemical purity of commercially available this compound is critical for minimizing any potential interference with the analyte signal and ensuring accurate quantification.[6][7]

Comparative Performance Analysis

The superiority of this compound as an internal standard is best understood by comparing it to a common alternative: a structural analogue internal standard. A structural analogue is a molecule with similar chemical properties and chromatographic behavior to the analyte but is not isotopically labeled.

Performance MetricThis compound (SIL-IS)Structural Analogue ISJustification
Compensation for Matrix Effects Excellent Moderate to Poor As a SIL-IS, it co-elutes with the analyte and experiences nearly identical ion suppression or enhancement in the mass spectrometer's source, allowing for effective correction.[6][8][9][10] A structural analogue, even if chemically similar, will have a different retention time and may be subject to different matrix effects.[8]
Correction for Sample Preparation Variability Excellent Good to Moderate Its near-identical physicochemical properties ensure it tracks the analyte through extraction and other sample work-up steps with high fidelity.[9] A structural analogue may have different extraction recovery.
Chromatographic Behavior Nearly Identical Co-elution Similar, but Separate Elution Deuteration can sometimes cause a slight shift in retention time (the "isotopic effect"), but it is generally minimal. This close elution is crucial for correcting matrix effects that can vary across a chromatographic peak.[3][8] A structural analogue will have a distinct retention time.[8]
Accuracy High Variable By correcting for multiple sources of error, SIL-IS significantly improves the accuracy of the measurement.[9][11] The use of a structural analogue can still leave uncorrected biases.
Precision High Variable The use of deuterated internal standards has been shown to consistently result in lower coefficients of variation (CV), indicating higher precision.[12] One study demonstrated that using a deuterated IS for sirolimus analysis reduced the interpatient assay imprecision (CV) from a range of 7.6%-9.7% (with a structural analogue) to 2.7%-5.7%.[12]
A Note on Isotopic Effects

While deuterated standards are highly effective, it is important to be aware of potential isotopic effects. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slight difference in chromatographic retention time.[3] If this separation is significant, the analyte and the internal standard may elute into regions with different levels of matrix interference, leading to what is known as "differential matrix effects".[3] This can compromise accuracy. Therefore, during method development, it is crucial to confirm that the analyte and this compound co-elute as closely as possible.

Experimental Validation Protocol for a Bioanalytical Method

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The following protocol is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][14][15][16]

Preparation of Solutions
  • Stock Solutions: Prepare separate stock solutions of N-nitrosoglycine (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol).[17]

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution of the IS at a constant concentration.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate biological matrix (e.g., plasma, urine) with the analyte working solutions. A suitable internal standard should be added to all calibration standards, QCs, and study samples during sample processing.[2] QC samples should be prepared at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

Method Validation Parameters

The following parameters must be assessed during a full validation:[2][18]

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte or the IS.[18]

  • Calibration Curve: A calibration curve should be generated in each analytical run, plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • Accuracy and Precision:

    • Within-Run: Analyze at least five replicates of the LLOQ, Low, Medium, and High QC samples in a single analytical run.[14]

    • Between-Run: Analyze the LLOQ, Low, Medium, and High QC samples in at least three separate runs on at least two different days.[14]

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, where it should be within ±20%. The coefficient of variation (CV) should not exceed 15% for the QCs, except for the LLOQ, where it should not exceed 20%.[14]

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-thaw stability

    • Short-term (bench-top) stability

    • Long-term storage stability

    • Stock solution stability

  • Dilution Integrity: Demonstrate that diluting a sample with a concentration above the Upper Limit of Quantification (ULOQ) with blank matrix does not affect accuracy or precision.[14]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical basis for using a SIL-IS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Sample Extraction (e.g., SPE, LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for sample analysis using an internal standard.

logic_diagram cluster_properties IS Properties cluster_compensation Error Compensation cluster_outcome Analytical Outcome Prop1 Near-Identical Physicochemical Properties Comp1 Corrects for Sample Preparation Variability Prop1->Comp1 Comp3 Corrects for Instrument Response Variation Prop1->Comp3 Prop2 Co-elution with Analyte Comp2 Corrects for Matrix Effects (Ion Suppression/Enhancement) Prop2->Comp2 Prop2->Comp3 Prop3 Different m/z Ratio Prop3->Comp3 Outcome1 Improved Accuracy Comp1->Outcome1 Outcome2 Improved Precision Comp1->Outcome2 Comp2->Outcome1 Comp2->Outcome2 Comp3->Outcome1 Comp3->Outcome2

Caption: Logical relationship of IS properties to improved analytical performance.

Conclusion

This compound stands as an exemplary internal standard for the quantitative analysis of N-nitrosoglycine. Its nature as a stable isotope-labeled analogue allows it to closely mimic the behavior of the analyte throughout the entire analytical process. This mimicry is the key to effectively compensating for procedural variability and matrix effects, which are significant challenges in complex biological samples.[6] The result is a demonstrable improvement in both the accuracy and precision of the data, ensuring the reliability required for critical decision-making in drug development and safety assessment.[9] While the potential for isotopic effects necessitates careful chromatographic evaluation during method development, the overwhelming benefits make this compound the superior choice for robust and defensible quantitative methods. Adherence to rigorous validation protocols, as outlined by regulatory bodies like the FDA and EMA, is the final step in guaranteeing that the method is truly fit for its intended purpose.[13][16]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Tanaka, H., et al. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed.
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (2014). South American Journal of Clinical Research.
  • N-Methyl-d3-N-nitrosoglycine. CDN Isotopes.
  • Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. (2025, December). BenchChem.
  • N-Methyl-d3-N-nitrosoglycine, CDN 0.005 g | Buy Online. Fisher Scientific.
  • Guideline on Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • Stable Isotope Labelled NDSRIs. Bujno Chemicals.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • Method for the Analysis of N-Nitrosoglyphosate, (NNG) (Impurity- Glyphosate). U.S. Environmental Protection Agency.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Acrobiosystems.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency (EMA).
  • Chapter 18: Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2025, August 6). ResearchGate.
  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2025, August 9). ResearchGate.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Agilent.
  • N-(Methyl-d3)-N-tosylglycine. MedChemExpress.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA).
  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS).
  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024, May 22). ANTISEL.
  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021, June 3). YouTube.
  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA).
  • N-Nitroso-Meglumine-D3. SynZeal.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • N-Nitroso Betahistine D3. SynZeal.
  • Superior Accuracy and Precision in Methomyl Quantification Achieved with Methomyl-d3 Internal Standard. BenchChem.

Sources

A Researcher's Guide to Inter-Laboratory Comparison of N-Nitrosamine Analysis: Ensuring Accuracy and Comparability in a High-Stakes Environment

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of N-nitrosamine impurities in common medications in 2018 sent shockwaves through the pharmaceutical industry and regulatory bodies worldwide.[1] These compounds, classified as probable human carcinogens based on animal studies, pose a significant potential risk to public health, necessitating stringent control and monitoring.[2][3][4][5] The analytical challenge is substantial: detecting and quantifying these impurities at trace levels (parts per billion) within complex sample matrices. This guide provides an in-depth comparison of analytical methodologies and a framework for conducting robust inter-laboratory comparisons to ensure the accuracy, reliability, and comparability of N-nitrosamine analysis across the global scientific community.

The Imperative for Inter-Laboratory Comparison

The low acceptable intake (AI) limits for N-nitrosamines, often in the range of nanograms per day, demand highly sensitive and specific analytical methods.[2][6] Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada have established strict guidelines for the control of these impurities.[1][3][5][7][8][9][10] Consequently, the ability to generate consistent and reliable data across different laboratories is not merely a scientific ideal but a critical component of public health protection.

Inter-laboratory comparison studies, also known as proficiency testing, serve as a vital tool for:

  • Assessing Laboratory Performance: Evaluating the competence of individual laboratories to perform specific analyses accurately.[11]

  • Validating Analytical Methods: Demonstrating the ruggedness and reproducibility of a given analytical method across different instruments, reagents, and analysts.

  • Identifying Methodological Biases: Uncovering systematic errors in a particular method or laboratory's procedure.

  • Ensuring Data Comparability: Fostering confidence in the data generated by different laboratories, which is crucial for regulatory submissions and global supply chain management.

A collaborative study involving several international regulatory bodies, including the US FDA and Health Canada, highlighted that while mass spectrometry-based techniques are capable of quantifying N-nitrosamines with acceptable accuracy and precision, sample preparation remains a significant source of variability between laboratories.[12] This underscores the critical need for standardized protocols and robust inter-laboratory comparisons.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique is paramount for achieving the required sensitivity and selectivity in N-nitrosamine analysis. The most widely adopted and powerful methods are based on chromatography coupled with mass spectrometry.

Analytical TechniquePrincipleStrengthsWeaknessesTypical Limits of Quantification (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds based on their boiling points and partitioning between a stationary and mobile phase. Mass spectrometry provides detection and quantification based on mass-to-charge ratio.- Excellent for volatile nitrosamines (e.g., NDMA, NDEA).- High chromatographic resolution.- Well-established and robust technique.- Not suitable for non-volatile or thermally labile nitrosamines.- Derivatization may be required for some compounds, adding complexity.0.005 - 0.1 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through fragmentation of the parent ion.- Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile ones.- High sensitivity and selectivity.- Can handle complex matrices with minimal sample cleanup.- Potential for matrix effects (ion suppression or enhancement).- Higher instrument cost and complexity compared to GC-MS.0.01 - 0.5 ng/mL[13]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separates compounds similarly to LC-MS/MS but uses UV absorbance for detection.- Lower cost and simpler instrumentation.- Robust and widely available.- Lacks the sensitivity and selectivity required for trace-level nitrosamine analysis in complex matrices.- Prone to interference from co-eluting compounds.Generally >10 ng/mL

Causality Behind Method Selection: The extremely low regulatory limits for N-nitrosamines necessitate the use of highly sensitive techniques. While HPLC-UV is a workhorse in many analytical laboratories, its sensitivity is insufficient for this application.[14] GC-MS is a powerful tool for volatile nitrosamines, but the increasing diversity of identified nitrosamine drug substance-related impurities (NDSRIs) often requires the broader applicability of LC-MS/MS.[15] LC-MS/MS has therefore emerged as the gold standard for confirmatory N-nitrosamine testing due to its superior sensitivity and selectivity, which are critical for minimizing the risk of false-negative results.[9][15]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for generating meaningful and actionable data. The following protocol outlines a comprehensive approach to comparing N-nitrosamine analysis across multiple laboratories.

Experimental Workflow for Inter-Laboratory Comparison

InterLab_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation & Reporting P1 Study Design & Protocol Development P2 Preparation of Homogeneous Test Samples (Spiked and Blank Matrices) P1->P2 P3 Sample Blinding & Coding P2->P3 P4 Distribution to Participating Laboratories P3->P4 A1 Sample Receipt & Integrity Check P4->A1 A2 Execution of Standardized Analytical Protocol A1->A2 A3 Data Acquisition & Initial Processing A2->A3 E1 Submission of Results to Coordinating Body A3->E1 E2 Statistical Analysis of Data (e.g., z-scores, Horwitz Ratio) E1->E2 E3 Identification of Outliers & Method Biases E2->E3 E4 Issuance of Final Report & Recommendations E3->E4

Caption: Workflow for a typical inter-laboratory comparison study of N-nitrosamine analysis.

Step-by-Step Methodology for the Inter-Laboratory Study

1. Study Coordination and Protocol Development:

  • A central coordinating body is established to oversee the study.
  • A detailed study protocol is developed and distributed to all participating laboratories. This protocol should specify:
  • The N-nitrosamines to be analyzed.
  • The concentration ranges to be tested.
  • The sample matrix (e.g., a specific drug product placebo).
  • A standardized analytical method to be followed, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
  • Data reporting requirements, including units, significant figures, and required quality control data (e.g., calibration curve linearity, recovery of spiked controls).

2. Preparation and Distribution of Test Materials:

  • A large, homogeneous batch of the chosen sample matrix is prepared.
  • A portion of the matrix is reserved as a blank, while other portions are spiked with known concentrations of the target N-nitrosamines. The spike levels should be relevant to the regulatory limits.
  • To ensure the stability of the analytes, samples should be stored under appropriate conditions (e.g., refrigerated or frozen, protected from light) and shipped on cold packs.
  • Samples are blinded and coded to prevent bias in the analysis. Each laboratory receives a set of identical samples.

3. Laboratory Analysis:

  • Upon receipt, each laboratory must verify the integrity of the samples.
  • Laboratories must strictly adhere to the provided analytical protocol. Any deviations must be documented and reported to the coordinating body.
  • The inclusion of in-house quality control samples is encouraged to provide an internal measure of performance.

4. Data Reporting and Statistical Analysis:

  • Results are submitted to the coordinating body in a standardized format.
  • The data is statistically analyzed to assess the performance of each laboratory and the overall method. Common statistical tools include:
  • z-scores: To compare an individual laboratory's result to the consensus value from all laboratories. A z-score between -2 and 2 is generally considered acceptable.
  • Horwitz Ratio (HorRat): To assess the inter-laboratory precision of the analytical method. A HorRat value between 0.5 and 2.0 is typically considered acceptable.
  • A comprehensive report is generated, summarizing the findings, identifying any outliers or systematic biases, and providing recommendations for method improvement or further training.

Navigating the Challenges of N-Nitrosamine Analysis

Several key challenges can impact the accuracy and reproducibility of N-nitrosamine analysis, and these must be carefully considered during both routine testing and inter-laboratory comparisons.

  • Achieving Low Detection Limits: The stringent regulatory limits require analytical methods with very low limits of detection (LOD) and quantification (LOQ).[15] This pushes instrumentation to its limits and requires careful optimization of all experimental parameters.

  • Matrix Effects: The complex nature of pharmaceutical formulations can lead to matrix effects, where other components in the sample interfere with the ionization of the target N-nitrosamines in the mass spectrometer.[14] This can result in either suppression or enhancement of the analytical signal, leading to inaccurate quantification. The use of stable isotope-labeled internal standards is a highly effective strategy to compensate for matrix effects.

  • In-Situ Formation: There is a risk of artificial N-nitrosamine formation during sample preparation and analysis, particularly if the sample contains residual amines and nitrosating agents.[14] To mitigate this, it is crucial to control the pH and temperature of the sample preparation process and, in some cases, to add inhibitors such as ascorbic acid or sulfamic acid.[3][14]

  • Chromatographic Resolution: Achieving adequate chromatographic separation of the target N-nitrosamines from other structurally similar compounds, including isomers and the active pharmaceutical ingredient (API) itself, is critical to prevent isobaric interferences.[14][15]

Decision-Making for Method Selection

Method_Selection Start Start: Need for N-Nitrosamine Analysis Q1 Are the target nitrosamines volatile and thermally stable? Start->Q1 GC_MS Consider GC-MS Q1->GC_MS Yes LC_MS Consider LC-MS/MS Q1->LC_MS No / Unknown Q2 Is the required LOQ achievable with available methods? GC_MS->Q2 LC_MS->Q2 Optimize Method Development & Optimization Required Q2->Optimize No Validate Proceed to Method Validation & Inter-Lab Comparison Q2->Validate Yes Optimize->Q2

Caption: A simplified decision tree for selecting an appropriate analytical method for N-nitrosamine analysis.

Conclusion and Future Outlook

The challenge of controlling N-nitrosamine impurities in pharmaceuticals and other consumer products is ongoing. As new N-nitrosamines are identified and regulatory expectations evolve, the need for robust, reliable, and harmonized analytical methods will only intensify. Inter-laboratory comparison studies are an indispensable tool in this endeavor, providing a framework for ensuring the quality and comparability of data generated across the globe. By fostering a culture of scientific rigor, collaboration, and continuous improvement, the analytical community can confidently meet the challenges of N-nitrosamine analysis and safeguard public health.

References

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Chemical Research in Toxicology. [Link]

  • Nitrosamine impurities. (2025). European Medicines Agency. [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International. [Link]

  • Proficiency Tests - N-Nitrosamines and N-nitrosable compounds. (n.d.). TestQual. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2023). U.S. Food and Drug Administration. [Link]

  • Nitrosamine testing activities of the OMCL Network. (2024). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nitrosamine Current Challenges and Way Forward. (2024). Veeprho. [Link]

  • Control of Nitrosamine Impurities in Human Drugs, Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023). LinkedIn. [Link]

  • Annex 2: Good manufacturing practices: guidance on nitrosamine impurities. (2023). World Health Organization. [Link]

  • Experts Discuss the Complexities of Nitrosamine Analysis. (2025). LCGC International. [Link]

  • Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA). (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Combat Nitrosamine Challenges with Comprehensive Analytical Solutions. (n.d.). Aragen. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency. [Link]

  • Nitrosamine Testing of Impurities. (2024). Nucro-Technics. [Link]

  • Nitrosamine Analysis in Active Pharmaceutical Ingredients and Finished Drug Products. (2021). Pine Lake Laboratories. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide: Comparing Mass Spectrometry Platforms for the Analysis of N-(Methyl-d3)-N-nitrosoglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The detection and quantification of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples has become a critical focus for regulatory bodies and manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, necessitating highly sensitive and specific analytical methods to ensure consumer safety.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this challenge, offering the required sensitivity and specificity for trace-level analysis.[3]

In this guide, we delve into the analysis of N-nitrosamines using a crucial tool for accurate quantification: the stable isotope-labeled internal standard (SIL-IS). Specifically, we will focus on N-(Methyl-d3)-N-nitrosoglycine . The incorporation of a deuterated methyl group provides a distinct mass shift (+3 Da) from its unlabeled counterpart, N-nitrosoglycine, without significantly altering its chemical properties or chromatographic retention time.[4] This allows it to be spiked into a sample, co-extracted, and analyzed alongside the target analyte, effectively compensating for matrix effects and variations in instrument response, which is paramount for robust and accurate quantification.

This document provides an in-depth comparison of the performance of three leading mass spectrometry platforms for this application:

  • Triple Quadrupole (QQQ) Mass Spectrometry

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

  • Orbitrap Mass Spectrometry

As a Senior Application Scientist, my objective is not merely to list specifications but to explain the causality behind experimental choices and provide field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technology for their specific analytical needs.

The Analytical Challenge: Unique Properties of N-Nitrosamines

Analyzing small N-nitrosamines presents unique challenges. Their low molecular weight and structural similarity can complicate separation and detection.[5] A pivotal consideration in developing an LC-MS method is the choice of ionization source. While electrospray ionization (ESI) is a common default, many small, less polar nitrosamines exhibit superior ionization efficiency and thus sensitivity under Atmospheric Pressure Chemical Ionization (APCI) .[5][6] This is because APCI utilizes a gas-phase ionization mechanism that is often more effective for such molecules. This choice is a foundational step in achieving the low detection limits required by regulatory guidelines.

Mass Spectrometry Platforms: A Technical Overview

The choice of mass analyzer dictates the performance characteristics of the method, including sensitivity, selectivity, and the ability to confirm analyte identity.

Triple Quadrupole (QQQ) Mass Spectrometry: The Quantification Workhorse

A QQQ instrument operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, collision cell), and then selecting a specific fragment ion in the third quadrupole (Q3). This highly specific process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity by filtering out nearly all chemical noise from the matrix. It is the gold standard for targeted quantification when the analytes and their fragmentation patterns are known.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Explorer

Q-TOF systems are hybrid instruments that couple the selectivity of a quadrupole with the high-resolution, accurate-mass (HRAM) analysis of a time-of-flight mass analyzer.[7] They can acquire full-scan mass spectra of both precursor and fragment ions with high mass accuracy, typically within <5 ppm. This capability is invaluable not only for quantification but also for identifying unknown compounds and providing unambiguous confirmation of an analyte's elemental composition. However, some Q-TOF systems may require more frequent mass calibration to maintain this level of accuracy compared to other HRAM instruments.[7]

Orbitrap Mass Spectrometry: The High-Resolution Powerhouse

Like Q-TOF, Orbitrap-based mass spectrometers are HRAM instruments. The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is directly related to their mass-to-charge ratio. This technology is renowned for its exceptionally high resolving power (often >100,000 FWHM) and stable mass accuracy over time.[8][9] An Orbitrap can perform targeted quantification using modes like parallel reaction monitoring (PRM), which is analogous to MRM but acquires a full high-resolution spectrum of the fragment ions, as well as untargeted screening in the same analysis.[8] This makes it a highly versatile and robust platform for both routine and research applications.[10][11]

Head-to-Head Performance Comparison

The selection of a mass spectrometer should be driven by the intended application. Below, we compare the key performance metrics for the analysis of this compound and its target analyte.

Sensitivity and Limits of Quantification (LOQ)

For pure, targeted quantification, the QQQ often has a slight edge in ultimate sensitivity due to the nature of MRM and longer dwell times on specific transitions. However, modern HRAM instruments are remarkably competitive. The high resolution of Orbitrap and Q-TOF systems can surgically remove spectral interferences, improving the signal-to-noise ratio and leading to very low limits of quantification (LOQs).

Table 1: Representative Limits of Quantification (LOQ) for N-Nitrosoglycine

Mass Spectrometer Typical Operating Mode Representative LOQ (in matrix) Causality for Performance
Triple Quadrupole (QQQ) MRM 0.1 - 1.0 ng/mL Highly specific precursor-to-product ion transition minimizes chemical noise, maximizing signal-to-noise for the target analyte.
Q-TOF Targeted MS/MS 0.5 - 5.0 ng/mL High resolution reduces interferences, but sensitivity can be slightly lower than optimized MRM on a QQQ.

| Orbitrap (Q Exactive) | PRM | 0.2 - 2.0 ng/mL | Very high resolution effectively eliminates isobaric interferences. Stable mass accuracy ensures consistent detection at low levels.[12][13] |

Selectivity and Confidence in Identification

Selectivity is the ability to distinguish the analyte from other components in the sample.

  • QQQ achieves selectivity via the specificity of the MRM transition. If another compound has the same precursor and product ion masses, it can cause interference.

  • Q-TOF and Orbitrap achieve selectivity through high resolving power. They can separate the analyte signal from an interfering signal even if their nominal mass is the same, provided there is a small mass difference. This, combined with high mass accuracy, provides a much higher degree of confidence in the analyte's identity.

Table 2: Comparison of Mass Accuracy and Selectivity Features

Feature Triple Quadrupole (QQQ) Q-TOF Orbitrap
Mass Resolution Low (Unit Mass) High (e.g., 40,000 FWHM) Very High (e.g., 70,000 - 140,000 FWHM)
Mass Accuracy N/A (Nominal Mass) Excellent (< 5 ppm) Excellent (< 3 ppm, highly stable)
Confidence in ID Based on RT and MRM ratio High (Accurate Mass + Isotopic Pattern + Fragments) Very High (Accurate Mass + Isotopic Pattern + Fragments)

| Retrospective Analysis | No | Yes | Yes |

Workflow Flexibility

This is where HRAM systems show a decisive advantage. A QQQ is a targeted instrument; you can only find what you are looking for. Q-TOF and Orbitrap instruments acquire full-scan data, meaning the dataset can be re-interrogated later for other compounds without re-running the sample.[8] This "retrospective analysis" is incredibly powerful in a research or investigative setting. For instance, the same dataset used to quantify N-nitrosoglycine could be mined later to screen for other potential nitrosamine impurities.

Experimental Workflows and Protocols

A robust protocol is a self-validating system. The following sections detail step-by-step methodologies for the analysis of N-nitrosoglycine using this compound as the internal standard on each platform.

General Analytical Workflow

The overall process is consistent across platforms, differing mainly in the mass spectrometer's data acquisition settings.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s_prep 1. Sample Weighing & Spiking (Add this compound IS) s_extract 2. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) s_prep->s_extract s_conc 3. Evaporation & Reconstitution s_extract->s_conc lc_sep 4. Chromatographic Separation (e.g., C18 Column) s_conc->lc_sep ms_detect 5. Mass Spectrometric Detection (QQQ, Q-TOF, or Orbitrap) lc_sep->ms_detect d_quant 6. Peak Integration & Quantification (Analyte/IS Ratio) ms_detect->d_quant d_report 7. Data Review & Reporting d_quant->d_report

Caption: General workflow for N-nitrosamine analysis.

Protocol 1: Ultra-Sensitive Quantification using LC-QQQ-MS/MS

This protocol is optimized for high-throughput, routine quantification where maximum sensitivity is the primary goal.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample into a centrifuge tube.

    • Spike with 50 µL of a 100 ng/mL solution of this compound in methanol.

    • Add 5 mL of dichloromethane and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (95% Water/5% Methanol with 0.1% Formic Acid).

  • LC Conditions:

    • Column: Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or equivalent.[12]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • QQQ-MS/MS Parameters:

    • Ionization Source: APCI, Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-nitrosoglycine: Precursor m/z 119.0 -> Product m/z 89.0 (Loss of NO).

      • This compound (IS): Precursor m/z 122.0 -> Product m/z 92.0 (Loss of NO).

    • Collision Energy: Optimize for each transition (typically 10-25 eV).

    • System Suitability: Inject a standard solution six times; the relative standard deviation (%RSD) for peak areas should be <15%.[14]

Protocol 2: High-Confidence Analysis using LC-Q-TOF MS

This protocol is designed for applications where confident identification and the ability to screen for other compounds are as important as quantification.

  • Sample Preparation: Follow steps 1-6 from Protocol 1.

  • LC Conditions: Follow the LC conditions from Protocol 1.

  • Q-TOF MS Parameters:

    • Ionization Source: APCI, Positive Mode.

    • Acquisition Mode: Targeted MS/MS or Data-Dependent Acquisition (DDA).

    • Mass Range (Full Scan): m/z 50 - 500.

    • Resolution: > 30,000 FWHM.

    • Mass Accuracy: Use an internal reference mass for continuous calibration to ensure < 5 ppm accuracy.

    • Targeted MS/MS Precursors: m/z 119.0 (analyte) and m/z 122.0 (IS).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragment spectrum.

    • Data Review: Confirm analyte identity by matching the retention time, accurate mass of the precursor ion (<5 ppm), and the accurate mass of at least two fragment ions.

Protocol 3: High-Throughput Quant/Qual Workflow using LC-Orbitrap MS

This protocol leverages the power of the Orbitrap for a combined workflow, providing both high-quality quantitative data and high-confidence qualitative information in a single run.

  • Sample Preparation: Follow steps 1-6 from Protocol 1.

  • LC Conditions: Follow the LC conditions from Protocol 1.

  • Orbitrap MS Parameters:

    • Ionization Source: APCI, Positive Mode.

    • Acquisition Mode: Full Scan with data-independent acquisition (DIA) or PRM.

    • Full Scan Settings:

      • Resolution: 70,000 FWHM.

      • Scan Range: m/z 50 - 500.

      • AGC Target: 1e6.

    • PRM Settings (if used):

      • Inclusion List: m/z 119.0 and m/z 122.0.

      • Resolution: 35,000 FWHM.

      • Collision Energy (HCD): 20 eV (can be stepped).

      • AGC Target: 2e5.

    • Data Review: Quantify using the precursor ion chromatogram extracted with a narrow mass window (e.g., ± 5 ppm). Confirm identity using the high-resolution fragment ion spectrum.

Senior Scientist's Recommendations

The "best" instrument is entirely dependent on the laboratory's primary function.

  • For a Quality Control (QC) Laboratory: If your mandate is high-throughput, routine analysis of a defined list of nitrosamines in a validated assay, the Triple Quadrupole (QQQ) is the most cost-effective and powerful choice. Its unparalleled sensitivity in MRM mode and robust performance make it ideal for this task.

  • For a Drug Development or Research Laboratory: If your work involves identifying unknown impurities, performing metabolite identification, and conducting structural elucidation alongside quantification, an HRAM platform is essential. The Q-TOF is a strong candidate, offering excellent mass accuracy and flexibility.

  • For a Core Facility or Multi-Purpose Laboratory: If you require a single instrument that can expertly handle both targeted quantification and untargeted screening with exceptional robustness and ease of use, the Orbitrap is an outstanding choice. Its stable mass accuracy often reduces the need for frequent calibration, and its versatility in acquisition modes (Full Scan, SIM, PRM, DIA) provides maximum flexibility for current and future analytical challenges.[8]

Conclusion

The analysis of this compound and its corresponding analyte is a task that can be accomplished by multiple mass spectrometry platforms. The key to success lies in understanding the fundamental strengths and weaknesses of each technology. A Triple Quadrupole provides unmatched targeted sensitivity, making it a workhorse for routine quantification. High-resolution instruments like the Q-TOF and Orbitrap, however, offer a far greater depth of information, providing unequivocal confidence in analyte identity and the flexibility to perform untargeted screening. By aligning the instrument's capabilities with the specific analytical question at hand, researchers can ensure data of the highest quality and integrity, ultimately safeguarding public health.

References

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408. Available at: [Link]

  • Lijinsky, W., Christie, W. H., & Rainey, W. T. (n.d.). Mass Spectra of N-Nitroso Compounds. OSTI.GOV. Available at: [Link]

  • Planque, J., et al. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8(46), 8213-8224. Available at: [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. Available at: [Link]

  • Monsanto Company. (n.d.). METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE, (NNG) (IMPURITY- GLYPHOSATE). Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. ResearchGate. Available at: [Link]

  • LabRulez LCMS. (2021). TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS. Available at: [Link]

  • ResearchGate. (2011). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. Available at: [Link]

  • Chromatography Online. (2024). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Chromatography Online. Available at: [Link]

  • ResearchGate. (2025). A Highly Sensitive Green Analytical UHPLC-MS/MS Method for the Quantification of Trace Level of N-Nitroso Meglumine Impurity in Tafamidis Meglumine Applying the Quality by Design. ResearchGate. Available at: [Link]

  • Reddit. (2023). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry. Available at: [Link]

  • GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. GL Sciences. Available at: [Link]

  • National Institutes of Health (NIH). (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. PubMed. Available at: [Link]

  • PubMed. (1993). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. PubMed. Available at: [Link]

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methyl-d3)-N-nitrosoglycine
Reactant of Route 2
N-(Methyl-d3)-N-nitrosoglycine

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